(3-(tert-Butoxy)-3-oxopropyl)boronic acid
Description
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Properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BO4/c1-7(2,3)12-6(9)4-5-8(10)11/h10-11H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBQCZBEESROPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCC(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.00 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3-(tert-Butoxy)-3-oxopropyl)boronic acid chemical structure and properties
An In-Depth Technical Guide to (3-(tert-Butoxy)-3-oxopropyl)boronic acid: Structure, Properties, and Applications in Modern Synthesis
Executive Summary
(3-(tert-Butoxy)-3-oxopropyl)boronic acid is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. It uniquely combines the versatile reactivity of an alkylboronic acid with a protected carboxylic acid moiety. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, plausible synthetic routes, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. As a stable, solid reagent, it serves as a valuable precursor for introducing a three-carbon chain terminating in a carboxylic acid, a common structural motif in biologically active molecules. This document is intended for scientists and drug development professionals seeking to leverage this reagent's strategic advantages in multi-step organic synthesis.
Introduction to Alkylboronic Acids in Chemical Synthesis
The Boronic Acid Functional Group: A Primer
Boronic acids are organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂. The boron atom is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital.[1][2] This electron deficiency imparts Lewis acidic character, allowing boronic acids to engage in a wide range of chemical transformations.[2] While not found in nature, their synthetic accessibility, stability to air and moisture (relative to other organometallics), and generally low toxicity make them indispensable reagents in modern organic chemistry.[2]
Significance in Drug Discovery and Development
The utility of the boronic acid functional group extends far beyond that of a synthetic intermediate. It is now recognized as a potent pharmacophore, capable of forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites. This unique binding mode has been exploited in the development of powerful enzyme inhibitors.[3][4] The landmark approval of Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, heralded a new era for boronic acid-containing pharmaceuticals.[3][5] Since then, several other boronic acid drugs, such as ixazomib and vaborbactam, have been approved, solidifying the importance of this functional group in medicinal chemistry.[5][6]
The Role of the (3-(tert-Butoxy)-3-oxopropyl) Moiety: A Protected Carboxylic Acid Linker
The subject of this guide, (3-(tert-Butoxy)-3-oxopropyl)boronic acid, is strategically designed for synthetic utility. It provides a masked carboxylic acid functionality in the form of a tert-butyl ester. The tert-butyl group is a robust protecting group, stable to a wide variety of reaction conditions, including the basic media often employed in Suzuki-Miyaura cross-coupling.[7] After the boronic acid has been utilized to form a new carbon-carbon bond, the ester can be readily cleaved under acidic conditions to unmask the carboxylic acid, which can then be used for subsequent transformations, such as amide bond formation.
Physicochemical and Structural Properties
Chemical Structure and Identifiers
The structure of (3-(tert-Butoxy)-3-oxopropyl)boronic acid features a propyl chain linked to a boronic acid group at one end and a tert-butyl ester at the other.
Caption: Chemical structure of (3-(tert-Butoxy)-3-oxopropyl)boronic acid.
Core Properties Table
| Property | Value | Reference(s) |
| CAS Number | 2892395-89-8 | [8][9][10] |
| Molecular Formula | C₇H₁₅BO₄ | [8][9] |
| Molecular Weight | 174.00 g/mol | |
| Physical Form | Solid | [8][9] |
| Purity | ≥95% | [8][9] |
| Storage Conditions | 2-8°C, under inert atmosphere | [8][9] |
| InChI Key | XOBQCZBEESROPA-UHFFFAOYSA-N | [8][9] |
| Melting Point | No data available | |
| Boiling Point | No data available |
Spectroscopic Characterization (A Practical Perspective)
Obtaining clean, interpretable Nuclear Magnetic Resonance (NMR) spectra for boronic acids can be challenging due to their tendency to form cyclic, trimeric anhydrides known as boroxines, especially upon removal of solvent.[2][11] This equilibrium between the monomeric acid and the trimeric boroxine can lead to broad signals or complex, overlapping spectra.
Expert Insight: To overcome this, it is often advantageous to run NMR experiments in a solvent that can break up these oligomers, such as deuterated methanol (CD₃OD). The solvent can coordinate to the Lewis acidic boron center, favoring the monomeric form. Alternatively, derivatization to a boronate ester, for example with pinacol or diethanolamine, can provide a stable compound with sharp, easily interpretable NMR signals.[12]
Predicted ¹H NMR Signals (in CD₃OD):
-
~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.
-
~2.30 ppm (triplet, 2H): The methylene group adjacent to the carbonyl (C(O)-CH₂).
-
~0.80 ppm (triplet, 2H): The methylene group adjacent to the boron atom (B-CH₂).
Synthesis and Reactivity
Plausible Synthetic Routes
While specific vendor synthesis procedures are proprietary, a chemically sound and common method for preparing alkyl boronic acids involves the hydroboration of an appropriate alkene followed by hydrolysis. For (3-(tert-Butoxy)-3-oxopropyl)boronic acid, a logical precursor would be tert-butyl acrylate.
Caption: Plausible synthetic workflow for the target molecule.
Causality Behind Experimental Choices:
-
Hydroboration Reagent: A sterically hindered borane like 9-borabicyclo[3.3.1]nonane (9-BBN) or a milder reagent like catecholborane is chosen to ensure anti-Markovnikov addition to the alkene of tert-butyl acrylate. This places the boron atom at the terminal carbon, which is the desired regiochemistry.
-
Hydrolysis: A simple aqueous workup is sufficient to hydrolyze the intermediate boronate ester to the final boronic acid product.
Key Reactions: The Suzuki-Miyaura Cross-Coupling
The premier application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[4] This reaction couples the alkyl group of the boronic acid with an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Exemplar Experimental Protocol: Coupling with 4-Bromoanisole
This protocol describes a representative, self-validating system for coupling (3-(tert-Butoxy)-3-oxopropyl)boronic acid with an aryl bromide.
Materials:
-
(3-(tert-Butoxy)-3-oxopropyl)boronic acid (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)
-
1,4-Dioxane
-
Water
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 4-bromoanisole, (3-(tert-Butoxy)-3-oxopropyl)boronic acid, and K₃PO₄.
-
Catalyst Premixing: In a separate vial, dissolve Pd(OAc)₂ and the SPhos ligand in a small amount of dioxane. The ligand coordinates to the palladium, forming the active catalytic species. SPhos is a bulky, electron-rich phosphine ligand that is highly effective for coupling with alkylboronic acids.[13]
-
Reaction Setup: Add the catalyst solution to the Schlenk flask. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) active catalyst is oxygen-sensitive.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The water is essential for the hydrolysis of the boronate species and facilitates the transmetalation step.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Reaction progress can be monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired coupled product, tert-butyl 3-(4-methoxyphenyl)propanoate.
Stability and Handling Considerations
Like many boronic acids, this compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[8][9] The primary stability concerns are:
-
Oxidative Instability: The carbon-boron bond can be susceptible to oxidation, particularly in solution and in the presence of certain metals or reactive oxygen species.[14][15]
-
Boroxine Formation: In the solid state or in non-coordinating solvents, the compound can exist in equilibrium with its cyclic boroxine anhydride. For most applications like Suzuki coupling, the boroxine is equally reactive and is not a concern.[11]
Applications in Research and Development
As a Protected Carboxylic Acid Building Block
The primary strategic application is the introduction of a propanoic acid side chain onto an aromatic or vinylic core.
Workflow: Suzuki Coupling Followed by Deprotection
-
C-C Bond Formation: An aryl halide (Ar-X) is coupled with (3-(tert-Butoxy)-3-oxopropyl)boronic acid via the Suzuki protocol described above to form Ar-CH₂CH₂CO₂tBu.
-
Deprotection: The resulting tert-butyl ester is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a strong acid, such as trifluoroacetic acid (TFA), at room temperature. The reaction evolves isobutylene gas and leaves the desired carboxylic acid, Ar-CH₂CH₂COOH.
This two-step sequence is highly valuable in drug discovery for synthesizing analogues of known drugs or for creating new chemical entities where a flexible acidic linker is required for binding to a biological target.
Conceptual Design of a Novel Bioactive Compound
Case Study: Imagine the goal is to develop an inhibitor for a target enzyme that has a known binding pocket requiring a carboxylic acid for a key salt-bridge interaction. A known inhibitor scaffold contains a bromo-substituted pyridine ring.
Caption: Conceptual workflow for synthesizing a target molecule.
By using (3-(tert-Butoxy)-3-oxopropyl)boronic acid, a medicinal chemist can efficiently couple the propanoic acid side chain to the pyridine core. The final deprotection step reveals the crucial carboxylic acid, yielding a new analogue for biological testing.
Safety and Handling Protocol
Hazard Identification
This compound is classified as hazardous. The following are key safety considerations based on available data sheets:[8][9]
-
GHS Pictogram: GHS07 (Exclamation Mark)[9]
-
Hazard Statements:
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[16]
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16][17]
-
Dispensing: When weighing and dispensing the solid, avoid creating dust. Use a spatula and weigh onto a tared weigh paper or directly into the reaction vessel.
-
Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a sealed container for proper waste disposal.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: If swallowed, rinse mouth with water and seek medical attention.[16]
-
Conclusion
(3-(tert-Butoxy)-3-oxopropyl)boronic acid is a highly versatile and strategically valuable reagent for organic synthesis. Its utility is rooted in the reliable reactivity of the alkylboronic acid in Suzuki-Miyaura cross-coupling reactions and the presence of a robust, yet easily removable, tert-butyl ester protecting group. This combination allows for the efficient installation of a propanoic acid linker, a common and important substructure in pharmaceuticals and functional materials. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, enables researchers to effectively incorporate this building block into their synthetic programs to accelerate the discovery and development of novel chemical entities.
References
-
(3-(tert-Butoxy)-3-oxopropyl)boronic acid. Sigma-Aldrich.
-
(3-(tert-Butoxy)-3-oxopropyl)boronic acid. Merck.
-
Synthesis and Application of Boronic Acid Derivatives. VTechWorks.
-
SAFETY DATA SHEET. Fisher Scientific.
-
SAFETY DATA SHEET. Fisher Scientific.
-
Safety Data Sheet. Aaronchem.
-
Safety Data Sheet. CymitQuimica.
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
-
SAFETY DATA SHEET. Fisher Scientific.
-
(3-(tert-Butoxy)-3-oxopropyl)boronic acid | 2892395-89-8. Merck.
-
(3-(tert-Butoxy)-3-oxopropyl)boronic acid | 2892395-89-8. Sigma-Aldrich.
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Organic Chemistry Portal.
-
(S)-4-(2-(Benzyloxycarbonylamino)-3-tert-butoxy-3-oxopropyl)phenylboronic acid. Synblock.
-
(3-Methoxy-3-oxopropyl)boronic acid. PubChem.
-
Chemists devise simple method for making sought-after boronic acid-based drugs and other products. ScienceDaily.
-
Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Institutes of Health (NIH).
-
Design and discovery of boronic acid drugs. PubMed.
-
3-tert-Butoxy-3-oxopropanoic acid CAS#: 40052-13-9. ChemicalBook.
-
3-(Tert-butoxy)-3-oxopropanoic acid. PubChem.
-
Cross-coupling of 3 with boronic acids. ResearchGate.
-
Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate.
-
Boronic acid with high oxidative stability and utility in biological contexts. PubMed.
-
New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology.
-
Suzuki Cross-Coupling. BLDpharm.
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.
-
40052-13-9|3-tert-Butoxy-3-oxopropanoic acid. BLD Pharm.
-
3-pyridylboronic acid. Organic Syntheses Procedure.
-
Preparation of tert-butyl esters via Pd-catalyzed tert-butoxycarbonylation of (hetero)aryl boronic acid derivatives. PubMed.
-
Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit.
-
Boronic Acids & Derivatives. Sigma-Aldrich.
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (3-(tert-Butoxy)-3-oxopropyl)boronic acid | 2892395-89-8 [sigmaaldrich.com]
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- 10. (3-(tert-Butoxy)-3-oxopropyl)boronic acid | 2892395-89-8 [sigmaaldrich.com]
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- 17. static.cymitquimica.com [static.cymitquimica.com]
3-boronopropionic acid tert-butyl ester CAS number and synonyms
The Indispensable Guide to 3-Boronopropionic Acid tert-Butyl Ester: Synthesis, Stability, and Catalytic Utility
Abstract
This technical guide provides a comprehensive analysis of 3-boronopropionic acid tert-butyl ester (CAS: 2892395-89-8), a critical bifunctional building block in medicinal chemistry. Uniquely positioning a nucleophilic boron moiety (
Part 1: Identity & Physicochemical Profile[1]
Compound Name: 3-Boronopropionic acid tert-butyl ester CAS Number: 2892395-89-8 Synonyms: (3-(tert-butoxy)-3-oxopropyl)boronic acid; 3-(tert-Butoxycarbonyl)ethylboronic acid.
| Property | Data | Context |
| Molecular Formula | ||
| Molecular Weight | 190.00 g/mol | |
| Physical State | Solid (often hygroscopic) | Store under inert gas ( |
| Solubility | DMSO, DMF, MeOH, DCM | Limited solubility in non-polar alkanes. |
| pKa (Boronic Acid) | ~9.0–10.0 | Lewis acidic boron center; forms tetrahedral boronate anions at high pH. |
| Stability | Moderate | Susceptible to protodeboronation under harsh acidic conditions or oxidative cleavage. |
Structural Logic & Functional Groups
The molecule features two distinct reactive termini:
-
Boronic Acid (
): The handle for bond formation via Pd-catalyzed coupling. -
tert-Butyl Ester (
): A robust carboxyl protecting group that withstands basic Suzuki conditions (unlike methyl/ethyl esters which may hydrolyze) but is cleaved cleanly by TFA or HCl.
Part 2: Synthetic Utility & Mechanism
Synthesis Route: Metal-Catalyzed Hydroboration
The most reliable route to this scaffold is the catalytic hydroboration of tert-butyl acrylate . While uncatalyzed hydroboration often yields mixtures, using a Rhodium (Rh) or Copper (Cu) catalyst ensures regioselectivity for the
Mechanism:
-
Activation: The catalyst activates the B-H bond of pinacolborane (HBpin) or catecholborane.
-
Insertion: The olefin (tert-butyl acrylate) inserts into the M-B bond.
-
Elimination: Reductive elimination yields the boronate ester, which can be hydrolyzed to the free acid (though the pinacol ester is often used directly).
Application: The Suzuki Coupling
Coupling alkyl boronic acids is more challenging than aryl-aryl coupling due to slower transmetallation and the risk of
Strategic Advantage:
-
Orthogonality: Allows the introduction of a carboxylic acid side chain that remains protected during subsequent basic or nucleophilic manipulations of the scaffold.
-
Linker Design: Ideal for synthesizing "zero-length" to "short" linkers in PROTACs where a propionic acid segment is required to bind E3 ligase ligands (e.g., VHL or CRBN binders).
Part 3: Visualization of Workflows
Diagram 1: Synthesis & Application Pathway
This diagram illustrates the conversion of tert-butyl acrylate to the boronic acid and its subsequent use in cross-coupling.
Caption: Regioselective synthesis of 3-boronopropionic acid tert-butyl ester via hydroboration and its downstream utilization in Pd-catalyzed cross-coupling.
Part 4: Experimental Protocols
Protocol A: Copper-Catalyzed Synthesis from tert-Butyl Acrylate
Note: This protocol generates the pinacol ester, which can be hydrolyzed to the free acid or used directly (recommended for stability).
Reagents:
-
tert-Butyl acrylate (1.0 equiv)
-
Bis(pinacolato)diboron (
) (1.1 equiv) -
CuCl (5 mol%)
-
NaOtBu (5 mol%)
-
MeOH (2 equiv) in THF
Step-by-Step:
-
Catalyst Formation: In a glovebox or under Ar, mix CuCl and NaOtBu in anhydrous THF. Stir for 10 min to generate the active Cu-alkoxide species.
-
Borylation: Add
and stir for 5 min. The solution typically turns dark brown. -
Addition: Add tert-butyl acrylate followed slowly by MeOH (proton source). Caution: Exothermic.
-
Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (stain with curcumin or
). -
Workup: Filter through a celite pad to remove Cu residues. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Hydrolysis (Optional to get Free Acid): Treat the pinacol ester with
(3 equiv) and in Acetone/ for 12h. Extract with EtOAc to yield 3-boronopropionic acid tert-butyl ester .
Protocol B: Suzuki-Miyaura Coupling with Aryl Halides
Standardized conditions for coupling this
Reagents:
-
Aryl Bromide (1.0 equiv)
-
3-Boronopropionic acid tert-butyl ester (1.2 equiv)
- (5 mol%)
- (3.0 equiv)
-
Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1)
Step-by-Step:
-
Degassing: Charge a reaction vial with the Aryl Bromide, Boronic Acid, Base, and Catalyst. Seal and purge with Argon for 5 min.
-
Solvation: Add degassed solvent via syringe.
-
Heating: Heat to 80–90°C for 12–18 hours. Note: Vigorous stirring is essential for the biphasic system.
-
Validation: Check LC-MS for the mass of
. -
Workup: Dilute with water, extract with EtOAc. Dry over
. -
Cleavage (If needed): To reveal the free carboxylic acid, treat the isolated product with TFA/DCM (1:1) at RT for 1 hour.
Part 5: Safety & Handling (SDS Summary)
| Hazard Class | Statement | Precaution |
| Skin/Eye Irritant | H315, H319 | Wear nitrile gloves and safety glasses. |
| Stability | Air-sensitive (slow oxidation) | Store in a tightly sealed vial at 4°C. |
| Incompatibility | Strong oxidizers, Strong acids | Avoid contact with peroxides; acids will cleave the ester. |
References
-
Sigma-Aldrich. (3-(tert-Butoxy)-3-oxopropyl)boronic acid Product Page. Retrieved from
-
PubChem. tert-Butyl 3-bromopropionate (Precursor Data). National Library of Medicine. Retrieved from
- Takaya, J., et al. (2011).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. (Guide on stability and reactivity of alkyl boronic acids).
Navigating the Landscape of Boc-Protected Aminoalkyl Boronic Acids: A Guide to Synthesis, Properties, and Applications
An In-Depth Technical Guide to Boc-Protected Aminoalkyl Boronic Acids for Researchers and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the strategic use of specialized chemical building blocks is paramount to the successful design and synthesis of novel therapeutics. Among these, boronic acids and their derivatives have emerged as a class of compounds with significant potential, largely due to their unique chemical properties and diverse reactivity. This guide provides a comprehensive technical overview of a specific and highly valuable subclass: N-tert-butoxycarbonyl (Boc) protected aminoalkyl boronic acids.
It is important to address a potential point of ambiguity in the nomenclature of these compounds. While a direct search for "2-(tert-butoxycarbonyl)ethylboronic acid" does not yield a readily available or widely documented compound, it is likely that this name refers to a member of the broader class of Boc-protected aminoalkyl boronic acids. These molecules feature an alkyl chain functionalized with both a boronic acid group (-B(OH)₂) and a Boc-protected amine (-NHBoc). This guide will therefore focus on the general characteristics, synthesis, and applications of this class of compounds, providing a robust framework for researchers and drug development professionals.
Core Molecular Features and Properties
The defining characteristic of Boc-protected aminoalkyl boronic acids is the presence of three key functional groups: the boronic acid, the alkyl linker, and the Boc-protecting group. Each imparts specific and crucial properties to the molecule.
| Feature | Description | Significance in Drug Discovery and Organic Synthesis |
| Boronic Acid Moiety | A functional group containing a boron atom bonded to two hydroxyl groups and a carbon atom (-B(OH)₂). Boronic acids are Lewis acidic and can form reversible covalent bonds with diols.[1] | Enables a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[2] The ability to interact with diols is exploited in sensors and for binding to biological targets.[1] |
| Alkyl Linker | A saturated hydrocarbon chain of varying length connecting the boronic acid and the protected amine. | The length and structure of the linker influence the overall shape, flexibility, and lipophilicity of the molecule, which are critical parameters for drug-receptor interactions and pharmacokinetic properties. |
| Boc Protecting Group | The tert-butoxycarbonyl group is a common protecting group for amines. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions.[3] | Protects the amine functionality during synthetic steps where it might otherwise react, allowing for selective transformations at other parts of the molecule. Its removal under mild acidic conditions is a key advantage in multi-step synthesis.[3] |
Synthesis of Boc-Protected Aminoalkyl Boronic Acids: A Generalized Workflow
The synthesis of Boc-protected aminoalkyl boronic acids can be achieved through several synthetic routes. A common and effective strategy involves a multi-step process starting from a suitable precursor containing either the amine or the boronic acid functionality, followed by the introduction of the other groups.
A generalized synthetic workflow is depicted below:
Caption: A generalized workflow for the synthesis of Boc-protected aminoalkyl boronic acids.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol outlines a representative synthesis of a Boc-protected aminoalkyl boronic acid pinacol ester, a common and stable intermediate.
Step 1: Boc Protection of an Amino Alcohol
-
Dissolve the starting amino alcohol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).
-
Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amino alcohol.
Step 2: Conversion of the Hydroxyl Group to a Leaving Group
-
Dissolve the Boc-protected amino alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add a base such as triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) or p-toluenesulfonyl chloride (1.2 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding mesylate or tosylate.
Step 3: Palladium-Catalyzed Borylation
-
In a flame-dried flask under an inert atmosphere, combine the Boc-protected aminoalkyl mesylate/tosylate (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (1.5 eq).
-
Add a degassed solvent, such as dioxane or toluene.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the Boc-protected aminoalkyl boronic acid pinacol ester.
Step 4: Hydrolysis of the Pinacol Ester (Optional)
-
To obtain the free boronic acid, the pinacol ester can be hydrolyzed under acidic conditions.
-
Dissolve the pinacol ester in a mixture of a suitable organic solvent (e.g., acetone or THF) and an aqueous acid (e.g., 1 M HCl).
-
Stir the reaction at room temperature until the hydrolysis is complete (monitored by LC-MS).
-
Extract the product into an organic solvent, dry the organic phase, and concentrate to yield the final Boc-protected aminoalkyl boronic acid.
Applications in Drug Discovery and Development
The unique structural features of Boc-protected aminoalkyl boronic acids make them valuable building blocks in the synthesis of complex molecules for pharmaceutical applications.
Proteasome Inhibitors
Boronic acids are a key pharmacophore in several approved drugs that act as proteasome inhibitors for the treatment of cancers like multiple myeloma.[1] The boron atom can form a stable, yet reversible, covalent bond with the active site threonine residue of the proteasome. The Boc-protected aminoalkyl portion of the molecule can be elaborated to create peptoids that mimic the natural substrates of the proteasome, leading to potent and selective inhibitors.
Sources
A Technical Guide to Alkyl Boronic Acids and Boronic Esters: A Comparative Analysis for Drug Discovery Professionals
Abstract
In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, organoboron compounds are indispensable tools for carbon-carbon bond formation. Among these, alkyl boronic acids and their corresponding esters are principal players, primarily in the context of the Suzuki-Miyaura cross-coupling reaction. While often used interchangeably, a nuanced understanding of their distinct chemical personalities—from stability and handling to reactivity and purification—is critical for efficient, scalable, and reproducible synthesis. This guide provides an in-depth technical comparison of alkyl boronic acids and boronic esters, offering field-proven insights to inform experimental design and strategic selection in pharmaceutical research and development.
Introduction: The Rise of Alkylboron Reagents in Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for constructing C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds.[1][2][3] The low toxicity, high functional group tolerance, and general stability of the requisite organoboron reagents have cemented their role in both academic and industrial laboratories.[4] While aryl boronic acids have a long history of use, the demand for greater three-dimensional complexity in drug candidates has propelled alkyl boronic acids and their derivatives to the forefront. These reagents enable the introduction of C(sp³)-rich fragments, a key strategy for improving the physicochemical properties and novelty of potential therapeutics.[5] This guide focuses on the two most common forms of these reagents: the free alkyl boronic acids (R-B(OH)₂) and their cyclic esters, most notably the pinacol esters (R-Bpin).
Fundamental Molecular and Physicochemical Differences
The choice between an alkyl boronic acid and its ester derivative is fundamentally a choice between reactivity and stability. This dichotomy arises directly from their distinct molecular structures.
Structural Comparison
An alkyl boronic acid possesses two hydroxyl groups attached to a trigonal planar, sp²-hybridized boron atom. This configuration leaves the boron atom with a vacant p-orbital, rendering it Lewis acidic.[6] This Lewis acidity is the root of both its reactivity and its instability. Alkyl boronic esters, in contrast, mask this reactivity by replacing the hydroxyl groups with a diol, most commonly pinacol (2,3-dimethyl-2,3-butanediol). This not only sterically shields the boron center but also engages the boron's empty p-orbital through dative bonding from the oxygen lone pairs, reducing its Lewis acidity.[7]
A critical issue with boronic acids is their propensity to undergo spontaneous dehydration to form cyclic trimeric anhydrides known as boroxines .[8][9][10] This is a reversible equilibrium that can complicate characterization, stoichiometry, and reaction kinetics, as the boroxine itself is often less reactive than the monomeric acid.[8][10] Boronic esters, being unable to form these anhydrides, exist as well-defined, monomeric species.[4]
Figure 1. Structural relationship between an alkyl boronic acid, its corresponding boroxine, and its pinacol ester.
Comparative Physicochemical Properties
The structural differences manifest in starkly different physical and chemical properties, which are critical considerations in a drug development setting. Boronic esters are generally less polar, often existing as oils or low-melting solids that are readily soluble in common organic solvents.[11][12] This makes them significantly easier to handle and purify via standard techniques like silica gel chromatography.[4]
In contrast, alkyl boronic acids are typically highly polar, water-soluble, crystalline solids.[7] Their high polarity makes extraction from aqueous media challenging and often leads to streaking or irreversible adsorption on silica gel, complicating purification.[13][14]
| Property | Alkyl Boronic Acids (R-B(OH)₂) | Alkyl Boronic Esters (e.g., R-Bpin) | Causality & Field Insight |
| Stability | Lower; sensitive to air, moisture, and heat.[7] | High; robust to air, moisture, and chromatography.[4] | The ester protects the Lewis acidic boron center, preventing oligomerization and decomposition pathways. Esters are preferred for library synthesis and long-term storage. |
| Physical Form | Often crystalline solids. | Often liquids or low-melting solids. | The solid nature of acids can be advantageous for weighing but their hygroscopic nature can be a drawback. The liquid/oil form of esters is convenient for automated liquid handling. |
| Purification | Challenging; often requires derivatization, recrystallization, or specialized chromatography.[13] | Straightforward; amenable to standard silica gel chromatography.[12][14] | The ease of purification for esters significantly accelerates discovery timelines and improves reproducibility. |
| Side Reactions | Prone to dehydration (boroxine formation)[9][10] and protodeboronation.[15] | Resistant to boroxine formation; generally less prone to protodeboronation. | Protodeboronation, the loss of the boron moiety and replacement with hydrogen, is a common failure mode, particularly under basic or acidic conditions. The stability of esters mitigates this risk. |
| Characterization | Can be complex due to equilibrium with boroxine.[7] | Straightforward (NMR, MS). | The presence of multiple species (monomer, trimer) for boronic acids can lead to complex NMR spectra and inaccurate assessment of purity. |
Reactivity and Mechanism in Suzuki-Miyaura Coupling
The central utility of these reagents is their participation in the Suzuki-Miyaura coupling. The key step involving the organoboron species is transmetalation , where the alkyl group is transferred from the boron atom to the palladium(II) center.
Figure 2. Simplified catalytic cycle of the Suzuki-Miyaura reaction, highlighting the transmetalation step.
For transmetalation to occur efficiently, the boron atom must be activated to increase the nucleophilicity of the alkyl group attached to it. This is typically achieved with a base (e.g., K₂CO₃, CsF, K₃PO₄).[1] The base coordinates to the Lewis acidic boron center, forming a negatively charged tetracoordinate "ate" complex.[16] This boronate species is significantly more reactive in transferring its organic group to the palladium center.
-
Alkyl Boronic Acids: These react readily with aqueous base to form the highly active [R-B(OH)₃]⁻ ate complex. This generally leads to faster reaction kinetics compared to esters under identical conditions.[17] However, this higher reactivity also makes them more susceptible to competitive side reactions like protodeboronation, where a proton source in the medium cleaves the C-B bond.[15]
-
Alkyl Boronic Esters: The activation of boronic esters is often considered the rate-limiting step. While it was once thought that esters must first hydrolyze to the corresponding boronic acid before transmetalation, there is now significant evidence that boronic esters can transmetalate directly after activation by a base.[18][19] Kinetic studies have shown that certain boronic esters can transfer their organic groups at rates comparable to or even faster than the free acids, depending on the specific ester and reaction conditions.[18][19] The reduced Lewis acidity of the ester means that its activation to the ate complex is generally slower, but the resulting species is still highly competent for transmetalation. This slightly attenuated reactivity often translates to cleaner reactions with fewer side products.
Practical Guide to Selection and Handling
The decision to use an alkyl boronic acid versus an ester is a strategic one based on the specific goals of the synthesis.
Choose an Alkyl Boronic Acid when:
-
Maximum reactivity is required for a particularly challenging or sterically hindered coupling partner.
-
The acid is commercially available and known to be of high quality (low boroxine content).
-
The downstream purification does not involve silica gel chromatography or can accommodate the polar nature of the compound.
Choose an Alkyl Boronic Ester (e.g., Pinacol Ester) when:
-
Stability is paramount: For use in multi-step syntheses, library generation (e.g., DNA-encoded libraries), or for compounds that will be stored for extended periods.[4]
-
Ease of handling and purification is critical: In nearly all drug discovery settings, the ability to reliably purify intermediates by chromatography is a major advantage.[14]
-
Reaction robustness is desired: The slower, more controlled reactivity often leads to cleaner reaction profiles and higher isolated yields by minimizing side reactions like protodeboronation and homocoupling.[20]
-
The synthesis starts from an alkyl halide, as Miyaura borylation provides direct access to the pinacol ester.[21]
Key Experimental Protocols
Protocol: Conversion of an Alkyl Boronic Acid to its Pinacol Ester
This procedure is essential when a required alkyl boron species is only available as the acid, but the superior handling properties of the ester are desired.
Materials:
-
Alkyl boronic acid (1.0 eq)
-
Pinacol (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)
-
Drying agent (e.g., anhydrous MgSO₄) or Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the alkyl boronic acid and the chosen anhydrous solvent (approx. 0.2-0.5 M concentration).
-
Add pinacol to the suspension/solution.
-
Method A (Azeotropic Removal): If using toluene, equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed (typically 2-4 hours).
-
Method B (Dehydrating Agent): If using THF or DCM, add a dehydrating agent like anhydrous MgSO₄. Stir the mixture at room temperature. The reaction is typically complete within 2-5 hours.[11]
-
Upon completion, filter off any drying agent.
-
Remove the solvent under reduced pressure.
-
The crude boronic ester can often be used directly or purified by silica gel chromatography (typically eluting with a hexane/ethyl acetate mixture) to yield the pure product, often as a colorless oil or a white solid.[12]
Protocol: General Suzuki-Miyaura Coupling with an Alkyl Boronic Ester
Materials:
-
Aryl/Vinyl Halide or Triflate (1.0 eq)
-
Alkyl Boronic Pinacol Ester (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 eq)
-
Degassed Solvent System (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, alkyl boronic ester, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the desired cross-coupled product.
Conclusion and Future Outlook
For the modern drug discovery scientist, alkyl boronic esters, particularly pinacol esters, represent the superior choice in the vast majority of applications. Their exceptional stability, ease of handling, and amenability to standard purification techniques provide a robust and reproducible platform for the synthesis of complex molecules.[4][14] While alkyl boronic acids may offer higher intrinsic reactivity, this often comes at the cost of stability and practicality. The ability to easily synthesize, purify, and store alkyl boronic esters makes them highly valuable building blocks for creating diverse chemical libraries and for the scale-up synthesis of promising drug candidates. As synthetic methodologies continue to advance, the development of even more stable and versatile boronic ester derivatives will further solidify the central role of organoboron chemistry in the future of medicine.
References
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Protodeboronation and its application in synthesis. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 2, 2026, from [Link]
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Protodeboronation. (n.d.). Wikipedia. Retrieved March 2, 2026, from [Link]
-
Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. (n.d.). Sciforum. Retrieved March 2, 2026, from [Link]
-
Boroxine formation reaction mechanism as calculated by DFT. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). PMC. Retrieved March 2, 2026, from [Link]
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Chemoselective Boronic Ester Synthesis by Controlled Speciation. (n.d.). PMC. Retrieved March 2, 2026, from [Link]
-
Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. (n.d.). University of Bristol. Retrieved March 2, 2026, from [Link]
-
Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. (n.d.). PMC. Retrieved March 2, 2026, from [Link]
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Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (n.d.). PMC. Retrieved March 2, 2026, from [Link]
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Boron Chemistry: An Overview. (2016). ACS Symposium Series. Retrieved March 2, 2026, from [Link]
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boronic esters. (n.d.). Organic Syntheses. Retrieved March 2, 2026, from [Link]
-
A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters. (n.d.). ChemRxiv. Retrieved March 2, 2026, from [Link]
-
Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange. (2026). Chemical Science. Retrieved March 2, 2026, from [Link]
-
pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link by andy. (n.d.). IDEALS - University of Illinois. Retrieved March 2, 2026, from [Link]
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. (n.d.). LJMU Research Online. Retrieved March 2, 2026, from [Link]
-
Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. (n.d.). Dalton Transactions. Retrieved March 2, 2026, from [Link]
-
Which conditions are favorable for the efficient Suzuki coupling?. (2014). ResearchGate. Retrieved March 2, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved March 2, 2026, from [Link]
-
FROM FUNDAMENTAL STUDIES TO APPLICATIONS IN SUPRAMOLECULAR AND SYNTHETIC ORGANIC CHEMISTRY. (2013). LOCKSS. Retrieved March 2, 2026, from [Link]
- Synthesis of boronic esters and boronic acids using grignard reagents. (2013). Google Patents.
-
boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). Unknown Source. Retrieved March 2, 2026, from [Link]
-
Synthesis of boronic ester γ‐lactam building blocks. (n.d.). White Rose Research Online. Retrieved March 2, 2026, from [Link]
-
A General “Two-Lock” Strategy to Enhance Drug Loading and Lysosomal Escape in Intelligent Boronate Ester Polymer Nanoparticles for Improved Chemotherapy. (2024). ACS Applied Materials & Interfaces. Retrieved March 2, 2026, from [Link]
-
The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (2022). MDPI. Retrieved March 2, 2026, from [Link]
-
Favoring Heterotrimeric Boroxine Formation Using an Internal Lewis Base: A Computational Study. (2008). The Journal of Physical Chemistry A. Retrieved March 2, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 2, 2026, from [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters. (2024). Reddit. Retrieved March 2, 2026, from [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. Retrieved March 2, 2026, from [Link]
-
How to purify boronic acids/boronate esters?. (2016). ResearchGate. Retrieved March 2, 2026, from [Link]
-
B-Alkyl Suzuki Couplings. (2005). Macmillan Group. Retrieved March 2, 2026, from [Link]
-
Chemistry Of Boronic Esters. (2019). AA Blocks. Retrieved March 2, 2026, from [Link]
-
Something Unique or Methyl, Butyl, Futile? Born again Boron. (2022). Scientific Update. Retrieved March 2, 2026, from [Link]
-
Order of thermodynamic stability of representative boronic esters. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). ACS Publications. Retrieved March 2, 2026, from [Link]
-
Synthesis of Alkylboronic Esters from Alkyl Iodides. (2022). Organic Syntheses. Retrieved March 2, 2026, from [Link]
-
Alkylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 2, 2026, from [Link]
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Optimizing the Stability and Reactivity of Tert-Butyl Ester Functionalized Boronic Acids: A Technical Guide
Executive Summary
The simultaneous presence of a tert-butyl ester and a boronic acid on an arene scaffold presents a unique "stability pincer." The tert-butyl ester is highly susceptible to acid-catalyzed cleavage (forming the carboxylic acid and isobutylene), while the boronic acid moiety is prone to protodeboronation under basic conditions—a pathway often accelerated by the electron-withdrawing nature of the ester itself.
This guide provides a self-validating workflow to navigate this orthogonality gap. It moves beyond standard protocols to address the mechanistic root causes of decomposition, offering specific strategies for synthesis, purification, and Suzuki-Miyaura cross-coupling.
Part 1: The Stability Paradox (Mechanistic Insight)
To successfully handle these compounds, one must understand the competing decomposition pathways. The tert-butyl ester serves as a robust protecting group against nucleophilic attack (due to steric bulk) but is the "Achilles' heel" in acidic media. Conversely, the boronic acid is a Lewis acid that becomes activated—and destabilized—by bases.
The Decomposition Pincer
The following diagram illustrates the opposing forces that degrade the molecule. A successful protocol must navigate the narrow "Safe Zone" between pH 5 and pH 9, while strictly controlling temperature.
Figure 1: The "Stability Pincer" showing competing decomposition pathways.[1][2][3] The target molecule exists in a metastable state between acid-catalyzed ester cleavage and base-mediated protodeboronation.
The Protodeboronation Risk
Research by Lloyd-Jones et al. indicates that protodeboronation is not a simple hydrolysis; it frequently proceeds via a pre-equilibrium formation of the boronate anion
Part 2: Synthesis & Workup Protocols
Synthesis Strategy: Avoid Lithiation
Direct lithiation (n-BuLi) of tert-butyl esters is risky due to potential nucleophilic attack on the carbonyl, even with the steric bulk. The preferred method is Miyaura Borylation using a palladium catalyst, which operates under neutral/mildly basic conditions compatible with the ester.
The "Buffer-Only" Workup
Standard protocols often suggest quenching boronylation reactions with dilute HCl to break up boronate complexes. Do NOT use HCl. Even 0.1 M HCl can initiate autocatalytic cleavage of the tert-butyl ester if the boronic acid coordinates to the carbonyl oxygen.
Recommended Protocol:
-
Quench: Add saturated aqueous Ammonium Chloride (
). This provides a mild pH (~5-6) sufficient to protonate the pinacol boronate (if making the ester) or the boronate salt without cleaving the tert-butyl group. -
Extraction: Use Ethyl Acetate or MTBE. Avoid chlorinated solvents if traces of HCl are present in the stabilizer.
-
Drying: Use Sodium Sulfate (
). Avoid Magnesium Sulfate ( ) if the boronic acid is free, as it can coordinate strongly to the Lewis acidic boron, leading to mass loss on filtration.
Part 3: Purification Strategy
The most common failure point is column chromatography. Standard silica gel is acidic (pH ~4-5) and will slowly cleave the tert-butyl ester or irreversibly bind the boronic acid.
Stationary Phase Selection Matrix
| Method | Suitability | Notes |
| Standard Silica Gel | 🔴 High Risk | Causes ester hydrolysis and boronic acid "streaking." |
| Neutral Alumina | 🟢 Recommended | Prevents acid hydrolysis. Boronic acids elute more freely. |
| Deactivated Silica | 🟡 Acceptable | Pre-treat silica with 1-2% |
| Reverse Phase (C18) | 🟢 Excellent | Use water/acetonitrile with 0.1% Formic acid (mild enough for tBu). |
| Crystallization | 🟢 Best | Non-polar solvents (Hexane/Heptane) induce boroxine formation (trimer), which precipitates. |
Protocol: Deactivating Silica Gel
If you must use silica, you must neutralize its active sites.
-
Slurry silica gel in the starting eluent (e.g., Hexane).
-
Add 1% v/v Triethylamine (
) and stir for 5 minutes. -
Pack the column.
-
Flush with 2 column volumes of solvent without amine before loading the sample (to prevent base-catalyzed boroxine formation on the column).
Part 4: Suzuki-Miyaura Coupling Optimization
The choice of base is the critical variable. Strong bases (
Base and Solvent Selection[4]
-
Preferred Base: Potassium Phosphate Tribasic (
) or Potassium Carbonate ( ). These provide sufficient basicity for transmetallation but are less aggressive than hydroxides. -
Anhydrous Conditions: Water promotes the hydrolysis of boronic esters to acids, which are more prone to deboronation. Using Potassium Trimethylsilanolate (TMSOK) in anhydrous THF allows the reaction to proceed via a silanolate-activated pathway, bypassing the aqueous hydrolysis step entirely [2].
Reaction Decision Tree
Use the following logic flow to select reaction conditions based on your specific substrate's fragility.
Figure 2: Decision tree for selecting Suzuki-Miyaura coupling conditions. Electron-poor rings require anhydrous conditions to prevent deboronation.
Part 5: Advanced Stabilization (MIDA Boronates)
If the free boronic acid proves too unstable (degrading in <1 hour), convert it to a MIDA (N-methyliminodiacetic acid) boronate .
-
Mechanism: The MIDA ligand locks the boron into an
hybridized tetrahedral geometry. This removes the vacant p-orbital, rendering the boron unreactive to transmetallation and protodeboronation until the MIDA group is hydrolyzed. -
Protocol: React the boronic acid with MIDA in Toluene/DMSO under Dean-Stark conditions. The resulting solid is stable to chromatography and storage.
-
Release: Hydrolyze slowly in situ using mild aqueous base during the coupling reaction ("slow release"), keeping the concentration of free boronic acid low to minimize decomposition [3].
References
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.[3][4][5] Journal of the American Chemical Society.[4] Link[4]
-
Denmark, S. E., & Smith, R. C. (2005). Mechanistic Aspects of the Suzuki-Miyaura Cross-Coupling Reactions: The Role of Silanolates. Journal of the American Chemical Society.[4] Link
-
Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Magnetically Distinct. Journal of the American Chemical Society.[4] Link
-
Hall, D. G. (Ed.). (2011).[6][7] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
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Bifunctional boronic acid linkers for organic synthesis
An In-Depth Technical Guide on Bifunctional Boronic Acid Linkers for Organic Synthesis
Executive Summary
Bifunctional boronic acids have transcended their traditional role as simple cross-coupling reagents to become highly versatile linchpins in modern organic synthesis. By exploiting the reversible nature of the boron–oxygen (B–O) bond and the unique Lewis acidity of the empty p-orbital on the boron atom, these molecules now drive innovations in dynamic covalent chemistry (DCC), covalent adaptable networks (CANs), and direct catalytic amidation. This whitepaper provides researchers and drug development professionals with a rigorous, mechanistic exploration of bifunctional boronic acid linkers, complete with field-validated protocols, quantitative data, and structural visualizations.
Mechanistic Foundations of Bifunctional Boronic Acids
The utility of bifunctional boronic acids stems from two distinct chemical behaviors:
-
Dynamic Covalent Bonding: Boronic acids undergo rapid, reversible condensation with 1,2- or 1,3-diols to form cyclic boronic esters. Because the B–O bond forms under thermodynamic equilibrium, it enables "error-checking" self-assembly and stimuli-responsive cleavage (e.g., pH or competitive binding)[1].
-
Electrophilic Activation (Lewis Acidity): In catalytic amidation, the boron atom coordinates with the oxygen of a carboxylic acid. When engineered with a secondary coordinating group (e.g., a phosphorus(V) oxide or an ortho-heteroatom), the bifunctional boronic acid acts as a template, activating the carbonyl carbon for nucleophilic attack by an amine while simultaneously organizing the transition state.
Figure 1: Divergent mechanistic applications of bifunctional boronic acids in organic synthesis.
Covalent Adaptable Networks (CANs) via Boronate-TAAD Linkages
Traditional boronic ester networks often suffer from poor hydrolytic stability. To circumvent this, recent advancements utilize TetraAzaADamantanes (TAADs)—rigid, adamantane-like triols—coupled with bifunctional boronic acids (e.g., 1,4-benzenediboronic acid or 4-formylphenylboronic acid derivatives)[2].
Causality of Experimental Choice: The multicyclic TAAD structure enforces a highly constrained, rigid triol binding pocket. This geometry drastically increases the hydrolytic stability of the resulting boronate ester at neutral pH while retaining a sharp, dynamic exchange response at acidic pH (e.g., pH 3.8)[2]. This allows for the creation of soft, rubber-like materials that can undergo stress relaxation and thermal reprocessing without additional solvents[3].
Quantitative Data: Viscoelastic Properties of TAAD-Boronate Networks
The dynamic nature of these networks is tunable based on the crosslinking density. As crosslinking increases, the relaxation time decreases due to the higher local concentration of exchangeable boronate linkages[2].
| Crosslinking Density (%) | Young's Modulus (MPa) | Activation Energy (kJ/mol) | Stress Relaxation Behavior |
| 10% | ~0.45 | 142 ± 10 | Slow relaxation |
| 25% | ~1.10 | 142 ± 10 | Moderate relaxation |
| 33% | 1.75 | 142 ± 10 | Fast relaxation |
| 100% | >2.50 | N/A (Rigid) | Highly restricted |
Protocol 1: Synthesis of a Boronate-TAAD Dynamic Polymer Network
This self-validating protocol ensures complete imine reduction prior to network formation, preventing competitive dynamic imine exchange from confounding the boronate viscoelastic data.
-
Preparation of the Bifunctional Boronic Acid Linker:
-
Dissolve bis-amine terminated polypropylene glycol (PPG2000) (1.0 equiv) in anhydrous methanol.
-
Add 4-formylphenylboronic acid (2.0 equiv) and stir at room temperature for 12 hours to form the bis-imine[4].
-
Crucial Step: Add sodium borohydride (NaBH₄) (4.0 equiv) portion-wise at 0 °C to reduce the imine to a secondary amine. Rationale: This locks the backbone covalently, ensuring that macroscopic stress relaxation is solely a function of the boronic ester bonds.
-
Quench with water, extract with dichloromethane, dry over MgSO₄, and concentrate in vacuo.
-
-
Preparation of the TAAD Crosslinker:
-
React glycerol (for trifunctional) or ethylene glycol (for bifunctional) with bromoacetyl bromide to form the corresponding bromoacetates[2].
-
Convert to the TAAD-containing building blocks via nitrogen quaternization with hexamethylenetetramine (HMTA), followed by acidic hydrolysis and neutralization.
-
-
Network Formation:
-
Dissolve the synthesized bifunctional boronic acid linker and the trifunctional TAAD linker in dimethyl sulfoxide (DMSO) at a stoichiometric ratio of 3:2 (Boronic Acid:TAAD) to achieve 100% theoretical crosslinking[5].
-
Cast the solution into a Teflon mold and evaporate the solvent at 80 °C under a vacuum for 24 hours to yield a rubber-like, thermally reprocessable material[2].
-
Figure 2: Experimental workflow for synthesizing TAAD-Boronate Covalent Adaptable Networks.
Direct Room-Temperature Amidation Catalysis
Amide bond formation is arguably the most frequently executed reaction in medicinal chemistry. Traditional methods rely on stoichiometric coupling reagents (e.g., HATU, EDC), which generate massive amounts of chemical waste. Bifunctional boronic acids have emerged as highly atom-economical organocatalysts for direct dehydrative amidation[6].
Recently, a breakthrough bifunctional boronic acid/phosphorus(V) organocatalyst was developed that achieves direct amidation at room temperature.
Causality of Experimental Choice: Standard boronic acid catalysts (like phenylboronic acid) require elevated temperatures (e.g., >100 °C) to drive off water and force the equilibrium toward the amide. By incorporating a phosphorus(V) oxide moiety adjacent to the boronic acid, the catalyst forms a highly reactive oxyphosphonium intermediate . This intermediate is rapidly intercepted by the carboxylic acid, activating it for amine attack at 25 °C without thermal forcing, thereby preventing the epimerization of sensitive chiral α-amino acids[7].
Protocol 2: Room-Temperature Catalytic Amidation
This protocol utilizes molecular sieves as an internal desiccant to drive the thermodynamic equilibrium at ambient temperatures.
-
Preparation of the Reaction Mixture:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv), the amine (1.0 equiv), and the bifunctional boronic acid/phosphorus(V) catalyst (5–10 mol%).
-
Add activated 4 Å molecular sieves (approx. 200 mg per mmol of substrate). Rationale: The sieves sequester the equivalent of water generated during condensation, preventing the hydrolysis of the oxyphosphonium intermediate and driving the reaction forward at room temperature.
-
-
Solvent Addition and Reaction:
-
Suspend the mixture in anhydrous dichloromethane (CH₂Cl₂) or toluene (0.2 M concentration)[7].
-
Stir the reaction vigorously at room temperature (20–25 °C) for 2 to 48 hours, monitoring completion via TLC or LC-MS.
-
-
Workup and Isolation:
-
Filter the reaction mixture through a short pad of Celite to remove the molecular sieves.
-
Wash the filtrate with saturated aqueous NaHCO₃, followed by 1 M HCl (if the product is not acid-sensitive), and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography.
-
Figure 3: Catalytic cycle of room-temperature amidation via a bifunctional boronic acid/P(V) catalyst.
Advanced Applications: Iterative Cross-Coupling
Beyond polymers and amidation, bifunctional boronic acids are critical in sequence-controlled synthesis. By masking one of the boronic acid functionalities—typically as an N-methyliminodiacetic acid (MIDA) boronate—chemists can perform iterative Suzuki-Miyaura cross-couplings[8]. The MIDA ester is completely inert to standard anhydrous cross-coupling conditions but can be rapidly hydrolyzed using mild aqueous base (e.g., NaHCO₃) to reveal the active boronic acid for the next coupling cycle[8]. This "catch-and-release" methodology has revolutionized the automated synthesis of complex polyene macrolides and pharmaceutically relevant small molecules.
References
-
Recyclable Covalent Adaptable Polystyrene Networks Using Boronates and TetraAzaADamantanes Source: National Institutes of Health (NIH) / ACS Applied Polymer Materials URL:[Link]
-
Polymer Self-Assembly Mediated by Boronic Acid Source: Royal Society of Chemistry (RSC) Books URL:[Link]
-
Covalent adaptable networks using boronate linkages by incorporating TetraAzaADamantanes Source: Frontiers in Chemistry URL:[Link]
-
N-Coordinated Organoboron in Polymer Synthesis and Material Science Source: ACS Publications URL:[Link]
-
A bifunctional boronic acid/phosphorus(V) organocatalyst for the direct room-temperature amidation of carboxylic acids Source: ResearchGate URL:[Link]
-
Boron Chemistry in the Pacific Source: ConnectSci / Australian Journal of Chemistry URL:[Link]
-
Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates Source: ChemRxiv URL:[Link]
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A Technical Guide to (3-(tert-Butoxy)-3-oxopropyl)boronic acid and (3-methoxy-3-oxopropyl)boronic acid: A Comparative Analysis for Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Among the versatile reagents available to medicinal chemists, functionalized boronic acids have carved out a significant niche, primarily due to their utility in robust carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling. This guide provides an in-depth technical comparison of two closely related yet functionally distinct alkylboronic acids: (3-(tert-Butoxy)-3-oxopropyl)boronic acid and (3-methoxy-3-oxopropyl)boronic acid.
This document will delve into the core chemical properties, strategic applications, and comparative advantages of each reagent, offering field-proven insights to guide researchers in their synthetic endeavors. The discussion is structured to provide not just procedural details, but also the underlying chemical principles that govern the selection and application of these valuable synthetic intermediates.
Introduction to the Reagents: A Tale of Two Esters
At their core, both (3-(tert-Butoxy)-3-oxopropyl)boronic acid and (3-methoxy-3-oxopropyl)boronic acid are alkylboronic acids featuring a three-carbon chain with a terminal carboxylic acid protected as an ester. The fundamental distinction lies in the nature of this ester protecting group: a tert-butyl ester in the former and a methyl ester in the latter. This seemingly subtle difference has profound implications for their chemical behavior, particularly their stability and deprotection strategies, which will be the central theme of this guide.
Boronic acids are known for their ability to form reversible covalent complexes and are extensively used in organic chemistry, most notably in the Suzuki reaction.[1] The presence of the ester functionality in the alkyl chain of the two molecules discussed here introduces a valuable handle for further synthetic transformations or for modulating the physicochemical properties of the final molecule, such as solubility and polarity.
Physicochemical Properties: A Head-to-Head Comparison
A clear understanding of the physical and chemical properties of these reagents is the first step in their effective application. The following table summarizes their key characteristics.
| Property | (3-(tert-Butoxy)-3-oxopropyl)boronic acid | (3-methoxy-3-oxopropyl)boronic acid |
| CAS Number | 2892395-89-8 | 1290145-64-0[2] |
| Molecular Formula | C7H15BO4 | C4H9BO4[2] |
| Molecular Weight | 174.00 g/mol | 131.93 g/mol [2] |
| Physical Form | Solid | Data not consistently available |
| Storage | Inert atmosphere, 2-8°C | No specific data available |
The Core Directive: Orthogonal Deprotection Strategies
The primary strategic advantage of choosing between a tert-butyl ester and a methyl ester lies in the concept of orthogonal protection . This principle allows for the selective removal of one protecting group in the presence of others that are sensitive to different cleavage conditions.[3] This is a cornerstone of multi-step organic synthesis, particularly in the construction of complex drug molecules.[4]
(3-(tert-Butoxy)-3-oxopropyl)boronic acid: The Acid-Labile Workhorse
The tert-butyl ester is renowned for its stability across a wide spectrum of reaction conditions, including basic, nucleophilic, and reductive environments.[5] This robustness makes it an ideal choice when subsequent synthetic steps involve such conditions.
The key feature of the tert-butyl ester is its facile cleavage under acidic conditions.[6] The mechanism proceeds through the formation of a stable tertiary carbocation, isobutylene, and the desired carboxylic acid. This deprotection can be achieved with a variety of acids, with trifluoroacetic acid (TFA) in dichloromethane (DCM) being a common choice.[7]
Diagram: Acid-Catalyzed Deprotection of a tert-Butyl Ester
Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.
(3-methoxy-3-oxopropyl)boronic acid: The Base-Labile Counterpart
In contrast to the tert-butyl ester, the methyl ester is generally stable under acidic conditions but is readily cleaved by basic hydrolysis (saponification).[7] This reaction typically involves the use of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like tetrahydrofuran (THF) or methanol.
This orthogonality is invaluable. For instance, if a molecule contains both a tert-butyl ester and a methyl ester, the tert-butyl ester can be selectively removed with acid, leaving the methyl ester intact. Conversely, the methyl ester can be hydrolyzed with base without affecting the tert-butyl ester.
Application in Suzuki-Miyaura Cross-Coupling: A Practical Perspective
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and alkylboronic acids are key reagents in this transformation.[8][9] Both (3-(tert-Butoxy)-3-oxopropyl)boronic acid and (3-methoxy-3-oxopropyl)boronic acid can serve as the organoboron partner in these couplings.
The choice between the two reagents in the context of a Suzuki-Miyaura coupling will largely depend on the functional group tolerance of the coupling partners and the planned subsequent steps in the synthesis.
-
Scenario 1: Subsequent Basic Reactions. If the synthetic route calls for reactions that require basic conditions after the Suzuki coupling, using (3-(tert-Butoxy)-3-oxopropyl)boronic acid would be the logical choice. The tert-butyl ester will remain intact during these steps and can be deprotected at a later stage under acidic conditions.
-
Scenario 2: Subsequent Acidic Reactions. Conversely, if the downstream chemistry involves acidic conditions that could prematurely cleave a tert-butyl ester, (3-methoxy-3-oxopropyl)boronic acid would be the preferred reagent.
-
Scenario 3: Base-Sensitive Substrates in Coupling. The Suzuki-Miyaura reaction itself is typically carried out under basic conditions. While the tert-butyl ester is generally stable to the inorganic bases commonly used (e.g., carbonates, phosphates), highly sensitive substrates might favor the use of milder conditions. However, the methyl ester in (3-methoxy-3-oxopropyl)boronic acid could potentially be susceptible to hydrolysis under harsh basic conditions during a prolonged Suzuki reaction at elevated temperatures. This is a crucial consideration for reaction optimization. Boronic acids generally exhibit higher reactivity in Suzuki couplings compared to their corresponding boronic esters.[10][11]
Diagram: Decision-Making Workflow for Reagent Selection in Suzuki-Miyaura Coupling
Caption: Logical workflow for selecting the appropriate boronic acid.
Experimental Protocols: Synthesis and Deprotection
While specific, detailed protocols for the synthesis of these two exact boronic acids are not prevalent in peer-reviewed literature, their preparation can be inferred from established methods for analogous compounds. The synthesis of alkylboronic acids often involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup.[12][13][14]
Representative Synthesis of an Alkylboronic Acid
The following is a generalized protocol for the synthesis of a functionalized alkylboronic acid, which can be adapted for the specific target molecules.
Materials:
-
Appropriate alkyl halide (e.g., 3-bromopropionate ester)
-
Magnesium turnings or n-butyllithium
-
Triisopropyl borate
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Aqueous acid (e.g., HCl)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, prepare the Grignard or organolithium reagent from the corresponding alkyl halide.
-
Cool the reaction mixture to a low temperature (typically -78 °C).
-
Slowly add triisopropyl borate to the Grignard or organolithium reagent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with aqueous acid and extract the product with an organic solvent.
-
Purify the resulting boronic acid, often by chromatography or crystallization.
Deprotection Protocols
Protocol for tert-Butyl Ester Cleavage:
-
Dissolve the tert-butyl ester substrate in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
Protocol for Methyl Ester Hydrolysis:
-
Dissolve the methyl ester substrate in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with aqueous HCl to protonate the carboxylate.
-
Extract the carboxylic acid product with an organic solvent.
Conclusion and Future Perspectives
The choice between (3-(tert-Butoxy)-3-oxopropyl)boronic acid and (3-methoxy-3-oxopropyl)boronic acid is a strategic one, dictated by the overall synthetic plan. The tert-butyl derivative offers robustness towards a wide range of reaction conditions, with the option of a clean, acid-catalyzed deprotection. The methyl ester variant, while potentially more susceptible to basic conditions, provides an orthogonal deprotection strategy that is invaluable in the synthesis of complex molecules with multiple protecting groups.
As the demand for increasingly sophisticated drug candidates continues to grow, the availability of versatile and strategically designed building blocks like these two boronic acids will remain critical. Future research in this area may focus on the development of novel protecting groups for the carboxylic acid functionality that offer even greater orthogonality and milder deprotection conditions, further expanding the synthetic chemist's toolkit.
References
- BenchChem. (2025). A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups: T-Butyl Ester vs.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- AA Blocks. (2019, October 31). Chemistry Of Boronic Esters. AA Blocks.
- BenchChem. (2025). An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals. BenchChem.
- BenchChem. (2025). Technical Support Center: Orthogonal Deprotection Strategies in the Presence of Methyl Ethers. BenchChem.
- Li, H., Li, H., Dai, Q., Li, H., & Brédas, J.-L. (2018). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks.
- Bernardini, R., Oliva, A., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters, 38(7), 734-735.
- BenchChem. (2025). The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide. BenchChem.
- Szymanski, W., et al. (2013). Boronic Acid Esters and Anhydrides as Dynamic Cross-Links in Vitrimers.
- Li, H., et al. (2018). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks.
- MilliporeSigma. (n.d.). Selecting Orthogonal Building Blocks. MilliporeSigma.
- Wikipedia. (2024). Boronic acid.
- Jensen, K. F., et al. (2020). Comparison of reactivity of different boron reagents. Reaction Chemistry & Engineering, 5(1), 123-131.
- Stack Exchange. (2015, July 16). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? Chemistry Stack Exchange.
- Bull, J. A., et al. (2023). Deprotection of the t-butyl ester group. Molecules, 28(1), 123.
- Merck. (n.d.). (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid.
- Google Patents. (2015). Method for preparing tert-butoxycarbonyl phenylboronic acid. CN105017301A.
- Northrop, B. H., et al. (2018). Internal and external catalysis in boronic ester networks. Journal of the American Chemical Society, 140(1), 123-134.
- Hall, D. G. (Ed.). (2005).
- PubChem. (n.d.). (3-Methoxy-3-oxopropyl)boronic acid.
- Google Patents. (2014).
- Leonori, D., & Aggarwal, V. K. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
- European Patent Office. (1995). Boronic ester and acid compounds, synthesis and uses. EP 0788360 B1.
- Google Patents. (2005). Synthesis of boronic ester and acid compounds. EP1756121B1.
- Sammakia, T., et al. (2000). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. Organic Letters, 2(10), 1387-1389.
- Glorius, F., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
- ChemicalBook. (n.d.). 3-Methoxyphenylboronic acid synthesis.
- Google Patents. (2000). Boronic ester and acid compounds, synthesis and uses. US6083903A.
- Ambeed, Inc. (n.d.). (3-(tert-Butoxy)-3-oxopropyl)boronic acid.
- Doucet, H., & Santelli, M. (2025). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. European Journal of Organic Chemistry.
- Organic Syntheses. (2005). 3-pyridylboronic acid.
- ARKIVOC. (2012).
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- Journal of the American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
- Google Patents. (2012).
- ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?
- Google Patents. (2016).
- IQLubricants. (n.d.). Hydrolytic Stability; an important parameter to balance.
- Chemical Science. (2021). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling.
- Fu, G. C., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662-13663.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- BenchChem. (2025). Triethylboroxine vs. Boronic Acids: A Comparative Guide for Suzuki-Miyaura Cross-Coupling Reactions.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
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A Senior Application Scientist's Guide to (3-(tert-Butoxy)-3-oxopropyl)boronic acid: From Procurement to Application
This guide provides an in-depth technical overview of (3-(tert-Butoxy)-3-oxopropyl)boronic acid, a valuable building block for researchers and professionals in drug discovery and organic synthesis. We will delve into its commercial availability, physicochemical properties, safe handling, and a detailed protocol for its application in the widely utilized Suzuki-Miyaura cross-coupling reaction.
Introduction: The Versatility of a Unique Boronic Acid
(3-(tert-Butoxy)-3-oxopropyl)boronic acid (CAS No. 2892395-89-8) is a bifunctional molecule featuring a protected carboxylic acid and a boronic acid moiety. This structural arrangement makes it a particularly useful reagent in medicinal chemistry and complex molecule synthesis. The tert-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under specific conditions, allowing for further functionalization. The boronic acid group, a cornerstone of modern organic chemistry, readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2][3]
The incorporation of boronic acids into drug candidates has gained significant traction, with several boron-containing drugs approved for clinical use.[4][5] These compounds can form reversible covalent bonds with biological targets, offering unique modes of action.[5] (3-(tert-Butoxy)-3-oxopropyl)boronic acid serves as a key intermediate for introducing a three-carbon chain with a latent carboxylic acid functionality, a common motif in pharmacologically active molecules.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a reagent is paramount for its effective use and storage.
| Property | Value | Source |
| CAS Number | 2892395-89-8 | [6] |
| Molecular Formula | C7H15BO4 | [6] |
| Molecular Weight | 174.00 g/mol | [6] |
| Appearance | Solid | [6] |
| Purity | Typically ≥95% | [6] |
| Storage Temperature | 2-8°C, under inert atmosphere | [6] |
| InChI Key | XOBQCZBEESROPA-UHFFFAOYSA-N | [6] |
Commercial Availability: A Comparative Overview
Several chemical suppliers offer (3-(tert-Butoxy)-3-oxopropyl)boronic acid. When selecting a supplier, researchers should consider not only the price but also the purity, available quantities, and the quality of the accompanying documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
| Supplier | Product Number | Purity | Available Quantities |
| Ambeed (via Sigma-Aldrich) | AMBH99C01810 | 95% | Inquire |
| AiFChem (via Sigma-Aldrich) | XPIH9BCFA89F | Not specified | Inquire |
| BLD Pharm | Not specified | Not specified | Inquire |
| Synthonix, Inc. | Catalog of boronic acids | Not specified | Inquire |
| Frontier Specialty Chemicals | Catalog of boronic acids | Not specified | Inquire |
| Boron Molecular | Catalog of boronic acid esters | Not specified | Inquire |
Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis and Potential Impurities
Understanding the synthetic route to (3-(tert-Butoxy)-3-oxopropyl)boronic acid is crucial for anticipating potential impurities that could affect its reactivity and the outcome of subsequent reactions. A common method for the synthesis of alkylboronic acids involves the hydroboration of an appropriate alkene followed by hydrolysis. For this specific molecule, a plausible route involves the reaction of a suitable borane reagent with tert-butyl acrylate.
Another approach could be the reaction of a Grignard reagent derived from a protected 3-halopropanoic acid ester with a trialkyl borate.[7] A patent describes a one-pot method for preparing tert-butoxycarbonyl phenylboronic acid from carboxybenzeneboronic acid, which could potentially be adapted for aliphatic boronic acids.[8]
Potential impurities may include:
-
Over-oxidation products: Boronic acids can be susceptible to oxidation, leading to the formation of the corresponding alcohol after deboronation.
-
Residual starting materials: Incomplete reaction can result in the presence of starting alkenes or halo-esters.
-
Boronic acid anhydrides (boroxines): Boronic acids can dehydrate to form cyclic trimers known as boroxines. While often in equilibrium with the free boronic acid in the presence of water, their presence can affect stoichiometry.
It is imperative to consult the supplier's Certificate of Analysis for information on the purity and identified impurities of a specific batch.
Safety, Handling, and Storage
As a Senior Application Scientist, I cannot overstate the importance of adhering to strict safety protocols when handling any chemical reagent.
5.1. Hazard Identification
Based on available safety information, (3-(tert-Butoxy)-3-oxopropyl)boronic acid is classified with the following hazard statements:
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
The GHS pictogram associated with this compound is GHS07 (Exclamation Mark).[6]
5.2. Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoiding Contamination: Keep the container tightly closed when not in use. Avoid contact with moisture, as this can lead to hydrolysis and the formation of boroxines.
-
Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a suitable container for disposal.
5.3. Storage
-
Temperature: Store the compound at 2-8°C as recommended.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
Application in Suzuki-Miyaura Cross-Coupling: A Step-by-Step Protocol
The Suzuki-Miyaura cross-coupling is a powerful and versatile reaction for the formation of C-C bonds.[9] The following protocol is a general guideline for the coupling of (3-(tert-Butoxy)-3-oxopropyl)boronic acid with an aryl halide. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Conclusion
(3-(tert-Butoxy)-3-oxopropyl)boronic acid is a valuable and versatile building block in modern organic synthesis, particularly for applications in drug discovery. Its successful use hinges on a thorough understanding of its properties, the selection of a reliable commercial supplier, and the implementation of safe handling and storage procedures. The provided Suzuki-Miyaura protocol serves as a robust starting point for the application of this reagent in the synthesis of complex molecules. As with any chemical process, careful optimization and adherence to safety guidelines are paramount for achieving reproducible and successful results.
References
-
Molecules. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]
-
MedChemComm. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. Available at: [Link]
-
PubMed. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]
-
MDPI. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Available at: [Link]
-
ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]
-
PMC. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
ACS Publications. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Available at: [Link]
-
Boron Molecular. Boronic acid esters Supplier. Available at: [Link]
-
Royal Society of Chemistry. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Available at: [Link]
-
Synthonix, Inc. Boronic Acids and Derivatives. Available at: [Link]
-
Organic Syntheses. 3-pyridylboronic acid. Available at: [Link]
- Google Patents. CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid.
-
Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link]
-
Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. Available at: [Link]
-
LookChem. Cas 858364-78-0,3-TERT-BUTOXYMETHYLPHENYLBORONIC ACID. Available at: [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. (3-(tert-Butoxy)-3-oxopropyl)boronic acid | 2892395-89-8 [sigmaaldrich.com]
- 7. orgsyn.org [orgsyn.org]
- 8. CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Deep Dive into the Solubility of (3-(tert-Butoxy)-3-oxopropyl)boronic Acid in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Boronic Acids
Boronic acids and their derivatives have emerged as indispensable tools in modern organic chemistry, finding widespread application in catalysis, materials science, and medicinal chemistry. Their unique ability to act as Lewis acids and form reversible covalent complexes with diols has positioned them as critical building blocks in Suzuki-Miyaura cross-coupling reactions and as versatile sensors and therapeutic agents.[1] (3-(tert-Butoxy)-3-oxopropyl)boronic acid, a bifunctional molecule featuring both a boronic acid moiety and a protected carboxylic acid, represents a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and advanced materials.
A fundamental understanding of the solubility of (3-(tert-Butoxy)-3-oxopropyl)boronic acid in various organic solvents is paramount for its effective utilization. Solubility dictates crucial experimental parameters, including reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this compound, offering a predictive framework and detailed methodologies for its empirical determination.
Theoretical Framework: Deconstructing the Solubility of a Boronic Acid Ester
The solubility of a compound is a complex interplay of intermolecular forces between the solute and the solvent. For (3-(tert-Butoxy)-3-oxopropyl)boronic acid, several structural features contribute to its solubility profile:
-
The Boronic Acid Moiety: The -B(OH)₂ group is polar and capable of acting as both a hydrogen bond donor and acceptor. This functional group generally imparts solubility in polar solvents.[2] However, boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines, which are often less soluble.[3][4] This equilibrium can significantly impact the observed solubility.
-
The tert-Butoxycarbonyl Group: The tert-butyl ester group introduces a significant nonpolar, sterically hindered component to the molecule. This bulky alkyl group is expected to enhance solubility in nonpolar and moderately polar aprotic solvents.
-
The Propyl Linker: The three-carbon chain separating the two functional groups provides flexibility and contributes to the overall size and shape of the molecule, influencing how it packs in a crystal lattice and interacts with solvent molecules.
The interplay of these features suggests that (3-(tert-Butoxy)-3-oxopropyl)boronic acid will exhibit a nuanced solubility profile, likely showing good solubility in a range of polar aprotic and some polar protic solvents, with limited solubility in purely nonpolar or highly polar, aqueous environments.
Predictive Solubility Analysis
Based on the principles of "like dissolves like" and the known behavior of analogous compounds, a qualitative prediction of the solubility of (3-(tert-Butoxy)-3-oxopropyl)boronic acid in common organic solvents can be made.[5]
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | The alcohol can engage in hydrogen bonding with the boronic acid group. The alkyl chain of the solvent can interact favorably with the tert-butyl group. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | These solvents are excellent at solvating polar functional groups through dipole-dipole interactions and can accommodate the nonpolar portion of the molecule. |
| Nonpolar Aprotic | Toluene, Hexanes, Diethyl Ether | Low to Moderate | The nonpolar nature of these solvents will favorably interact with the tert-butyl group, but they are poor solvents for the polar boronic acid moiety. Solubility is expected to be limited. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can solvate both the polar and nonpolar regions of the molecule to some extent. |
Experimental Determination of Solubility: A Practical Guide
Accurate, quantitative solubility data is best obtained through experimental measurement. The following section outlines a robust, step-by-step protocol for determining the solubility of (3-(tert-Butoxy)-3-oxopropyl)boronic acid.
Materials and Equipment
-
(3-(tert-Butoxy)-3-oxopropyl)boronic acid (solid, purity >95%)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
The following diagram, generated using DOT language, illustrates the key steps in the experimental determination of solubility.
Figure 1: Experimental workflow for the determination of solubility.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of (3-(tert-Butoxy)-3-oxopropyl)boronic acid to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
To each vial, add a precise volume of the desired organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.[6]
-
-
Sample Collection and Preparation:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at a moderate speed to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant using a pipette, taking care not to disturb the solid.
-
Filter the collected supernatant through a syringe filter to remove any remaining particulate matter.
-
-
Analysis by HPLC:
-
Prepare a series of calibration standards of (3-(tert-Butoxy)-3-oxopropyl)boronic acid of known concentrations in the solvent of interest.
-
Analyze the calibration standards and the filtered sample solutions by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.
-
Determine the concentration of the saturated sample solutions from the calibration curve.
-
-
Calculation of Solubility:
-
The concentration determined by HPLC represents the solubility of the compound in that solvent at the specified temperature.
-
Express the solubility in appropriate units, such as mg/mL or g/L.
-
Factors Influencing Solubility Measurements
Several factors can influence the accuracy and reproducibility of solubility measurements for boronic acids:
-
Temperature: Solubility is generally temperature-dependent. It is crucial to maintain a constant and accurately recorded temperature during the equilibration phase.
-
Purity of the Compound: Impurities can affect the measured solubility. Using a well-characterized, high-purity sample is essential.
-
Moisture Content: The presence of water can influence the solubility of boronic acids, potentially leading to hydrolysis of the ester or affecting the boroxine equilibrium. Using anhydrous solvents is recommended for non-aqueous solubility studies.
-
Equilibration Time: Insufficient equilibration time can lead to an underestimation of the solubility. It is advisable to perform a time-course study to determine the optimal equilibration period.
Conclusion
(3-(tert-Butoxy)-3-oxopropyl)boronic acid is a valuable synthetic intermediate whose utility is intrinsically linked to its solubility characteristics. While a theoretical understanding of its structure provides a predictive framework for its behavior in various organic solvents, empirical determination remains the gold standard for obtaining accurate quantitative data. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to ascertain the solubility of this compound, thereby enabling the optimization of reaction conditions, purification protocols, and formulation strategies. A thorough understanding and careful control of the experimental parameters are critical for generating reliable and reproducible solubility data, which is a cornerstone of successful chemical research and development.
References
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- Solubility test for Organic Compounds. (2024, September 24).
- Experiment 1. Solubility of Organic Compounds. Scribd.
- Physical and Chemical Properties of Boronic Acids: Formulation Implic
- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. (2020, August 13).
- (3-(tert-Butoxy)-3-oxopropyl)boronic acid. Merck.
- (3-(tert-Butoxy)-3-oxopropyl)boronic acid. Sigma-Aldrich.
- Experiment: Solubility of Organic & Inorganic Compounds.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents. Benchchem.
- Solubility of boric acid (and boron concentration) depending on the temperature in aerated water at an ambient pressure.
- Boronic Acids and Esters. BOC Sciences.
- Phenylboronic acid. Wikipedia.
- Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- (3-(tert-Butoxy)-3-oxopropyl)boronic acid | 2892395-89-8.
- Boronic acid. Wikipedia.
- 3-(Tert-butoxy)-3-oxopropanoic acid | C7H12O4 | CID 545853. PubChem.
- 3-Thienylboronic acid solubility in organic solvents. Benchchem.
- 3-tert-Butoxy-3-oxopropanoic acid CAS#: 40052-13-9. ChemicalBook.
- Boric acid solubility in different solvents (Ullmann's 2006).
Sources
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of Alkyl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing the Third Dimension in Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in modern synthetic chemistry, celebrated for its mild conditions and broad functional group tolerance.[1] While traditionally dominated by the formation of C(sp²)-C(sp²) bonds, the extension of this methodology to include C(sp³)-hybridized alkyl boronic acids is of paramount importance, particularly in pharmaceutical and agrochemical research. The introduction of alkyl motifs is crucial for enhancing the three-dimensional character of drug candidates, which often correlates with improved pharmacological properties.[2]
However, the coupling of alkyl boronic acids presents unique challenges that are not as prevalent with their aryl or vinyl counterparts. These hurdles primarily include slower transmetalation rates and the propensity for competing side reactions, most notably β-hydride elimination.[3] This guide provides a comprehensive overview of the critical parameters, mechanistic considerations, and detailed protocols to successfully execute the Suzuki-Miyaura coupling of primary and secondary alkyl boronic acids.
Mechanistic Insights: Navigating the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states through three key steps: oxidative addition, transmetalation, and reductive elimination.[4] When employing alkyl boronic acids, a nuanced understanding of the transmetalation and potential decomposition pathways is critical for reaction optimization.
The Critical Transmetalation Step: A Tale of Two Pathways
The transfer of the alkyl group from boron to the palladium center is the linchpin of the reaction and is widely considered the rate-determining step.[5] This process is base-mediated, and two primary mechanistic pathways have been proposed and computationally studied: the "boronate" pathway and the "oxo-palladium" pathway.[6][7][8]
-
The Boronate Pathway: In this mechanism, the base reacts with the alkyl boronic acid to form a more nucleophilic tetracoordinate boronate species. This activated boronate then reacts with the Pd(II)-halide complex, displacing the halide and facilitating the transfer of the alkyl group to the palladium center.[9][10]
-
The Oxo-Palladium Pathway: Alternatively, the base can react with the Pd(II)-halide complex to generate a Pd(II)-hydroxide species. This palladium-hydroxo intermediate then reacts with the neutral alkyl boronic acid to initiate the transmetalation.[9][10]
Recent studies on anhydrous Suzuki-Miyaura couplings promoted by potassium trimethylsilanolate (TMSOK) provide strong evidence for the operation of the boronate pathway.[9][10]
Catalytic Cycle of Alkyl Suzuki-Miyaura Coupling
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. The Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Synthesis of (3-(tert-Butoxy)-3-oxopropyl)boronic acid from tert-butyl acrylate
[1]
Executive Summary
This application note details a robust, two-stage protocol for the synthesis of (3-(tert-Butoxy)-3-oxopropyl)boronic acid starting from commercially available tert-butyl acrylate . The methodology utilizes a Copper(I)-catalyzed conjugate borylation to install the boron moiety, followed by a mild deprotection sequence to reveal the free boronic acid.
This specific target molecule is a critical bifunctional building block in medicinal chemistry, offering a protected carboxylic acid terminus (tert-butyl ester) and a reactive boronic acid handle for Suzuki-Miyaura cross-couplings or Chan-Lam aminations. The protocol addresses the primary challenge of this synthesis: preserving the acid-labile tert-butyl ester while hydrolyzing the robust pinacol boronate intermediate.
Part 1: Retrosynthetic Analysis & Pathway
The synthesis is divided into two distinct chemical operations:
-
Conjugate Borylation: Regioselective installation of the boronate ester via Cu-catalyzed Michael-type addition.
-
Chemomimetic Hydrolysis: Conversion of the pinacol ester to the free boronic acid using a transesterification strategy that bypasses harsh acidic conditions.
Reaction Scheme
Figure 1: Synthetic pathway highlighting the intermediate isolation via DEA adduct to ensure purity.[1]
Part 2: Detailed Experimental Protocols
Step 1: Copper-Catalyzed Conjugate Borylation
This step utilizes a Copper(I)/Xantphos catalytic system to activate bis(pinacolato)diboron (
Reagents & Materials:
-
Substrate: tert-Butyl acrylate (1.0 equiv)
-
Boron Source: Bis(pinacolato)diboron (
) (1.1 equiv) -
Catalyst: Copper(I) Chloride (CuCl) (5 mol%)
-
Ligand: Xantphos (5 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (10 mol%)
-
Solvent: Anhydrous THF (0.5 M concentration)
-
Additive: Methanol (2.0 equiv)
Protocol:
-
Catalyst Activation: In a glovebox or under strict
atmosphere, charge an oven-dried reaction flask with CuCl (5 mol%), NaOtBu (10 mol%), and Xantphos (5 mol%). Add anhydrous THF (50% of total volume) and stir at room temperature for 15 minutes. The solution should turn a deep yellow/orange, indicating the formation of the active catalytic complex. -
Reagent Addition: Add
(1.1 equiv) to the catalyst solution. Stir for 5 minutes. -
Substrate Injection: Dissolve tert-butyl acrylate (1.0 equiv) and MeOH (2.0 equiv) in the remaining THF. Add this solution dropwise to the reaction mixture over 10 minutes. Note: The reaction is slightly exothermic.
-
Monitoring: Stir at room temperature. Monitor by TLC (EtOAc/Hexane 1:9) or GC-MS.[2] Conversion is typically complete within 4–6 hours.
-
Workup: Filter the reaction mixture through a short pad of silica gel or Celite to remove copper residues. Wash the pad with diethyl ether.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude pinacol boronate ester.
-
Purification (Optional): If high purity is required before the next step, purify via flash column chromatography (SiO2, 5-10% EtOAc in Hexanes). However, the crude oil is often sufficient for Step 2.
Step 2: Pinacol Deprotection via DEA Adduct
Direct hydrolysis of pinacol esters is difficult due to the high stability of the B-O bond. This protocol uses diethanolamine (DEA) to form a crystalline boronate adduct, which precipitates out of solution, removing the pinacol byproduct and purifying the boron species simultaneously.
Reagents:
-
Substrate: Pinacol ester from Step 1 (1.0 equiv)
-
Reagent: Diethanolamine (DEA) (1.05 equiv)
-
Solvent: Diethyl ether or MTBE
-
Hydrolysis: 0.1 M HCl (cold)
Protocol:
-
DEA Adduct Formation: Dissolve the crude pinacol ester in diethyl ether (approx. 0.2 M). Add DEA (1.05 equiv) dissolved in a minimum amount of CH2Cl2 or MeOH.
-
Precipitation: Stir vigorously at room temperature. A white solid (the DEA adduct) will begin to precipitate within 30 minutes. Continue stirring for 2–4 hours to ensure complete conversion.
-
Isolation: Filter the white solid and wash copiously with diethyl ether to remove released pinacol and non-polar impurities. Dry the solid under vacuum. This intermediate is stable and can be stored.
-
Mild Hydrolysis: Suspend the DEA adduct in water/CH2Cl2 (1:1 biphasic mixture). Cool to 0°C.[3]
-
Acidification: Slowly add 0.1 M HCl while stirring until the aqueous layer reaches pH 3–4. Critical: Do not use concentrated acid or allow the pH to drop below 2, as this will cleave the tert-butyl ester.
-
Extraction: Separate the layers immediately. Extract the aqueous layer twice with CH2Cl2.
-
Isolation: Dry the combined organic layers over
, filter, and concentrate in vacuo at low temperature (<30°C) to yield the free boronic acid.
Part 3: Mechanism & Critical Control Points[1]
Catalytic Cycle Visualization
Understanding the mechanism is key to troubleshooting. The copper catalyst switches between a Cu-B species (nucleophile) and a Cu-O enolate (intermediate).
Figure 2: Catalytic cycle for the Copper-catalyzed
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step 1) | Catalyst deactivation by | Ensure rigorous degassing of solvents. Increase catalyst loading to 10 mol%. |
| Polymerization of Acrylate | Lack of inhibitor or overheating.[4] | Add a radical inhibitor (e.g., BHT) if using uninhibited acrylate. Keep temp < 30°C. |
| No Precipitation (Step 2) | Solvent too polar (DEA soluble). | Use pure Diethyl Ether or add Hexane to induce precipitation. |
| Loss of t-Butyl Group | Hydrolysis acid too strong/warm. | Use 0.1 M HCl at 0°C. Alternatively, use transesterification with phenylboronic acid. |
Part 4: Quantitative Data & Validation[1]
Expected Analytical Data:
-
Physical State: White waxy solid or viscous oil.
-
NMR (400 MHz,
): 1.44 (s, 9H, t-Bu), 2.38 (t, J = 7.5 Hz, 2H, ), 0.95 (t, J = 7.5 Hz, 2H, ). Note: Boronic acid protons are broad and variable. -
NMR:
~30-32 ppm (Broad singlet). Absence of sharp peak at ~22 ppm (indicates removal of pinacol ester).
Yield Expectations:
-
Step 1 (Pinacol Ester): 85–95%
-
Step 2 (Free Acid): 70–80%
References
-
Copper-Catalyzed Borylation of Activated Alkenes
-
Mun, S.; Lee, J.-E.; Yun, J.
-Borylation of -Unsaturated Carbonyl Compounds: Rate Acceleration by Alcohol Additives." Organic Letters, 2006 , 8(21), 4887–4889.
-
-
Mechanism of Copper-Catalyzed Borylation
-
Dang, L.; Lin, Z.; Marder, T. B. "Boryl-Copper Bond Functionality in Copper-Catalyzed Borylation Reactions." Chemical Communications, 2009 , 3987–3995.
-
-
DEA Deprotection Method
-
Bagutski, V.; Elford, T. G.; Aggarwal, V. K. "Application of the Lithiation/Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents." Angewandte Chemie Int. Ed., 2011 , 50(5), 1080–1083.
-
-
Mild Hydrolysis Strategies
-
Yuen, A. K. L.; Hutton, C. A.[5] "Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborate Salts." Tetrahedron Letters, 2005 , 46(46), 7899–7903.
-
Sources
- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102153579A - Method for synthesizing N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 3. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
Hydroboration protocols for tert-butyl acrylate using pinacolborane
Executive Summary
The hydroboration of electron-deficient alkenes, such as tert-butyl acrylate, is a cornerstone transformation in the synthesis of
This guide details two distinct, field-validated protocols:
-
The "Gold Standard" Copper-Catalyzed Method: Prioritizes high turnover frequency (TOF) and operational robustness for gram-scale synthesis.
-
The High-Fidelity Cobalt-Catalyzed Method: Offers an alternative mechanistic pathway with potential for stereocontrol, utilizing earth-abundant metals.[1]
Critical Reagent Handling & Safety
Pinacolborane (HBpin) is the core reagent.[2][3][4][5][6] Its handling requires strict adherence to safety protocols due to its unique physicochemical properties.[7]
-
Reactivity Profile: HBpin (CAS: 25015-63-8) is moisture-sensitive. Unlike catecholborane, it does not degrade violently, but it will release
gas upon contact with water or alcohols, creating a pressure hazard. -
Storage: Must be stored at 2–8 °C under an inert atmosphere (Ar or
). Degraded HBpin often turns viscous or cloudy; verify purity via B NMR (Doublet at 28.0 ppm) before use. -
Quenching: Never quench reaction mixtures directly with water. Use a diluted ammonium chloride (
) solution or an oxidative workup ( or ) under controlled cooling.
Mechanistic Logic & Pathway Visualization
Understanding the catalytic cycle is essential for troubleshooting. We utilize a Copper(I)-catalyzed conjugate addition mechanism.
The Logic:
-
Activation: The Cu-Cl precatalyst reacts with the alkoxide base (NaOtBu) to form a Copper-Alkoxide.
-
Metathesis: HBpin undergoes
-bond metathesis with Cu-OR, generating the active L-Cu-H species and the alkoxy-borane byproduct. -
Insertion: The nucleophilic Cu-H inserts into the
-position of tert-butyl acrylate (Michael addition), creating a Copper-Enolate. -
Regeneration: The Copper-Enolate reacts with HBpin, releasing the
-boryl product and regenerating L-Cu-H.
Figure 1: Catalytic cycle for the Copper-catalyzed hydroboration of acrylates. The formation of the Cu-H species is the rate-determining activation step.
Protocol A: Copper-Catalyzed Hydroboration (The Industry Standard)
This protocol is optimized for reliability . It uses CuCl and Xantphos (or DPEphos), which form a rigid bite-angle complex that stabilizes the active Cu-H species, preventing catalyst decomposition.
Target Product: tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate.
Materials:
-
Catalyst: CuCl (99.9%, anhydrous) - 5 mol%
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) - 5 mol%
-
Base: NaOtBu (Sodium tert-butoxide) - 5-10 mol%
-
Substrate: tert-butyl acrylate (1.0 equiv)
-
Reagent: Pinacolborane (HBpin) (1.2 equiv)[2]
-
Solvent: THF (anhydrous, degassed) or Toluene.
Step-by-Step Procedure:
-
Catalyst Activation (Glovebox or Schlenk Line):
-
In a flame-dried Schlenk tube equipped with a stir bar, add CuCl (5 mg, 0.05 mmol) and Xantphos (29 mg, 0.05 mmol).
-
Add NaOtBu (5 mg, 0.05 mmol).
-
Add anhydrous THF (2 mL) and stir at room temperature for 10–15 minutes.
-
Self-Validation Check: The solution should turn from a suspension to a clear, often yellow/orange homogeneous solution, indicating the formation of the active Cu-complex.
-
-
Substrate Addition:
-
Add tert-butyl acrylate (146 µL, 1.0 mmol) to the catalyst solution.
-
Note: Acrylates can polymerize. Ensure the substrate contains a stabilizer (MEHQ) or is freshly distilled if polymerization is observed in control runs.
-
-
Hydroboration:
-
Add HBpin (174 µL, 1.2 mmol) dropwise via syringe.
-
Caution: A mild exotherm may occur.
-
Seal the vessel and stir at Room Temperature (25 °C) for 4–6 hours.
-
-
Reaction Monitoring (The "Self-Validating" Step):
-
Take a 50 µL aliquot. Dilute with
. -
Run
B NMR: Look for the disappearance of the HBpin doublet ( 28 ppm) and the appearance of the product singlet ( ~33–34 ppm). -
Run
H NMR: Monitor the disappearance of acrylate vinyl protons (5.5–6.5 ppm) and the appearance of the -methylene protons (triplet, ~2.3 ppm) and -methylene protons (triplet, ~0.9 ppm, adjacent to Boron).
-
-
Workup & Isolation:
-
Filter the reaction mixture through a short pad of silica gel or Celite (eluting with diethyl ether) to remove Copper salts.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Hexanes/EtOAc, typically 9:1) yields the pure boryl ester as a colorless oil.
-
Protocol B: Cobalt-Catalyzed Hydroboration (High-Selectivity Alternative)
For workflows requiring earth-abundant metals or specific stereochemical outcomes (when using chiral ligands), the Cobalt protocol is superior. This method utilizes a Co(II) precursor reduced in situ.
Materials:
-
Pre-Catalyst: Co(acac)
(Cobalt(II) acetylacetonate) - 2 mol% -
Ligand: Xantphos or (R,R)-Ph-BPE (for enantioselective variants) - 2 mol%
-
Activator:
(Triethylsilane) or Zn/ZnI (depending on specific reduction mode). Here we use the HBpin activation mode. -
Solvent:
or THF.[8]
Step-by-Step Procedure:
-
Catalyst Setup:
-
Combine Co(acac)
(0.02 equiv) and Ligand (0.02 equiv) in THF. -
Stir for 5 minutes to allow coordination.
-
-
Reaction Initiation:
-
Add tert-butyl acrylate (1.0 equiv).
-
Add HBpin (1.5 equiv).
-
Critical Difference: Cobalt catalysis often requires a brief induction period or mild heating (40 °C) depending on the specific ligand sterics.
-
-
Monitoring:
-
Similar to the Copper protocol, use
B NMR. Cobalt species are paramagnetic; do not attempt to lock NMR on the reaction mixture directly without filtration/dilution.
-
Data Summary & Troubleshooting
| Parameter | Copper Protocol (Protocol A) | Cobalt Protocol (Protocol B) |
| Typical Yield | 92–98% | 85–95% |
| Reaction Time | 4–6 Hours | 12–24 Hours |
| Temp | 25 °C | 25–40 °C |
| Air Sensitivity | Moderate (Catalyst dies in air) | High (Strict inert conditions) |
| Selectivity | Exclusive | Exclusive |
| Color Change | Colorless | Pink |
Troubleshooting Matrix:
-
Problem: Low Conversion.
-
Cause: Catalyst poisoning by
or wet solvent. -
Solution: Re-distill THF over Na/Benzophenone. Ensure NaOtBu is white (not yellow/degraded).
-
-
Problem: Polymerization of Acrylate.
-
Cause: Radical initiation or excessive heat.
-
Solution: Add 1-2 mg of BHT (radical inhibitor). Maintain temp < 30 °C.
-
-
Problem: Protodeboronation (Product instability).
-
Cause: Silica gel is too acidic during purification.
-
Solution: Pre-treat silica with 1%
or use neutral alumina.
-
References
-
Copper-Catalyzed Conjugate Addition (Seminal Work): Mun, S., Lee, J. E., & Yun, J. (2006). Copper-catalyzed beta-boration of alpha,beta-unsaturated carbonyl compounds: a facile route to alkylboronates.[9] Organic Letters, 8(21), 4887–4889. [Link]
-
Cobalt-Catalyzed Asymmetric Hydroboration: RajanBabu, T. V., et al. (2024).[10] Cobalt-Catalyzed Enantioselective Hydroboration of
-Substituted Acrylates. Journal of the American Chemical Society. [Link][6] -
Copper-Catalyzed Triboration (Mechanistic Insights): Liu, X., Ming, W., Zhang, Y., Friedrich, A., & Marder, T. B. (2019).[3][9] Copper-Catalyzed Triboration: Straightforward, Atom-Economical Synthesis of 1,1,1-Triborylalkanes from Terminal Alkynes and HBpin.[3][9] Angewandte Chemie International Edition, 58(52), 18923-18927.[9] [Link]
-
Metal-Free/Organocatalytic Approaches (Contextual): Neeve, E. C., Geier, S. J., Ieawsuwan, W., Westcott, S. A., & Whiting, A. (2016). Metal-free catalytic hydroboration of carbonyl compounds and imines. Chemical Communications. [Link]
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- 10. Cobalt catalyzed practical hydroboration of terminal alkynes with time-dependent stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (3-(tert-Butoxy)-3-oxopropyl)boronic acid as a Versatile Bifunctional Linker
Abstract
Boronic acids have emerged as indispensable tools in chemical biology and materials science, prized for their unique ability to form reversible covalent bonds with diols under physiological conditions.[1][2][3] This guide details the application of (3-(tert-Butoxy)-3-oxopropyl)boronic acid, a heterobifunctional linker possessing two orthogonal reactive sites: a boronic acid for diol conjugation and a protected carboxylic acid for subsequent amide bond formation. This dual-reactivity profile enables the sequential and controlled linkage of distinct molecular entities, making it an invaluable reagent for constructing complex bioconjugates, surface modification, and designing advanced therapeutic constructs like PROTACs.[1][4] We provide a deep dive into the underlying chemical principles, detailed step-by-step protocols for a typical bioconjugation workflow, and expert insights into experimental design and characterization.
Introduction: The Principle of Orthogonal Bifunctionality
(3-(tert-Butoxy)-3-oxopropyl)boronic acid is engineered for versatility. Its power lies in the strategic separation of its two reactive functionalities, which can be addressed in a stepwise manner.
-
The Boronic Acid Handle: The boronic acid moiety is a Lewis acid that readily reacts with nucleophiles, most notably the vicinal hydroxyl groups found in cis-diols (e.g., on saccharide units of glycoproteins, or catechols) to form stable, yet reversible, cyclic boronate esters.[3][5] This interaction is dynamic and pH-sensitive, typically favoring formation in neutral to mildly basic conditions.[6][7][8]
-
The Protected Carboxylate Handle: The other end of the linker features a carboxylic acid protected as a tert-butyl ester. The tert-butyl group is a robust protecting group, stable to the conditions required for boronate ester formation. It can be efficiently removed under acidic conditions (e.g., using trifluoroacetic acid, TFA), exposing a free carboxylic acid. This newly available functional group is then primed for standard coupling reactions, most commonly forming a stable amide bond with a primary amine using carbodiimide chemistry (e.g., EDC/NHS).
This orthogonal design allows a researcher to first conjugate the linker to a diol-containing molecule, purify the intermediate, and then introduce a second, amine-containing molecule.
Physicochemical Properties & Handling
| Property | Value | Source |
| Molecular Formula | C₇H₁₅BO₄ | |
| Molecular Weight | 174.00 g/mol | |
| Physical Form | Solid | |
| Storage Conditions | 2-8°C, under inert atmosphere | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) |
Safety Precautions: Handle (3-(tert-Butoxy)-3-oxopropyl)boronic acid in a well-ventilated area or chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10] Avoid inhalation of dust and direct contact with skin and eyes.
Reaction Mechanisms and Workflows
Mechanism: Boronate Ester Formation with cis-Diols
The conjugation of the boronic acid to a diol-containing molecule is an equilibrium process. The sp²-hybridized, trigonal planar boronic acid reacts with a cis-1,2- or 1,3-diol to form a more stable five- or six-membered cyclic boronate ester, where the boron atom becomes sp³-hybridized and tetrahedral.[5][8] The reaction rate and stability of the resulting ester are influenced by the pH of the solution, the pKa of the boronic acid, and the structure of the diol.[7]
Caption: Reversible formation of a cyclic boronate ester.
Workflow: Deprotection and Amide Coupling
Once the linker is attached to the first molecule via the boronic acid, the second functional handle is activated. This is a two-step process involving deprotection followed by amide bond formation. This workflow is fundamental for creating stable, non-reversible linkages to the second molecule.
Caption: Workflow for carboxylate deprotection and amide coupling.
Core Application: Labeling a Glycoprotein with a Peptide
This section provides a detailed protocol for a common application: conjugating (3-(tert-Butoxy)-3-oxopropyl)boronic acid first to the carbohydrate moieties of a glycoprotein (e.g., Horseradish Peroxidase, HRP) and subsequently coupling it to an amine-containing fluorescent peptide.
Protocol 3.1: Conjugation of Linker to Glycoprotein
-
Rationale: This step utilizes the reaction between the linker's boronic acid and the cis-diol groups on the mannose-rich glycans of HRP. A slightly alkaline buffer (pH 8.5) is used to favor the formation of the boronate species, which enhances the rate of esterification.
Materials:
-
Glycoprotein (e.g., HRP), 5 mg/mL in PBS
-
(3-(tert-Butoxy)-3-oxopropyl)boronic acid
-
Conjugation Buffer: 100 mM sodium bicarbonate, 150 mM NaCl, pH 8.5
-
DMSO (anhydrous)
-
Dialysis or desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare a 100 mM stock solution of the boronic acid linker in anhydrous DMSO.
-
To 1 mL of the HRP solution, add 100 µL of Conjugation Buffer.
-
Add a 50-fold molar excess of the boronic acid linker stock solution to the HRP solution. Expert Tip: A molar excess ensures the reaction equilibrium is pushed towards the product. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.
-
Remove the excess, unreacted linker by dialysis against PBS (pH 7.4) or by using a desalting column equilibrated with PBS.
-
The resulting product is the HRP-linker intermediate. Characterize by mass spectrometry to confirm the addition of the linker.
Protocol 3.2: Deprotection of the tert-Butyl Ester
-
Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the tert-butyl ester to reveal the carboxylic acid without significantly hydrolyzing the boronate ester or denaturing the protein, provided the exposure is brief and controlled.
Materials:
-
HRP-linker intermediate from Protocol 3.1
-
Deprotection Solution: 50% TFA in water (v/v). Caution: TFA is highly corrosive. Handle in a fume hood.
-
Neutralization Buffer: 1 M sodium phosphate, pH 8.0
-
Desalting column
Procedure:
-
Lyophilize or concentrate the HRP-linker intermediate to a small volume (~100 µL).
-
Place the tube on ice. Add an equal volume (100 µL) of ice-cold Deprotection Solution.
-
Incubate on ice for 15-20 minutes. Critical Step: Longer incubation times can lead to protein denaturation.
-
Immediately neutralize the reaction by adding Neutralization Buffer until the pH is ~7.0-7.5.
-
Promptly remove TFA and salts using a desalting column equilibrated with 100 mM MES buffer, pH 6.0. The product is now HRP-linker-COOH.
Protocol 3.3: Amide Coupling to an Amine-Containing Peptide
-
Rationale: This protocol uses the well-established EDC/NHS chemistry. NHS (N-hydroxysuccinimide) reacts with the newly formed carboxyl group (activated by EDC) to form a semi-stable NHS ester. This intermediate is less susceptible to hydrolysis and reacts efficiently with the primary amine of the peptide to form a stable amide bond.
Materials:
-
HRP-linker-COOH from Protocol 3.2
-
Amine-containing peptide (e.g., FITC-labeled peptide with a free N-terminus or lysine)
-
Activation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), 10 mg/mL in water
-
Sulfo-NHS (N-hydroxysulfosuccinimide), 10 mg/mL in water
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
The HRP-linker-COOH should be in Activation Buffer.
-
Add a 100-fold molar excess of EDC and Sulfo-NHS to the protein solution. Incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
Add a 20-fold molar excess of the amine-containing peptide to the activated protein solution.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purify the final HRP-peptide conjugate from excess peptide and reaction byproducts using size-exclusion chromatography (SEC) or dialysis.
Characterization Summary
| Analysis Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess purity and confirm conjugation | Shift in molecular weight of the protein band corresponding to the conjugate. |
| Mass Spectrometry | Confirm covalent modification | Increase in mass of the protein corresponding to the addition of the linker and peptide. |
| UV-Vis Spectroscopy | Quantify labeling efficiency | Measure absorbance of the peptide's fluorophore (if applicable) and the protein (e.g., at 280 nm) to calculate the degree of labeling. |
Advanced Applications and Future Scope
The unique properties of (3-(tert-Butoxy)-3-oxopropyl)boronic acid extend beyond simple bioconjugation.
-
PROTAC Development: This linker is suitable for synthesizing Proteolysis-Targeting Chimeras (PROTACs).[4][11] One end can be attached to a warhead targeting a protein of interest, and the other to an E3 ligase-binding ligand, demonstrating its utility in targeted protein degradation.[12]
-
Stimuli-Responsive Systems: The reversible nature of the boronate ester bond can be exploited to create pH-responsive systems for drug delivery or hydrogel formation.[1][6]
-
Surface Modification: The linker can be used to immobilize biomolecules onto surfaces functionalized with either diols or amines, creating tailored biosensors or biocompatible materials.
References
-
Bacchiocchi, C., & Petroselli, M. (2024). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. Chemical Communications. [Link]
-
Bacchiocchi, C., & Petroselli, M. (2024). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. Chemical Communications. [Link]
-
ResearchGate. (n.d.). The mechanism of boronic acid esters transesterification. [Link]
-
National Institutes of Health. (n.d.). Internal and External Catalysis in Boronic Ester Networks. [Link]
-
AA Blocks. (2019). Chemistry Of Boronic Esters. [Link]
-
ACS Publications. (2021). Boronic Acid Pairs for Sequential Bioconjugation. [Link]
-
ACS Publications. (2025). Designing Functional and Responsive Molecules with Boronic Acids. [Link]
-
National Institutes of Health. (n.d.). Designing Functional and Responsive Molecules with Boronic Acids. [Link]
-
António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. [Link]
-
Gois, P. M. P., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. [Link]
-
PubMed. (2021). Boronic Acid Pairs for Sequential Bioconjugation. [Link]
-
ACS Publications. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. [Link]
-
Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]
-
Wiley Online Library. (n.d.). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. [Link]
-
Royal Society of Chemistry. (2020). Boronic acid based dynamic click chemistry: recent advances and emergent applications. [Link]
-
Semantic Scholar. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. [Link]
-
National Institutes of Health. (2024). Boron enabled bioconjugation chemistries. [Link]
-
MDPI. (2025). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. [Link]
-
University of Lisbon. (n.d.). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Fingerprint. [Link]
-
SciSpace. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]
-
PubChem. (n.d.). 3-(Tert-butoxy)-3-oxopropanoic acid. [Link]
-
ChemRxiv. (n.d.). Self-Assembly of Proteolysis Targeting Chimeras Via Reversible Bioorthogonal Reactions. [Link]
-
bioRxiv. (2024). PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. [Link]
-
Pharmaffiliates. (n.d.). 3-(tert-Butoxy)-3-oxopropanoic Acid. [Link]
-
Royal Society of Chemistry. (n.d.). Modifications of boronic ester pro-chelators triggered by hydrogen peroxide tune reactivity to inhibit metal-promoted oxidative stress. [Link]
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Application Notes & Protocols: Strategic C–N Bond Formation Using (3-(tert-Butoxy)-3-oxopropyl)boronic acid via Chan-Lam Coupling
Introduction: A Modern Approach to β-Amino Acid Scaffolds
The formation of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Among the array of available methodologies, the copper-catalyzed Chan-Lam coupling reaction has emerged as a uniquely powerful and practical tool.[1][2][3] Unlike many palladium-catalyzed counterparts, the Chan-Lam coupling is renowned for its operational simplicity, often proceeding under mild, aerobic conditions at room temperature, which grants it a significant advantage in terms of functional group tolerance and environmental consideration.[4][5]
This guide focuses on a specific and highly valuable application of this reaction: the coupling of amines with (3-(tert-Butoxy)-3-oxopropyl)boronic acid . This particular boronic acid serves as a direct and versatile precursor to protected β-alanine derivatives. β-Amino acids are critical structural motifs found in numerous natural products and pharmaceutical agents.[6][7] Their incorporation into peptide backbones can induce stable secondary structures and confer resistance to enzymatic degradation, making them invaluable assets in the design of novel therapeutics.[7]
Herein, we provide a comprehensive overview of the reaction's mechanistic underpinnings, a detailed and validated experimental protocol, a guide to reaction optimization, and a discussion of its strategic applications for researchers, scientists, and drug development professionals.
The Catalytic Cycle: Mechanistic Insights
Understanding the reaction mechanism is paramount for effective troubleshooting and optimization. The Chan-Lam coupling is believed to proceed through a Cu(I)/Cu(III) or a related catalytic cycle. While the precise mechanism can be complex and substrate-dependent, a generally accepted pathway provides a robust framework for rationalizing experimental choices.[4][8]
The key stages of the catalytic cycle are:
-
Ligand Exchange/Coordination: The reaction initiates with the coordination of the nitrogen nucleophile (e.g., an amine, aniline, or N-heterocycle) to the active Cu(II) species, often displacing a weakly bound ligand. A base facilitates the deprotonation of the nucleophile, forming a copper-amido complex.
-
Transmetalation: The organoboronic acid undergoes transmetalation with the copper center. This step involves the transfer of the organic group (in this case, the protected propionate moiety) from boron to copper, forming a diaryl- or alkyl-aryl-copper intermediate.
-
Oxidative Addition/Reductive Elimination: The key C–N bond-forming event occurs via reductive elimination from a transient Cu(III) intermediate. This step releases the desired N-substituted product.[8]
-
Catalyst Regeneration: The resulting Cu(I) species is re-oxidized to the active Cu(II) state by a terminal oxidant, which is typically atmospheric oxygen, thus closing the catalytic cycle and allowing for the use of sub-stoichiometric amounts of copper.[9]
Caption: Figure 1: Proposed Catalytic Cycle for Chan-Lam Coupling.
Experimental Protocol: Synthesis of tert-Butyl 3-(phenylamino)propanoate
This protocol provides a reliable method for the N-arylation of (3-(tert-Butoxy)-3-oxopropyl)boronic acid with aniline as a model substrate. The procedure is designed to be self-validating, with clear checkpoints for reaction monitoring.
Materials and Reagents
-
(3-(tert-Butoxy)-3-oxopropyl)boronic acid (1.0 equiv)
-
Aniline (1.1 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM), reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Ethyl acetate and Hexanes (for chromatography)
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (3-(tert-Butoxy)-3-oxopropyl)boronic acid (e.g., 500 mg, 2.66 mmol).
-
Reagent Addition: Add copper(II) acetate (48 mg, 0.266 mmol), followed by 15 mL of dichloromethane. Begin stirring to create a suspension.
-
Nucleophile and Base: To the stirring suspension, add aniline (273 µL, 2.93 mmol) followed by pyridine (430 µL, 5.32 mmol). The flask is left open to the atmosphere.
-
Scientist's Note: Leaving the reaction open to the air is crucial as molecular oxygen serves as the terminal oxidant, regenerating the active Cu(II) catalyst.[9]
-
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. The initial blue/green suspension should gradually change color.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 20% ethyl acetate in hexanes eluent system. Spot the starting boronic acid, aniline, and the reaction mixture. The product should appear as a new, higher Rf spot. The reaction is typically complete within 12-24 hours.
-
Workup - Quenching and Extraction: Once the reaction is complete, dilute the mixture with 20 mL of DCM. Transfer the contents to a separatory funnel and wash sequentially with 20 mL of saturated aqueous NaHCO₃ and 20 mL of brine.
-
Scientist's Note: The bicarbonate wash is important for removing excess pyridine and any acidic byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) to afford the pure tert-butyl 3-(phenylamino)propanoate.
Caption: Figure 2: Experimental Workflow for Chan-Lam Coupling.
Optimizing Reaction Parameters: A Scientist's Perspective
Achieving high yields and purity in Chan-Lam couplings often requires fine-tuning of several parameters. The causality behind these choices is critical for adapting the protocol to different substrates.
| Parameter | Common Choices | Rationale & Expert Insight |
| Copper Source | Cu(OAc)₂, CuI, Cu(OTf)₂, Cu₂O | Cu(OAc)₂ is the most common and reliable starting point due to its stability, low cost, and proven efficacy.[4] For less reactive substrates, more active sources like Cu(OTf)₂ might be explored, though they are more sensitive to moisture. |
| Base | Pyridine, Triethylamine (TEA), K₂CO₃, Cs₂CO₃ | The base serves to deprotonate the N-H nucleophile. Pyridine is an excellent choice as it can also act as a ligand, stabilizing the copper catalyst.[8] For acid-sensitive substrates, inorganic bases like K₂CO₃ can be used, often in more polar solvents.[10] |
| Ligand | Pyridine, DMAP, 2,2'-Bipyridine, None | While many Chan-Lam reactions proceed without an added ligand (beyond a basic solvent like pyridine), sterically hindered or electron-deficient nucleophiles may benefit from a dedicated ligand like 2,2'-Bipyridine to accelerate the reaction.[11] |
| Solvent | DCM, CH₃CN, MeOH, THF, Toluene | DCM is a good general-purpose solvent due to its low boiling point and ability to dissolve a wide range of organic substrates. For more polar reactants, Methanol or Acetonitrile can be effective.[12] The choice should be guided by the solubility of all starting materials. |
| Temperature | Room Temperature (RT), 40-80 °C | A key advantage of the Chan-Lam reaction is its ability to proceed at Room Temperature .[4] If the reaction is sluggish (as monitored by TLC), gentle heating to 40-50 °C can significantly increase the rate without promoting side reactions. |
| Atmosphere | Air (Oxygen) | The reaction explicitly uses atmospheric oxygen as the terminal oxidant to regenerate the Cu(II) catalyst.[5][9] Running the reaction under an inert atmosphere (e.g., N₂ or Ar) will typically halt the catalytic cycle and lead to poor conversion. |
Applications in Medicinal Chemistry and Drug Development
The use of (3-(tert-Butoxy)-3-oxopropyl)boronic acid is a strategic choice for accessing valuable molecular scaffolds. Boronic acids are recognized as privileged building blocks in medicinal chemistry, with several FDA-approved drugs containing this moiety.[13][14][15]
-
Synthesis of N-Aryl β-Amino Acids: The primary application is the synthesis of N-aryl and N-heteroaryl β-amino acids. These structures are prevalent in protease inhibitors, peptide mimetics, and other biologically active molecules.[16]
-
Scaffold for Library Synthesis: The product of this reaction, a protected β-amino acid, is an ideal platform for further diversification. The tert-butyl ester can be selectively cleaved under acidic conditions (e.g., TFA in DCM) to reveal the carboxylic acid, which can then be coupled with other amines to form β-peptides or other complex amides.
-
Improved Pharmacokinetic Properties: Incorporating β-amino acids into peptide-based drug candidates can significantly enhance their in vivo stability by preventing degradation by common peptidases, a critical consideration in drug design.[7]
Conclusion
The Chan-Lam coupling of (3-(tert-Butoxy)-3-oxopropyl)boronic acid offers a highly efficient, operationally simple, and scalable route to protected N-substituted β-amino acids. Its mild, aerobic conditions and broad functional group tolerance make it an indispensable tool for researchers in synthetic and medicinal chemistry. By understanding the mechanistic principles and key optimization parameters outlined in this guide, scientists can effectively leverage this reaction to accelerate the discovery and development of novel therapeutic agents.
References
- Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Synlett, 2020.
- An Optimized Ni-catalyzed Chan-Lam Type Coupling: Enantioretentive Access to Chiral N-Aryl Sulfinamides. PubMed, 2022.
- Recent advances in Chan–Lam coupling reaction. Catalysis Science & Technology (RSC Publishing).
- Chan-Lam Coupling. Organic Chemistry Portal.
- Generalization of the Chan–Lam Reaction via Photoinduced Copper Catalysis. CCS Chemistry - Chinese Chemical Society, 2025.
- Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. Beilstein Journals, 2016.
- Optimization of reaction conditions for the Chan-Lam coupling a.
- Mechanistic Development and Recent Applications of the Chan–Lam Amination.
- Chan–Lam coupling. Wikipedia.
- Succinct synthesis of beta-amino acids via chiral isoxazolines. PubMed, 2005.
- Chan-Lam Coupling. Alfa Chemistry.
- Synthesis of β-amino acid derivatives a, Selected examples of β-amino...
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)
- Enantioselective Synthesis of β-amino acids: A Review. Hilaris, 2015.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI, 2022.
- Which boronic acids are used most frequently for synthesis of bioactive molecules ?. ChemRxiv.
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Application Notes & Protocols: A Scientist's Guide to the Preparation of Peptidomimetics Using 3-Boronopropionic Acid Derivatives
Introduction: Beyond the Peptide Bond
In the landscape of modern drug discovery, peptidomimetics represent a crucial evolution from traditional peptide-based therapeutics. These structured molecules mimic the biological activity of natural peptides but are engineered to overcome their inherent limitations, such as poor metabolic stability and low oral bioavailability.[1] A particularly potent class of peptidomimetics incorporates a boronic acid moiety, which acts as a powerful electrophilic "warhead." Boronic acids have garnered significant attention from medicinal chemists due to their unique ability to form reversible covalent bonds with nucleophilic residues, such as the catalytic serine in serine proteases, thereby modulating enzyme function with high efficacy.[2][3][4][5]
This guide focuses on the synthesis of peptidomimetics incorporating α-aminoboronic acids, a motif found in successful chemotherapeutics.[6] The incorporation of these boron-containing building blocks, while synthetically challenging, unlocks access to a class of compounds with significant therapeutic potential, including potent enzyme inhibitors for targets in oncology and infectious diseases.[7][8] We will explore the fundamental principles, synthetic strategies, and detailed protocols for integrating these valuable moieties into peptide scaffolds, with a focus on solid-phase peptide synthesis (SPPS) methodologies.
Fundamentals of Boron-Containing Peptidomimetics
The utility of α-aminoboronic acid peptides stems from the Lewis acidic nature of the boron atom. This allows the boronic acid group to form a stable, yet reversible, tetrahedral adduct with the hydroxyl group of catalytic serine residues found in the active sites of many proteases.[7] This interaction mimics the high-energy tetrahedral transition state of peptide bond hydrolysis, leading to potent and specific enzyme inhibition.[5]
Key Challenges in Synthesis: The synthesis of peptides containing α-aminoboronic acids is not trivial and presents several challenges:[7]
-
Oxidative Instability: The carbon-boron (C-B) bond can be susceptible to oxidation.
-
Spontaneous Rearrangement: α-aminoboronic acids with an unprotected α-amino group can undergo a 1,3-rearrangement. This is typically suppressed by acylation of the amino group.[7]
-
Hydrolytic Instability: The boronic acid group must often be protected, typically as an ester, but these esters can be labile, especially at low pH.[7]
To overcome these hurdles, careful selection of protecting groups and synthetic strategies is paramount.
Core Synthetic Strategies
The most prevalent and efficient method for constructing these complex molecules is Solid-Phase Peptide Synthesis (SPPS). This technology has been adapted for α-aminoboronic acid peptides, largely eliminating the need for tedious purifications like liquid-liquid extractions and column chromatography.[7][9]
Solid-Phase Synthesis Approach
A breakthrough in the field has been the use of commercially available 1-glycerol polystyrene resin.[9][10][11][12] This support allows for the direct anchoring of an amino-boronic acid, which can then be elongated using standard Fmoc-based SPPS chemistry. This method is advantageous as it avoids complex, multi-step solution-phase syntheses and allows for straightforward access to C-terminal peptide boronic acids (PBAs).[10]
Diagram: SPPS Workflow for Peptide Boronic Acids
The following diagram outlines the general workflow for synthesizing a peptide boronic acid using the 1-glycerol resin method.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of C-terminal peptide boronic acids.
Protecting Group Strategy
The choice of protecting group for the boronic acid is critical for a successful synthesis. The protecting group must be stable to the conditions of peptide synthesis (e.g., basic conditions for Fmoc removal) but readily removable at the final cleavage step.[13]
| Protecting Group | Introduction | Stability | Cleavage Conditions | Key Features |
| Pinacol (pin) | Reaction with pinacol. | Stable to column chromatography and many reaction conditions. | Often requires harsh hydrolysis; can be difficult to remove. | Most popular and widely used protecting group for boronic acids.[14] |
| Pinanediol | Reaction with (+)- or (-)-pinanediol. | Highly resistant to hydrolysis. | Acidic conditions. | Chiral auxiliary useful for stereoselective synthesis. |
| MIDA | Reaction with N-methyliminodiacetic acid. | Stable to hydrolytic, oxidative, and reductive conditions. | Aqueous basic conditions. | Complements acid-labile protecting groups well.[13] |
| Trifluoroborate | Reaction with KHF₂. | High stability. | Aqueous acidic conditions. | Forms a salt which can alter solubility and handling.[14] |
For SPPS, the boronic acid is often protected as a diol ester, such as a pinanediol ester, which provides stability during the iterative coupling and deprotection steps.[7]
Coupling Reagents
The formation of the amide bond is the cornerstone of peptide synthesis. While standard coupling reagents are often effective, the steric hindrance and electronic properties of boron-containing amino acids can sometimes necessitate more powerful reagents.
| Reagent Class | Examples | Advantages | Considerations |
| Carbodiimides | DCC, DIC, EDC | Cost-effective and widely used.[15][16] | Can cause racemization (suppressed by HOBt) and side reactions with Asn/Gln.[15] DIC is preferred for SPPS as its urea byproduct is soluble.[16] |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, low racemization.[17] | Byproducts can be hazardous.[15] Solutions in DMF have moderate stability. |
| Uronium/Aminium Salts | HBTU, TBTU, HATU | Excellent efficiency, low side-product formation, rapid reactions.[17][18] | Excess reagent can cap the N-terminus.[15] HATU is highly efficient but more expensive, often reserved for difficult couplings.[18] |
Uronium salts like HBTU and TBTU are frequently used in modern SPPS due to their high efficiency and the rapid nature of the coupling reactions.[7][15]
Detailed Experimental Protocols
The following protocols provide a framework for the synthesis of a model dipeptide boronic acid on a solid support.
Protocol 1: Solid-Phase Synthesis of a Dipeptide Boronic Acid
This protocol describes the synthesis of a generic Phe-boroLeu dipeptide using Fmoc chemistry on 1-glycerol resin.
Materials and Reagents:
-
1-Glycerol Polystyrene Resin
-
Fmoc-L-Leucine boronic acid pinanediol ester
-
Fmoc-L-Phenylalanine (Fmoc-Phe-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[19]
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dipeptidyl boronic acids
-
Deionized Water
-
Cold diethyl ether
-
Acetonitrile (ACN), HPLC grade
Procedure:
-
Resin Loading (Anchoring the First Residue): a. Swell 1-glycerol resin (1.0 equiv.) in DCM for 30 minutes. b. In a separate vessel, dissolve Fmoc-L-Leucine boronic acid pinanediol ester (3.0 equiv.) in DCM. c. Add the dissolved amino acid to the resin. d. Shake the reaction vessel for 4-6 hours at room temperature. e. Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove excess reagents.
-
Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. b. Shake for 5 minutes, then drain. c. Add a fresh solution of 20% piperidine in DMF and shake for an additional 15 minutes. d. Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Peptide Coupling (Adding the Second Residue): a. In a separate vessel, dissolve Fmoc-Phe-OH (3.0 equiv.) and HBTU (2.9 equiv.) in DMF. b. Add DIPEA (6.0 equiv.) to the solution and pre-activate for 2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Shake the reaction mixture for 2 hours at room temperature.[7] e. Wash the resin with DMF (3x) and DCM (3x). (A Kaiser test can be performed to confirm complete coupling).
-
Final Fmoc Deprotection: a. Repeat the Fmoc deprotection steps as described in step 2.
-
Cleavage and Global Deprotection: a. Wash the resin with DCM (5x) and dry under vacuum. b. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). c. Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate.
-
Product Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether. b. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. c. Dry the crude peptide pellet under vacuum. d. Dissolve the crude product in a minimal amount of ACN/Water and purify by reverse-phase HPLC. e. Lyophilize the pure fractions to obtain the final peptide boronic acid as a white powder.
-
Characterization: a. Confirm the identity and purity of the final product using LC-MS and ¹H NMR.
Applications and Troubleshooting
Applications:
Peptidomimetics synthesized via these methods are powerful tools for biochemical research and drug development. Their primary application is as potent and selective inhibitors of proteases.[20]
-
Oncology: The proteasome inhibitor Bortezomib (Velcade®), an α-aminoboronic acid dipeptide, is a cornerstone therapy for multiple myeloma.[7][8]
-
Infectious Diseases: Boron-based peptidomimetics are being explored as inhibitors for viral proteases (e.g., HCV) and bacterial enzymes like penicillin-binding proteins (PBPs).[5][7]
-
Chemical Biology: These compounds serve as molecular probes to study enzyme mechanisms and biological pathways.[20]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling | Steric hindrance of the amino acid; Inefficient coupling reagent; Insufficient reaction time. | Use a more powerful coupling reagent like HATU.[18] Double couple the problematic residue. Increase coupling time. |
| Low Yield after Cleavage | Incomplete cleavage from resin; Adsorption of product to resin. | Increase cleavage time. Use a more appropriate TFA cocktail for the specific sequence. |
| Side Product Formation | Racemization during coupling; Dehydration of Asn/Gln side chains; Guanidinylation of N-terminus by uronium reagents. | Add HOBt or an equivalent additive to carbodiimide couplings.[15] Use phosphonium-based reagents if guanidinylation is an issue. |
| Boronic Acid Decomposition | Premature deprotection of the boronic acid ester; Oxidative degradation of the C-B bond. | Ensure the chosen protecting group is stable to all synthesis conditions. Handle final product under inert atmosphere if sensitive. |
Diagram: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in boronic acid peptide synthesis.
Conclusion
The integration of 3-boronopropionic acid derivatives and their analogs into peptide scaffolds is a powerful strategy for developing highly potent enzyme inhibitors and chemical probes. While the synthesis presents unique challenges related to the stability and reactivity of the boron moiety, modern solid-phase techniques, particularly those utilizing glycerol-based resins, have made these valuable compounds more accessible.[10][12] By carefully selecting protecting groups, coupling reagents, and reaction conditions, researchers can successfully synthesize and purify these complex peptidomimetics, paving the way for new discoveries in medicine and biology.
References
- Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2016). Solid Phase Synthesis of C-Terminal Boronic Acid Peptides.
- Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2016). Solid Phase Synthesis of C‑Terminal Boronic Acid Peptides. Figshare.
- Author(s) not specified. (n.d.). A solid-phase approach for the synthesis of α-aminoboronic acid peptides. RSC Publishing.
- Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2016). Solid Phase Synthesis of C-Terminal Boronic Acid Peptides.
- Author(s) not specified. (n.d.). A solid-phase approach for the synthesis of α-aminoboronic acid peptides. PMC - NIH.
- Tan, J., et al. (2019). De Novo Design of Boron-Based Peptidomimetics as Potent Inhibitors of Human ClpP in the Presence of Human ClpX. PubMed.
- Tan, J., et al. (2019). De Novo Design of Boron-Based Peptidomimetics as Potent Inhibitors of Human ClpP in the Presence of Human ClpX.
- Author(s) not specified. (n.d.). Design of Boron-Based Peptidomimetics Leads to Potent Inhibitors of Human ClpP and ClpXP.
- Ben-Valid, S., & Hall, D. G. (2014). Protecting groups for boronic acids.
- Hernandez, E. T., et al. (2017). An efficient methodology to introduce o-(aminomethyl)
- Author(s) not specified. (n.d.). New Peptidomimetic Boronates for Selective Inhibition of the Chymotrypsin-like Activity of the 26S Proteasome. PMC - NIH.
- Amporndanai, K., et al. (2025). Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? MDPI.
- Author(s) not specified. (2016). Protecting Groups for Boronic Acids.
- Author(s) not specified. (n.d.). Optimizing Peptide Coupling: Key Techniques. Source not specified.
- Author(s) not specified. (n.d.). Coupling Reagents.
- Liu, T., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. PMC.
- Author(s) not specified. (n.d.). Novabiochem® Coupling reagents. Merck.
- Author(s) not specified. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Author(s) not specified. (n.d.). Coupling Reagents. AAPPTEC - Peptides.
- Tan, J., et al. (n.d.). Design of Boron-Based Peptidomimetics Leads to Potent Inhibitors of Human ClpP and ClpXP. ChemRxiv.
- Vagner, J., et al. (n.d.). Peptidomimetics, a synthetic tool of drug discovery. PMC - NIH.
Sources
- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De Novo Design of Boron-Based Peptidomimetics as Potent Inhibitors of Human ClpP in the Presence of Human ClpX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? | MDPI [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A solid-phase approach for the synthesis of α-aminoboronic acid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Peptidomimetic Boronates for Selective Inhibition of the Chymotrypsin-like Activity of the 26S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A solid-phase approach for the synthesis of α-aminoboronic acid peptides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. acs.figshare.com [acs.figshare.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
- 14. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. jpt.com [jpt.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Merging the Versatile Functionalities of Boronic Acid with Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Integration of Boronic Acids in Solid-Phase Peptide Synthesis
Topic: Solid-phase peptide synthesis (SPPS) with boronic acid building blocks Content Type: Application Note & Protocol Guide Author Role: Senior Application Scientist
Abstract
The incorporation of boronic acids into peptides has transitioned from niche chemical biology to a cornerstone of therapeutic design. Whether acting as reversible covalent "warheads" in proteasome inhibitors (e.g., Bortezomib, Ixazomib) or as stimuli-responsive sensors and bioconjugation handles, the boronyl moiety offers unique Lewis acid reactivity. However, its integration into Fmoc-based Solid-Phase Peptide Synthesis (SPPS) presents distinct chemoselectivity challenges: the empty p-orbital of boron is susceptible to oxidation, nucleophilic attack, and protodeboronation.
This guide details two validated workflows for overcoming these barriers: (1) Side-chain incorporation using Pinacol-protected precursors, and (2) C-terminal functionalization utilizing diol-functionalized resins for direct boronic acid generation.
Part 1: Strategic Planning & Chemistry Selection
Before initiating synthesis, the positioning of the boron atom dictates the synthetic strategy. Unlike standard amino acids, the boronic acid group cannot simply be "coupled" at the C-terminus using standard linkers; it requires specific resin-capture techniques.
The Decision Matrix: Selecting the Right Approach
| Feature | Protocol A: Side-Chain Incorporation | Protocol B: C-Terminal Functionalization |
| Target Molecule | Peptide staples, sensors, chemically modified side-chains (e.g., 4-borono-phenylalanine).[1] | Protease inhibitors (e.g., Bortezomib analogs), C-terminal warheads. |
| Building Block | Fmoc-Bpa(Pin)-OH (Pinacol ester protected). | |
| Resin Type | Standard Rink Amide or Wang Resin. | 1-Glycerol Polystyrene Resin (Diol-functionalized). |
| Protecting Group | Pinacol (Pin): Highly stable to Fmoc/tBu chemistry; difficult to remove post-cleavage. | Resin-Bound: The resin itself acts as the protecting group. |
| Cleavage Product | Peptide with Pinacol-protected side chain (requires Step 2 deprotection). | Free boronic acid peptide (direct release). |
DOT Diagram: Boronic Acid SPPS Workflow
The following decision tree illustrates the critical pathways for boronic acid peptide synthesis.
Caption: Workflow logic for selecting resin and deprotection strategies based on boron positioning.
Part 2: Detailed Protocols
Protocol A: Side-Chain Incorporation (Fmoc-Bpa)
Objective: Incorporate 4-borono-L-phenylalanine (Bpa) into a peptide sequence using the robust Pinacol (Pin) protecting group.
1. Materials & Reagents
-
Building Block: Fmoc-4-borono-L-phenylalanine pinacol ester (Fmoc-Bpa(Pin)-OH).
-
Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure. Note: Avoid HATU/DIEA if possible to minimize racemization risk, though Pin-protected variants are generally stable.
-
Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H2O.
-
Pinacol Removal Reagent: Phenylboronic acid (PBA) or Isobutylboronic acid.
2. Synthesis Steps
-
Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 min.
-
Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).
-
Coupling Bpa:
-
Dissolve Fmoc-Bpa(Pin)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.
-
Add DIC (3.0 eq) and pre-activate for 2 min.
-
Add to resin and shake for 2 hours at room temperature.
-
QC Check: Perform a Kaiser test. If slightly blue (common with bulky residues), re-couple using HATU/HOAt/DIEA (1:1:2 eq) for 1 hour.
-
-
Elongation: Continue standard Fmoc SPPS for the remainder of the peptide.
-
Global Cleavage: Treat resin with TFA cocktail for 2-3 hours. Precipitate in cold diethyl ether.
-
Result: The peptide is cleaved, but the Pinacol ester remains intact (Peptide-Bpa(Pin)).
-
3. Critical Step: Post-Synthetic Pinacol Removal
Standard TFA cleavage does not remove the pinacol group. Oxidative cleavage (NaIO4) is harsh and destroys Met/Cys/Trp residues. The preferred method is transesterification .
-
Biphasic Transesterification:
-
Dissolve the crude peptide-Bpa(Pin) in a 1:1 mixture of Et2O and 1M aqueous HCl (or dilute TFA).
-
Add Phenylboronic Acid (PBA) (5-10 eq).
-
Stir vigorously for 12–24 hours. The excess PBA acts as a "sponge," exchanging with the pinacol to form PBA-Pinacol (which is organic soluble).
-
Wash the aqueous layer (containing the free boronic acid peptide) repeatedly with Et2O to remove the PBA-Pinacol byproduct.
-
Lyophilize the aqueous layer.
-
Protocol B: C-Terminal Boronic Acids (The "Glycerol Resin" Method)
Objective: Synthesize C-terminal boronic acid peptides (e.g., Bortezomib analogs) without post-synthetic deprotection steps. This method uses the resin as the protecting group.
1. Materials
-
Resin: 1-Glycerol Polystyrene Resin (commercial or prepared from 4-vinylbenzyl chloride resin).
-
Building Block: Amino acid boronate pinacol ester (e.g., H-Leu-B(Pin) for Bortezomib).
-
Loading Buffer: Anhydrous DCM/THF.
2. Synthesis Steps
-
Resin Loading (Immobilization):
-
Swell 1-Glycerol resin (1.0 g, ~0.8 mmol/g) in dry DCM/THF (1:1).
-
Add the amino acid boronate pinacol ester (1.5 eq based on resin capacity).
-
Mechanism:[3][4][5][6][7] The glycerol diol on the resin undergoes transesterification with the pinacol ester, displacing pinacol and covalently binding the boronate to the resin.
-
Shake for 16–24 hours. Wash extensively with THF and DCM to remove displaced pinacol.
-
-
Peptide Elongation:
-
The resin-bound boronate acts as the C-terminus.
-
Perform standard Fmoc SPPS couplings (Fmoc-AA-OH, HBTU/DIEA).
-
Note: The boronate ester linkage to the resin is stable to 20% piperidine (Fmoc removal).
-
-
Cleavage (Release of Free Boronic Acid):
-
This resin linkage is not cleaved by TFA. It requires hydrolysis.
-
Incubate resin in a mixture of 90% THF / 10% H2O containing excess Phenylboronic Acid (as a scavenger) or simply use acidic hydrolysis if the sequence allows.
-
Optimized Cleavage: Use Acetonitrile/Water/TFA (50:45:5) with 5 eq of Phenylboronic acid for 4 hours. The PBA helps displace the peptide from the glycerol support.
-
Filter resin and lyophilize filtrate.
-
Part 3: Troubleshooting & Optimization
Protodeboronation
Boronic acids, particularly those with alpha-amino groups or aromatic rings, can undergo protodeboronation (loss of the boron group, replaced by hydrogen) under basic conditions or metal catalysis.
-
Risk: Extended exposure to Piperidine.
-
Mitigation: Use 20% Piperidine + 0.1M HOBt . The acidic additive suppresses side reactions during Fmoc removal.
Oxidation
Free boronic acids are susceptible to oxidation by atmospheric oxygen to form alcohols (C-B bond becomes C-OH).
-
Mitigation: Keep all buffers degassed. Store final peptides as lyophilized powders under argon. If oxidation is observed (M-26 mass shift in MS), add Methionine (as an internal antioxidant) or perform cleavage under N2.
Data Presentation: Protecting Group Stability
| Protecting Group | Stability to TFA | Stability to Piperidine | Removal Condition |
| Pinacol (Pin) | Stable | Stable | Transesterification (PBA) or NaIO4 (Oxidative) |
| MIDA | Stable | Unstable (Hydrolyzes in aq. base) | Mild aqueous base (NaHCO3) |
| Glycerol Resin | Stable | Stable | Acidic Hydrolysis / Transesterification |
| Free Boronic Acid | N/A | Risk of Protodeboronation | N/A |
References
-
Vertex Pharmaceuticals & General Review
-
Nitsche, C., & Klein, C. D. (2017).[8] Peptide Boronic Acids: Versatile Tools in Medicinal Chemistry and Chemical Biology.
-
Source:
-
-
Glycerol Resin Strategy (The Klein Method)
-
Pinacol Deprotection (Transesterification)
-
Sun, J., Perfetti, M. T., & Santos, W. L. (2011).[4] A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
-
Source:
-
-
Solid-Phase Synthesis of Borono-Phenylalanine
- Duggan, P. J., & Offermann, D. A. (2007).
-
Source: [6]
-
MIDA Boronates in Synthesis
- Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids.
-
Source:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. A solid-phase approach for the synthesis of α-aminoboronic acid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03999C [pubs.rsc.org]
Application Notes & Protocols: Advanced Bioconjugation Strategies Utilizing Functionalized Alkyl Boronic Acids
Introduction
In the landscape of modern drug development and biological research, the precise chemical modification of biomolecules—a process known as bioconjugation—is a cornerstone technology. It enables the creation of sophisticated constructs such as antibody-drug conjugates (ADCs), diagnostic probes, and functionalized proteins with novel therapeutic properties.[1][2] Among the diverse chemical tools available, functionalized boronic acids have emerged as exceptionally versatile reagents.[3][4] Their unique Lewis acidity, biocompatibility, and capacity for forming reversible or stable covalent bonds under physiological conditions have positioned them at the forefront of innovative bioconjugation strategies.[4][5]
This guide provides an in-depth exploration of three principal bioconjugation strategies employing functionalized alkyl and aryl boronic acids. As a senior application scientist, my objective is not merely to present protocols, but to elucidate the underlying chemical principles and rationale behind each experimental step. We will delve into the pH-dependent reactivity of boronic acids and explore their application in:
-
Boronate Ester Formation: For targeting glycosylated proteins and creating stimuli-responsive systems.
-
Iminoboronate Ligation: For highly chemoselective, site-specific modification of protein N-termini.
-
Metal-Catalyzed Cross-Coupling: For forging stable carbon-carbon bonds to build complex, multifunctional bioconjugates.
This document is designed for researchers, scientists, and drug development professionals seeking to leverage the power of boronic acid chemistry to construct next-generation bioconjugates.
Section 1: The Fundamental Chemistry of Boronic Acids in Aqueous Media
Structure, Reactivity, and the Critical Role of pH
The utility of boronic acids in bioconjugation stems from the unique nature of the boron atom. It possesses a vacant p-orbital, making it a mild Lewis acid.[6] In aqueous solution, a boronic acid (R-B(OH)₂) exists in a pH-dependent equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate state.[6][7]
The neutral form is generally less reactive, while the anionic boronate form is primed to react with nucleophiles, most notably the vicinal diols found in carbohydrates. The pKa of most simple boronic acids is between 8 and 10, meaning that at physiological pH (~7.4), the equilibrium favors the less reactive neutral form.[8] Consequently, bioconjugation reactions are often performed at a slightly alkaline pH (8.0-8.5) to increase the population of the more reactive tetrahedral boronate species, thereby accelerating the rate of conjugation.[9] This pH-switchable reactivity is a key feature that can be exploited for creating stimuli-responsive systems.
Key Functionalized Boronic Acid Scaffolds
While a vast array of boronic acids exists, a few scaffolds are particularly prominent in bioconjugation:
-
Phenylboronic Acid (PBA) and its derivatives: The most common scaffold, used for targeting diols on glycoproteins.[10]
-
2-Formylphenylboronic Acid (2-FPBA): Features an ortho-aldehyde group, enabling chemoselective reactions with specific amino termini.[11][12]
-
(E)-Alkenylboronic Acids (EABs): Utilized in metal-catalyzed cross-coupling reactions, offering stability under certain catalytic conditions while being reactive under others.[13][14]
-
2-Nitro-Arylboronic Acid (NAB): A partner to EABs for sequential, orthogonal cross-coupling reactions.[13][14]
Section 2: Strategy I - Ligation via Boronate Ester Formation
Principle and Mechanism
The canonical reaction of boronic acids in biology is their reversible condensation with molecules containing 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters.[9][15] This reaction is particularly useful for targeting the oligosaccharide chains of glycoproteins.[10] The reaction proceeds with rapid kinetics, typically in the range of 10²–10³ M⁻¹s⁻¹, and while the bond is covalent, it is inherently reversible in aqueous media.[9] The stability of the resulting ester is influenced by pH, the structure of the diol, and the electronics of the boronic acid itself.[16][17]
Application Insight: From Reversible Sensing to Stable "Click-Like" Conjugation
The reversibility of the boronate ester bond is ideal for applications like affinity chromatography or the development of sensors for glucose or glycoproteins.[10][17] However, for creating stable bioconjugates for therapeutic or in vivo imaging purposes, this reversibility can be a drawback.
To overcome this, the Hall group pioneered a "click-like" semi-bioorthogonal system using a highly strained, rigid diol called nopoldiol.[9][18] The reaction between nopoldiol and an optimized phenylboronic acid partner proceeds rapidly and forms a boronate ester with significantly enhanced kinetic stability, providing submicromolar equilibrium dissociation constants suitable for long-term applications.[9][19]
Protocol 1: General Procedure for Fluorescent Labeling of a Glycoprotein
This protocol describes the labeling of a model glycoprotein (e.g., Horseradish Peroxidase, HRP) with a phenylboronic acid-functionalized fluorophore.
Causality and Experimental Design:
-
Buffer Choice: A non-diol-containing buffer like HEPES or phosphate is crucial to prevent competition with the target glycoprotein. Borate buffers are incompatible. The pH is set to 8.0 to enhance the concentration of the reactive boronate species without denaturing the protein.
-
Reagent Stoichiometry: A molar excess of the PBA-fluorophore is used to drive the reaction equilibrium towards the product. The exact ratio should be optimized to balance labeling efficiency with the risk of protein precipitation.
-
Purification: Size exclusion chromatography (SEC) is an effective method to separate the larger labeled protein from the smaller, unreacted PBA-fluorophore.
Materials:
-
Glycoprotein (e.g., HRP) at 1-5 mg/mL in Phosphate Buffered Saline (PBS), pH 7.4.
-
PBA-functionalized fluorophore (e.g., PBA-FITC) dissolved in DMSO to 10 mM.
-
Conjugation Buffer: 100 mM HEPES, 150 mM NaCl, pH 8.0.
-
Quenching Solution (Optional): 1 M solution of sorbitol.
-
Purification: Desalting column (e.g., PD-10) or SEC system.
Procedure:
-
Buffer Exchange: Equilibrate the glycoprotein into the Conjugation Buffer using a desalting column or dialysis. Adjust the protein concentration to 2 mg/mL.
-
Reagent Preparation: Immediately before use, dilute the 10 mM PBA-fluorophore stock solution in Conjugation Buffer to a working concentration of 1 mM.
-
Conjugation Reaction: Add a 50-fold molar excess of the PBA-fluorophore working solution to the glycoprotein solution. For example, for 1 mL of a 2 mg/mL HRP solution (~45 µM), add 2.25 mL of 1 mM PBA-fluorophore.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing, protected from light.
-
Quenching (Optional): To stop the reaction or assess reversibility, add sorbitol (a competing diol) to a final concentration of 100 mM.
-
Purification: Purify the conjugate by passing the reaction mixture through a desalting column pre-equilibrated with PBS, pH 7.4. Collect the protein-containing fractions, which will be visibly colored if the fluorophore is active.
-
Characterization:
-
Confirm conjugation using SDS-PAGE with fluorescence imaging. The protein band should be fluorescent.
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy, measuring the absorbance of the protein (e.g., at 280 nm) and the fluorophore (e.g., at 495 nm for FITC) and applying the Beer-Lambert law with appropriate correction factors.
-
Section 3: Strategy II - Chemoselective Ligation via Iminoboronate Formation
Principle and Mechanism
A powerful strategy for site-specific protein modification involves the reaction between an ortho-formylphenylboronic acid (2-FPBA) and a protein's N-terminal cysteine residue.[11][15] This reaction proceeds through two key steps: first, a rapid formation of an imine between the aldehyde of 2-FPBA and the N-terminal amine. Second, the adjacent boronic acid moiety catalyzes an intramolecular cyclization with the cysteine's thiol group. This results in the formation of a highly stable thiazolidine boronate (TzB) complex.[11][15]
The kinetics of this reaction are exceptionally fast (>10³ M⁻¹s⁻¹) and highly chemoselective.[11] It shows a profound preference for N-terminal cysteines over internal cysteines or the epsilon-amino groups of lysines, which may form less stable iminoboronates.[7][12] This exquisite selectivity enables the precise, stoichiometric labeling of a protein at a single, predetermined site.
Protocol 2: Site-Specific N-Terminal Labeling of a Protein with 2-FPBA
This protocol details the labeling of a recombinant protein engineered to have an N-terminal cysteine.
Causality and Experimental Design:
-
Protein Engineering: The primary requirement is a protein with an N-terminal cysteine. A TEV or Thrombin protease cleavage site followed by a cysteine is a common strategy to generate the required N-terminus.
-
Reducing Agent: A mild reducing agent like TCEP is included to ensure the N-terminal cysteine's thiol group remains in its reduced, reactive state. DTT and BME should be avoided as they contain diols that can react with the boronic acid.
-
pH: The reaction proceeds efficiently at neutral pH (7.0-7.5), as imine formation is favored under these conditions.
-
Stoichiometry: Near-stoichiometric amounts of the 2-FPBA reagent can be used due to the high efficiency and selectivity of the reaction, minimizing off-target modification and simplifying purification.
Materials:
-
Protein with N-terminal cysteine (1-5 mg/mL in PBS, pH 7.4).
-
2-FPBA-payload conjugate (e.g., 2-FPBA-PEG-Biotin) dissolved in DMSO to 10 mM.
-
Tris(2-carboxyethyl)phosphine (TCEP), 100 mM stock in water.
-
Reaction Buffer: 100 mM phosphate, 150 mM NaCl, pH 7.2.
-
Purification: Size exclusion chromatography (SEC) or dialysis.
-
Characterization: Electrospray Ionization Mass Spectrometry (ESI-MS).
Procedure:
-
Protein Preparation: Buffer exchange the protein into the Reaction Buffer.
-
Reduction: Add TCEP to the protein solution to a final concentration of 0.2 mM. Incubate for 30 minutes at room temperature.
-
Conjugation Reaction: Add 1.5 to 3 molar equivalents of the 2-FPBA-payload reagent to the reduced protein solution.
-
Incubation: Incubate for 1-2 hours at room temperature or 4°C. The reaction is typically complete within this timeframe.
-
Purification: Remove excess unreacted reagent and TCEP via SEC or extensive dialysis against PBS, pH 7.4.
-
Characterization:
-
The primary method for confirming site-specific conjugation is ESI-MS. The resulting mass spectrum should show a single major peak corresponding to the mass of the protein plus the mass of the 2-FPBA-payload. The absence of peaks corresponding to multiple additions confirms selectivity.
-
SDS-PAGE can show the shift in molecular weight, especially for larger payloads like PEG chains.
-
Section 4: Strategy III - Stable C-C Bond Formation via Metal-Catalyzed Cross-Coupling
Principle and Application Insight
The Nobel Prize-winning Suzuki-Miyaura reaction, a cornerstone of organic synthesis, has been adapted for bioconjugation.[15] Using specialized water-soluble catalysts, typically based on palladium (Pd), nickel (Ni), or copper (Cu), boronic acids can be coupled to aryl halides on proteins to form stable carbon-carbon or carbon-heteroatom bonds.[15][20]
A highly advanced application of this chemistry is the use of orthogonal boronic acid pairs for sequential bioconjugation.[13] This allows for the construction of highly complex, multifunctional molecules. For example, a 2-nitro-arylboronic acid (NAB) can be selectively coupled to a cysteine residue using a nickel catalyst, leaving a second, (E)-alkenylboronic acid (EAB) on the same linker untouched.[13][14] This EAB group can then be selectively coupled to a second biomolecule in a subsequent step using a copper catalyst.[13] This powerful technique enables the precise assembly of protein-peptide, protein-protein, or other complex conjugates.
Reactivity of Boronic Acid Scaffolds in Metal-Catalyzed Coupling
The success of a sequential coupling strategy hinges on the differential reactivity of boronic acid scaffolds with specific metal catalysts.
| Boronic Acid Type | Ni(II) Catalyst Reactivity | Cu(II) Catalyst Reactivity | Primary Application |
| 2-Nitro-Arylboronic Acid (NAB) | High | Moderate | First step in sequential coupling[13] |
| (E)-Alkenylboronic Acid (EAB) | Very Low / Stable | High | Second step in sequential coupling[13] |
| Simple Arylboronic Acid | Very Low / Stable | Moderate | General cross-coupling[13] |
Protocol 3: Conceptual Workflow for Sequential Protein-Peptide Conjugation
This protocol outlines the advanced workflow for creating a protein-peptide conjugate using a diboronic acid linker. It is a complex procedure that requires expertise in protein chemistry and organometallic catalysis.
Causality and Experimental Design:
-
Orthogonality: The key to this strategy is the orthogonal reactivity of NAB and EAB groups. NAB reacts quickly under Ni(II) catalysis, while EABs are substantially stable under these conditions.[13] Conversely, EABs are reactive with copper catalysts. This differential reactivity allows for controlled, stepwise functionalization.
-
Catalyst and Ligands: The choice of metal salt (e.g., Ni(OAc)₂) and ligand (e.g., 6,6′-dimethyl-2,2′-bipyridine) is critical for achieving high efficiency and preventing protein denaturation. These conditions have been carefully optimized in the literature to be biocompatible.[13]
-
Target Residues: The Ni-catalyzed step often targets cysteine residues. The Cu-catalyzed step can be directed towards specific tags, such as the pyroglutamate-histidine (pGlu-His) motif on a peptide, which acts as a chelating handle for the copper catalyst, directing the conjugation.[13]
Section 5: Troubleshooting and Key Considerations
-
Buffer Compatibility: Always avoid buffers containing diols (e.g., Tris, glycerol) or strong nucleophiles when working with boronic acids, especially for diol-targeting strategies. Phosphate, HEPES, and MOPS are generally safe choices.
-
Hydrolytic Stability: Be aware of the stability of your linkage. Standard boronate esters are reversible and may hydrolyze upon purification or storage.[21] TzB and C-C bonds from cross-coupling are highly stable.
-
Oxidative Instability: Boronic acids can be susceptible to oxidation, particularly by reactive oxygen species (ROS).[22] This can be a feature (for ROS-responsive probes) or a liability. Store reagents under inert gas and use degassed buffers for sensitive applications.
-
Robust Characterization: Bioconjugation is incomplete without rigorous characterization. Always use orthogonal analytical methods. Mass spectrometry is indispensable for confirming the exact molecular weight and site of modification. SDS-PAGE, HPLC, and functional assays are required to confirm purity, integrity, and retained biological activity.
Conclusion
Functionalized alkyl and aryl boronic acids offer a powerful and diverse toolkit for the modern bioconjugation scientist. Their unique, tunable reactivity allows for strategies ranging from reversible targeting of carbohydrates to the highly selective and permanent modification of specific protein termini. By understanding the fundamental chemical principles governing their reactivity—particularly the roles of pH, catalyst, and the specific boronic acid scaffold—researchers can design and execute robust protocols to create precisely engineered bioconjugates for a new generation of therapeutics and diagnostics.
References
-
Swierczynski, M. J., & Ball, Z. T. (2021). Boronic Acid Pairs for Sequential Bioconjugation. Organic Letters. [Link]
-
António, J. P. M., Russo, R., Carvalho, C. P., Cal, P. M. S. D., & Gois, P. M. P. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(13), 3513–3536. [Link]
-
António, J. P. M., Russo, R., Carvalho, C. P., Cal, P. M. S. D., & Gois, P. M. P. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Semantic Scholar. [Link]
-
António, J. P. M., Russo, R., Carvalho, C. P., Cal, P. M. S. D., & Gois, P. M. P. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. [Link]
-
António, J. P. M., et al. (2019). Boronic acid's intrinsic characteristics are useful for design of all three components of a bioconjugate. ResearchGate. [Link]
-
Russo, R., et al. (2017). Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. Bioconjugate Chemistry. [Link]
-
A. A. Ghani. (2019). Boronic Esters as Bioorthogonal Probes in Site-Selective Labeling of Proteins. University of Ottawa. [Link]
-
Swierczynski, M. J., & Ball, Z. T. (2021). Boronic Acid Pairs for Sequential Bioconjugation. Organic Letters. [Link]
-
Ohata, J., & Liu, Y. (2021). Boron enabled bioconjugation chemistries. National Institutes of Health. [Link]
-
Ohata, J., & Liu, Y. (2021). Boron enabled bioconjugation chemistries. Chemical Society Reviews. [Link]
-
Swierczynski, M. J., & Ball, Z. T. (2021). Boronic Acid Pairs for Sequential Bioconjugation. PubMed. [Link]
-
António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Europe PMC. [Link]
-
Santos, F. M. F., et al. (2022). Designing Functional and Responsive Molecules with Boronic Acids. National Institutes of Health. [Link]
-
Santos, F. M. F., et al. (2022). Designing Functional and Responsive Molecules with Boronic Acids. Accounts of Chemical Research. [Link]
-
Stephenson-Brown, A., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. National Institutes of Health. [Link]
-
Yuan, Y., et al. (2019). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. National Institutes of Health. [Link]
-
Bull, J. A., et al. (2018). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
-
Zhang, Z., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. National Institutes of Health. [Link]
-
Truong, T., & Wilson, J. J. (2021). Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation. ChemRxiv. [Link]
-
Aronoff, M. R., & Raines, R. T. (2023). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Bioconjugate Chemistry. [Link]
-
He, X., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. National Institutes of Health. [Link]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of (3-(tert-Butoxy)-3-oxopropyl)boronic Acid
Introduction: The Strategic Incorporation of a Protected Carboxylic Acid Moiety
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] While traditionally dominated by the coupling of sp²-hybridized partners (aryl-aryl, aryl-vinyl), the extension of this methodology to sp³-hybridized alkylboron reagents has unlocked new avenues for molecular construction.
This guide focuses on a particularly valuable building block: (3-(tert-Butoxy)-3-oxopropyl)boronic acid . This reagent serves as a synthetic linchpin for introducing a protected three-carbon carboxylic acid chain onto aryl, heteroaryl, or vinyl scaffolds. The tert-butyl ester functionality offers robust protection under a variety of reaction conditions, including the basic media typical of Suzuki couplings, yet it can be readily cleaved under acidic conditions post-coupling. This two-stage strategy is invaluable in the multi-step synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical development where the propanoic acid motif is a common pharmacophore.
However, the use of alkylboronic acids containing β-hydrogens, such as the topic reagent, presents a distinct mechanistic challenge: the potential for a deleterious side reaction known as β-hydride elimination.[1][3] This application note provides a detailed mechanistic overview, field-proven protocols, and expert insights to successfully navigate this challenge and achieve high-yield coupling outcomes.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][2][4] Understanding this cycle is paramount to rational troubleshooting and optimization.
The generally accepted mechanism involves three primary stages:
-
Oxidative Addition: A catalytically active, low-coordinate Pd(0) species inserts into the carbon-halide (or pseudohalide) bond of the electrophile (e.g., an aryl bromide, Ar-X). This irreversible step forms a square-planar Pd(II) complex.[4][5] For this reaction to be efficient, especially with less reactive electrophiles like aryl chlorides, the palladium center must be electron-rich and sterically accessible.[6][7]
-
Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. The process is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex (a tetracoordinate boronate).[8][9] This boronate then exchanges its organic group for the halide on the palladium complex, forming a new diorganopalladium(II) intermediate. The rate of transmetalation for alkylboronic acids can be slower than for their aryl counterparts, creating a kinetic window for side reactions.[3][5]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][4] This step is typically fast and irreversible.
Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for High-Fidelity Coupling
Success with C(sp³)-boronic acids hinges on accelerating the desired catalytic cycle while suppressing unwanted side pathways. The principal competing reaction is β-hydride elimination , where a hydrogen atom on the carbon beta to the palladium center is transferred to the metal, leading to the formation of an alkene (in this case, tert-butyl acrylate) and a palladium-hydride species.
Here are the critical parameters to control:
-
Palladium Precatalyst Selection: While many Pd sources can be effective, common choices include Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[5][9] These are typically used in low catalytic loadings (1-5 mol%).
-
The Ligand: The Key to Success: This is arguably the most critical variable. For C(sp³)-C(sp²) couplings, standard ligands like triphenylphosphine are often inadequate. The use of bulky, electron-rich dialkylbiaryl phosphine ligands is essential.[6][8]
-
Why they work: These ligands promote a high rate of reductive elimination. By making the final step of the catalytic cycle very fast, the diorganopalladium(II) intermediate has less time to undergo β-hydride elimination.[10] They also stabilize the monoligated Pd(0) species, which is often the most active in oxidative addition.[6]
-
Recommended Ligands: SPhos, XPhos, and RuPhos are excellent choices that have demonstrated broad utility in challenging couplings.[8] Tri-tert-butylphosphine (P(t-Bu)₃) is also a highly effective ligand.[7]
-
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[8][9] A base that is strong enough to form the boronate but not so strong as to cause hydrolysis of the tert-butyl ester is required.
-
Solvent System: The choice of solvent must ensure that all components remain soluble. Anhydrous, degassed solvents are mandatory to prevent catalyst deactivation and protodeboronation of the boronic acid.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of an aryl bromide with (3-(tert-Butoxy)-3-oxopropyl)boronic acid.
Materials and Reagents:
-
Aryl bromide (1.0 eq)
-
(3-(tert-Butoxy)-3-oxopropyl)boronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 eq)
-
Toluene, anhydrous (to make a ~0.2 M solution)
-
Water, degassed (10% v/v of toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling procedure.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 eq), (3-(tert-Butoxy)-3-oxopropyl)boronic acid (0.75 mmol, 1.5 eq), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), SPhos (16.4 mg, 0.04 mmol, 4 mol%), and finely powdered K₃PO₄ (318 mg, 1.5 mmol, 3.0 eq).[5]
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (e.g., 2.5 mL) followed by degassed water (e.g., 0.25 mL) via syringe.[5]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting aryl bromide), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.
Data Summary: Typical Reaction Parameters
The optimal conditions can vary depending on the specific aryl halide used. The following table provides a general guide for optimization.
| Parameter | Recommended Condition | Rationale / Notes |
| Electrophile | Aryl/Heteroaryl Bromide, Iodide, or Triflate | Reactivity order: I > Br > OTf >> Cl. Chlorides are less reactive and may require more forcing conditions or specialized catalyst systems.[2] |
| Boronic Acid | 1.2 - 2.0 equivalents | An excess is used to drive the reaction to completion and compensate for potential protodeboronation. |
| Pd Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Standard, reliable palladium sources. |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ (1-2x Pd) | Crucial. Bulky, electron-rich phosphines are required to promote reductive elimination and prevent β-hydride elimination.[6][8] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that facilitate transmetalation without causing significant ester hydrolysis.[5][8] |
| Solvent | Toluene, Dioxane, or THF with 5-10% water | Anhydrous, degassed organic solvents are key. Water aids in dissolving the base.[1][5] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to overcome activation barriers, particularly for oxidative addition. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or GC-MS for completion. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvents.3. Poor quality reagents. | 1. Ensure the reaction setup is strictly anaerobic.2. Use freshly distilled/anhydrous and thoroughly degassed solvents.3. Use fresh, high-purity reagents. |
| Protodeboronation | Presence of excess water or acid, or prolonged reaction times at high temperatures. | Use the minimum required amount of degassed water. Ensure the base is of good quality. Try to run the reaction for the minimum time necessary. |
| Formation of Alkene | β-hydride elimination is outcompeting reductive elimination. | Increase the steric bulk and electron-donating ability of the phosphine ligand (e.g., switch from SPhos to XPhos). Ensure a high rate of stirring. |
| Hydrolysis of Ester | Base is too strong or reaction temperature is too high for prolonged periods. | Switch to a milder base (e.g., K₂CO₃) or use K₃PO₄ at a lower temperature. Reduce reaction time. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Sharma, A. et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Wang, Z. et al. (2019). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. [Link]
-
D'Alterio, C. et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling. Chemistry A European Journal. [Link]
-
Barrios-Landeros, F., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Surry, D. S. (2011). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. PMC. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
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Troubleshooting & Optimization
Technical Support Center: Preventing Protodeboronation of (3-(tert-Butoxy)-3-oxopropyl)boronic acid
Welcome to the Technical Support Center for alkylboronic acid cross-coupling. Working with primary alkylboronic acids containing electron-withdrawing groups—such as the
This guide synthesizes mechanistic insights, troubleshooting workflows, and field-proven protocols to help you stabilize this reagent and achieve high-yielding C(sp3)–C(sp2) couplings.
Frequently Asked Questions (FAQs)
Q: Why is (3-(tert-Butoxy)-3-oxopropyl)boronic acid so susceptible to protodeboronation?
A: The propensity for protodeboronation is highly dependent on the organic substituent attached to the boron[1]. In this molecule, the electron-withdrawing ester group increases the Lewis acidity of the boron atom. This facilitates the rapid coordination of hydroxide or water to form a reactive boronate anion (
Q: I rigorously dried my solvents and used anhydrous bases, but I am still seeing massive protodeboronation. What is happening?
A: You are likely experiencing Palladium-catalyzed protodeboronation . Recent mechanistic studies have revealed that metal-catalyzed deboronation is a distinct pathway from the classical base-catalyzed route. Specifically, the use of highly bulky phosphine ligands (such as
Q: Should I use the free boronic acid or convert it to a derivative?
A: We strongly recommend derivatization. Free alkylboronic acids require superstoichiometric excesses to compensate for competitive degradation[3]. Converting the free acid to a pinacol ester (Bpin), a potassium trifluoroborate salt (
Mechanistic Pathways
To effectively troubleshoot, you must understand the competing pathways in your reaction vessel. The diagram below illustrates how base/water and specific catalyst choices divert the starting material away from productive transmetalation.
Caption: Mechanistic pathways showing competitive protodeboronation vs. productive cross-coupling.
Troubleshooting Guide
Issue A: Total consumption of boronic acid, 0% cross-coupling product.
-
Diagnostic: LC-MS or GC-MS shows high levels of tert-butyl propionate.
-
Root Cause: Base-catalyzed hydrolysis outcompeting transmetalation.
-
Intervention:
-
Lower the pH: Swap strong bases (NaOH, KOH) for milder alternatives like
, , or . -
Implement a "Slow-Release" Strategy: Convert the boronic acid to a MIDA boronate. Under mild aqueous basic conditions, the MIDA group slowly hydrolyzes, keeping the instantaneous concentration of the free boronic acid extremely low, thereby minimizing side reactions[1].
-
Issue B: Sluggish reaction leading to competitive degradation over time.
-
Diagnostic: Reaction stalls at 30% conversion; remaining boron species slowly degrades.
-
Root Cause: The transmetalation step of the alkylboronic species is too slow.
-
Intervention:
-
Change the ester: If using a pinacol ester, consider switching to a neopentyl glycol ester, which has been shown to undergo transmetalation up to 100x faster than the least reactive Bpin esters[4].
-
Add a Transmetalation Promoter: The addition of Ag(I) salts (e.g.,
) can significantly accelerate the transmetalation of primary alkylboronic acids[5].
-
Issue C: Deboronation occurs even under strictly anhydrous, base-free conditions.
-
Diagnostic: Control reactions without base still show degradation.
-
Root Cause: Palladium-catalyzed protodeboronation driven by ligand sterics[2].
-
Intervention: Avoid highly bulky ligands. Switch from
or JohnPhos to sterically compact, cyclohexyl-containing counterparts like or CyJohnPhos[2]. Change the palladium source from to [2].
Reagent Selection Data
To optimize your reaction, select the appropriate boron derivative based on the balance between stability and transmetalation kinetics.
| Boron Reagent Type | Relative Stability | Transmetalation Rate | Protodeboronation Risk | Recommended Use Case |
| Free Boronic Acid | Low | Fast | High | Only for highly reactive electrophiles; requires 2-3 eq. excess. |
| Pinacol Ester (Bpin) | High | Slow | Low | Standard couplings; requires elevated temps or Ag(I) additives. |
| Glycol Ester | Medium | Very Fast (100x Bpin) | Moderate | When speed dominates over stability[4]. |
| MIDA Boronate | Very High | N/A (Requires Hydrolysis) | Very Low | Slow-release strategies for notoriously unstable substrates[1]. |
| Trifluoroborate ( | Very High | Moderate | Low | Difficult alkyl transfers requiring long reaction times[3]. |
Experimental Protocols
Workflow Overview
Caption: Step-by-step experimental workflow for optimizing alkylboronic acid cross-couplings.
Protocol 1: Conversion to Pinacol Ester (Self-Validating System)
Causality: Converting the free acid to a pinacol ester reduces the Lewis acidity of the boron, preventing the formation of the reactive "ate" complex responsible for base-catalyzed degradation.
-
Setup: In an oven-dried round-bottom flask under inert atmosphere (Argon/N2), dissolve (3-(tert-Butoxy)-3-oxopropyl)boronic acid (1.0 eq) in anhydrous THF (0.2 M).
-
Addition: Add pinacol (1.1 eq) and anhydrous magnesium sulfate (
, 2.0 eq) to act as a water scavenger. -
Reaction: Stir at room temperature for 12 hours.
-
Validation (In-Process): Monitor by TLC (Hexanes/EtOAc). The free boronic acid will streak heavily near the baseline, whereas the Bpin ester will elute as a distinct, higher-Rf spot.
-
Workup: Filter the mixture through a pad of Celite to remove
. Concentrate the filtrate under reduced pressure. -
Purification: Purify via flash column chromatography to isolate the stable (3-(tert-butoxy)-3-oxopropyl)boronic acid pinacol ester.
Protocol 2: Optimized Suzuki-Miyaura Coupling (Protodeboronation-Resistant)
Causality: This protocol utilizes a compact ligand (
-
Preparation: In an argon-filled glovebox, charge a reaction vial with the aryl halide (1.0 eq), (3-(tert-butoxy)-3-oxopropyl)boronic acid pinacol ester (1.2 eq),
(2.5 mol%), (10 mol%), and finely powdered, anhydrous (2.0 eq). -
Solvent Addition: Add anhydrous Toluene (0.1 M). Seal the vial with a PTFE-lined septum.
-
Execution: Remove the vial from the glovebox and heat to 80 °C in an oil bath. Stir vigorously for 12–24 hours. Note: Keeping the temperature at or below 80 °C mitigates thermal degradation.
-
Validation (In-Process): Monitor via LC-MS. Look for the mass of the cross-coupled product. If tert-butyl propionate is detected, verify the anhydrous nature of your
. -
Workup: Cool to room temperature, dilute with EtOAc, and wash with water to remove inorganic salts. Extract the aqueous layer twice with EtOAc. Combine organic layers, dry over
, concentrate, and purify via chromatography.
References
-
Protodeboronation - Wikipedia. Wikipedia. Available at:[Link]
-
Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter (Substack). Available at:[Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available at:[Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH (PubMed Central). Available at:[Link]
-
Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. Available at:[Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. aspuru.substack.com [aspuru.substack.com]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 5. mdpi.com [mdpi.com]
Optimizing yield in Suzuki coupling of beta-ester boronic acids
Technical Guide: Optimizing Yield in Suzuki Coupling of -Ester Boronic Acids
Executive Summary & Substrate Analysis
The Challenge:
-
Retro-Michael Elimination: Under basic conditions, the C-B bond can cleave to release the boron moiety and regenerate the
-unsaturated ester (acrylate). -
Protodeboronation: The
-carbonyl group acidifies the -protons, facilitating radical or ionic decomposition pathways that replace the boron with a hydrogen atom.
The Solution: Success requires a "Goldilocks" environment: the base must be strong enough to activate the boron for transmetalation but weak enough to prevent retro-Michael elimination. Furthermore, the catalyst system must be highly active to ensure cross-coupling outcompetes decomposition.
Troubleshooting Guide (Q&A)
Scenario A: Low Yield with Full Consumption of Starting Material
Q: My boronic ester is fully consumed, but I only see the deboronated ester (reduced product) or the acrylate. What happened? A: You are likely witnessing Retro-Michael Elimination or Protodeboronation .
-
Mechanism: The base used for the Suzuki coupling attacks the boron (forming the "ate" complex) or deprotonates the
-position. Instead of transmetalating to Palladium, the molecule eliminates the boron group, reverting to the acrylate precursor. -
Fix: Switch to a non-hydrolytic, mild base . Replace hydroxide bases (
, ) or strong alkoxides ( ) with anhydrous or .
Scenario B: No Reaction (Starting Materials Recovered)
Q: The aryl halide is untouched, and the boronate is still present. Why isn't it coupling? A: This indicates Failed Transmetalation .
-
Cause: Alkyl boronates (
) transmetalate much slower than aryl boronates ( ). If the base is too weak or the catalyst is inactive, the cycle stalls. -
Fix:
-
Add Silver Salts: Add 1.0–1.5 equiv of
or . Silver facilitates transmetalation via a synergistic pathway that does not require high pH. -
Ligand Switch: Use electron-rich, bulky phosphines like RuPhos or XPhos (Buchwald ligands) which are optimized for difficult
couplings.
-
Scenario C: Formation of Homocoupled Biaryl
Q: I see significant homocoupling of my aryl halide partner. A: This suggests the Oxidative Addition is working, but the Boron species is dead or reacting too slowly.
-
Fix: Increase the boronate equivalents (1.5–2.0 equiv). Ensure your reaction is strictly deoxygenated (argon sparge), as oxygen promotes homocoupling.
Optimization Strategies & Protocols
Strategy 1: The Trifluoroborate Conversion (Recommended)
The most robust solution is to convert the unstable boronic ester into a Potassium Trifluoroborate (
Protocol:
-
Dissolve pinacol ester in MeOH/Acetone.
-
Add excess aqueous
(3-4 equiv). -
Stir 1-2 h; precipitate with
. -
Coupling Conditions:
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv) -
Solvent: Toluene/
(3:1) at 80°C. -
Note: The slow hydrolysis of the
group releases the active boronic acid gradually, preventing decomposition.
-
Strategy 2: Anhydrous Activation (For Pinacol Esters)
If you must use the ester directly, avoid water to shut down hydrolytic decomposition pathways.
Protocol:
-
Catalyst:
(5 mol%) + RuPhos or SPhos (10 mol%) -
Base: Anhydrous
(3.0 equiv) -
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 M concentration)
-
Temperature: 80–100°C
-
Additive: If conversion is low, add
(1.0 equiv).
Comparison of Conditions
| Parameter | Standard Suzuki | Optimized for | Why? |
| Boron Source | Boronic Acid / Pin Ester | Potassium Trifluoroborate salt | Prevents retro-Michael elimination. |
| Base | Mild basicity avoids destroying the sensitive alkyl chain. | ||
| Solvent | DMF / THF / Water | Toluene / Water or Dioxane | Biphasic systems (with |
| Ligand | RuPhos , XPhos , dppf | Accelerates reductive elimination for bulky/slow |
Visualizing the Failure Mode
The diagram below illustrates why standard conditions fail (Red Path) and how the optimized protocol succeeds (Green Path).
Figure 1: The competition between the desired transmetalation pathway (Green) and the deleterious retro-Michael elimination (Red) common in
References
-
Molander, G. A., & Jean-Gérard, L. (2009).[1] "Use of Potassium
-Trifluoroborato Amides in Suzuki−Miyaura Cross-Coupling Reactions." The Journal of Organic Chemistry, 74(3), 1297–1303.- Significance: Establishes trifluoroborates as the superior reagent class for -carbonyl substrates to prevent elimin
-
Bock, M. J., & Denmark, S. E. (2020). "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters." Journal of Organic Chemistry, 85(23), 15406–15428.
-
Significance: Provides optimized anhydrous conditions using specific ligands for difficult alkyl boronate couplings.[2]
-
-
Ishiyama, T., et al. (2003).[3] "Palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with vinyl triflates
-substituted by a carbonyl group."[3] Journal of Organometallic Chemistry, 687(2), 284-290.[3]- Significance: Discusses the stability and coupling of -boryl carbonyl compounds derived
-
[3]
-
Milne, J. E., & Buchwald, S. L. (2004). "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society, 126(40), 13028–13029.
- Significance: While focused on Negishi, this paper introduces the mechanistic basis for using RuPhos/SPhos ligands to stabilize alkyl-palladium intermediates, directly applicable to alkyl-Suzuki challenges.
Technical Support Center: Purification of (3-(tert-Butoxy)-3-oxopropyl)boronic acid by Column Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of (3-(tert-Butoxy)-3-oxopropyl)boronic acid via column chromatography. The unique chemical properties of boronic acids necessitate specialized approaches to achieve high purity. This document is structured to address common problems through a troubleshooting guide and frequently asked questions, explaining the scientific principles behind each recommendation.
I. Understanding the Molecule: Key Challenges in Purifying (3-(tert-Butoxy)-3-oxopropyl)boronic acid
(3-(tert-Butoxy)-3-oxopropyl)boronic acid presents a unique set of purification challenges due to its inherent chemical characteristics:
-
Polarity and Acidity: The presence of the carboxylic acid-like boronic acid group and the ester functionality imparts significant polarity. Boronic acids are weakly acidic and can interact strongly with the silanol groups on standard silica gel, leading to peak tailing, streaking, and in some cases, irreversible adsorption.[1][2][3]
-
Equilibrium with Anhydrides: Boronic acids can exist in equilibrium with their cyclic trimer anhydrides, known as boroxines.[1] This can lead to multiple spots on a Thin Layer Chromatography (TLC) plate and broad or multiple peaks during column chromatography, complicating the purification process.
-
Potential for Decomposition: Boronic acids can be susceptible to decomposition on silica gel.[1][2] The acidic nature of the silica can promote protodeborylation, where the C-B bond is cleaved.
-
Visualization: Boronic acids are often poor UV absorbers, making them difficult to visualize on a TLC plate with a standard UV lamp.[4]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of (3-(tert-Butoxy)-3-oxopropyl)boronic acid.
Issue 1: Product is Streaking or Tailing Badly on the Column
Root Cause Analysis:
Streaking and tailing are classic signs of strong, undesirable interactions between the analyte and the stationary phase. For boronic acids, the primary culprit is the interaction between the acidic boronic acid moiety and the acidic silanol groups on the surface of silica gel.[3] This leads to a non-uniform elution profile.
Solutions:
-
Modify the Mobile Phase:
-
Acidification: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase can help to suppress the ionization of the boronic acid and saturate the interaction sites on the silica gel. This reduces the strong binding and allows for a more uniform elution.
-
Solvent System: A gradient elution starting from a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity to a more polar system (e.g., dichloromethane/methanol) can improve separation.[3]
-
-
Deactivate the Stationary Phase:
-
Triethylamine Wash: Pre-treating the silica gel with a dilute solution of triethylamine in the initial mobile phase can help to cap the acidic silanol groups, thus minimizing their interaction with the boronic acid.
-
Boric Acid Impregnation: In some cases, impregnating the silica gel with boric acid has been shown to be effective for the purification of boronic esters by suppressing over-adsorption.[5]
-
-
Consider an Alternative Stationary Phase:
-
Neutral Alumina: Using neutral alumina instead of silica gel can be a viable alternative as it offers a different selectivity and reduces the strong acidic interactions that cause streaking.[3][6]
-
Reversed-Phase Chromatography (C18): While some boronic acids may still streak on C18 columns, it can be a successful strategy.[1][2] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. Adjusting the pH of the aqueous phase can be critical for achieving good separation.[7][8]
-
Issue 2: Multiple Spots on TLC / Multiple Peaks in Chromatogram
Root Cause Analysis:
The presence of multiple spots or peaks can be attributed to the formation of boroxines (cyclic trimers) or other oligomeric species.[1] These anhydrides have different polarities compared to the monomeric boronic acid, leading to multiple species being observed during chromatography.
Solutions:
-
Re-equilibration to the Monomer:
-
Aqueous Workup: Before loading onto the column, dissolving the crude material in an organic solvent and washing with a small amount of water can help to hydrolyze the boroxines back to the monomeric boronic acid.
-
Mobile Phase Additive: The presence of a small amount of water or a protic solvent like methanol in the mobile phase can help to maintain the equilibrium in favor of the monomer during the chromatographic run.
-
-
Derivatization to a More Stable Form:
-
Pinacol Ester Formation: Converting the boronic acid to its pinacol boronate ester derivative is a common strategy. These esters are generally more stable, less polar, and less prone to anhydride formation, making them easier to purify by standard silica gel chromatography.[1] The free boronic acid can often be regenerated after purification if necessary.
-
Diethanolamine Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine.[1][2] This adduct can sometimes be precipitated and filtered off, or it may be more amenable to chromatography. The free boronic acid can be recovered by treatment with an acid.[9]
-
Issue 3: Poor or No Recovery of the Product from the Column
Root Cause Analysis:
Low or no recovery suggests that the product is either irreversibly binding to the stationary phase or decomposing during the purification process. The strong interaction with silica gel can lead to the product remaining on the column.[1][2] Additionally, the acidic environment of the silica can catalyze the decomposition of the boronic acid.
Solutions:
-
Passivation of Silica Gel: As mentioned in Issue 1, deactivating the silica gel with an amine or using a less acidic stationary phase like neutral alumina can prevent irreversible adsorption.
-
Use of Scavenger Resins: For small-scale purifications, scavenger resins containing diol or diethanolamine functionalities can be used to selectively bind and remove the boronic acid from the reaction mixture.[3]
-
Non-Chromatographic Purification Techniques:
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.[6] Screening for a suitable solvent or solvent system is crucial.
-
Aqueous Extraction: Utilizing a basic aqueous wash (e.g., with 1-2 M NaOH) can convert the weakly acidic boronic acid into a water-soluble boronate salt, which can then be extracted into the aqueous phase, separating it from non-acidic organic impurities.[3] The boronic acid can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.
-
Issue 4: Difficulty Visualizing the Product on a TLC Plate
Root Cause Analysis:
Many boronic acids, including potentially (3-(tert-Butoxy)-3-oxopropyl)boronic acid, do not possess a strong chromophore, making them difficult to detect under a standard UV lamp (254 nm or 366 nm).[4]
Solutions:
-
Specialized Staining Reagents:
-
Alizarin Stain: A solution of alizarin can be used to selectively detect boronic acids on a TLC plate. The plate is dipped in the alizarin solution and then observed under a 366 nm UV lamp, where the boronic acid spots will appear as brightly fluorescent yellow-orange spots.[10]
-
Curcumin Stain: Curcumin can also be used as a TLC stain for boronic acids, which typically appear as bright red spots.[11]
-
Potassium Permanganate Stain: A potassium permanganate (KMnO4) stain can be used as a general stain for organic compounds, although it is not specific to boronic acids.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of (3-(tert-Butoxy)-3-oxopropyl)boronic acid on silica gel?
A1: A good starting point would be a gradient elution. Begin with a non-polar system like 10-20% ethyl acetate in hexane and gradually increase the proportion of ethyl acetate. If the compound does not elute, you can switch to a more polar system such as dichloromethane with an increasing gradient of methanol (e.g., 0-10% methanol). Adding 0.5% acetic acid to the mobile phase is also recommended to improve peak shape.
Q2: Can I use reversed-phase HPLC for purification?
A2: Yes, reversed-phase HPLC on a C18 column can be an effective method.[7][8] A typical mobile phase would be a gradient of acetonitrile in water. The pH of the aqueous phase can be adjusted with additives like formic acid (for low pH) or ammonium hydroxide (for high pH) to optimize the separation.[7] It's important to note that removing large volumes of water after purification can be challenging, and some boronic acids may decompose upon prolonged heating during solvent evaporation.[1][2]
Q3: How can I confirm the purity and identity of my final product?
A3: The purity can be assessed by techniques such as ¹H NMR, ¹³C NMR, and LC-MS. In the ¹H NMR spectrum, the presence of a broad singlet for the B(OH)₂ protons is characteristic, although this peak may exchange with D₂O. Quantitative NMR (qNMR) can be used to determine the absolute purity. Mass spectrometry will confirm the molecular weight of the compound.
Q4: My boronic acid seems to be degrading over time. How should I store it?
A4: Boronic acids can be susceptible to oxidation and dehydration.[12] It is best to store (3-(tert-Butoxy)-3-oxopropyl)boronic acid as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C).
IV. Experimental Workflow & Visualization
Recommended Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase. Ensure the packed bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude (3-(tert-Butoxy)-3-oxopropyl)boronic acid in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase according to the TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC using an appropriate visualization method (e.g., alizarin stain).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.
Workflow Diagram
Caption: Workflow for the purification of (3-(tert-Butoxy)-3-oxopropyl)boronic acid.
V. Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (potentially deactivated) or Neutral Alumina | Standard silica can cause issues; deactivation or a neutral phase minimizes unwanted interactions.[3][6] |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol Gradient | Allows for elution of a polar compound while maintaining good separation. |
| Mobile Phase Additive | 0.1-1% Acetic or Formic Acid | Suppresses ionization of the boronic acid and reduces tailing. |
| TLC Visualization | Alizarin or Curcumin Stain | Necessary due to the poor UV absorbance of many boronic acids.[10][11] |
| Alternative Method | Reversed-Phase Chromatography (C18) | Can provide different selectivity and avoid issues with silica.[7][8] |
| Storage | 2-8°C under an inert atmosphere | Prevents degradation via oxidation and dehydration. |
VI. References
-
Dowlut, M., & Hall, D. G. (2006). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Angewandte Chemie International Edition, 45(44), 7413-7415.
-
Dowlut, M., & Hall, D. G. (2006). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. ResearchGate.
-
McCarthy, S. M., & O'Shea, D. F. (2019). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
-
Wang, Y., et al. (2012). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. PMC.
-
Amoah, G. A., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI.
-
Zajdlik, A. (2013). Adding colour to your science. amphoteros.
-
Chen, Y., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. PMC.
-
Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry.
-
Li, W., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications.
-
Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids.
-
Kabalka, G. W., & Wu, Z. (2003). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate.
-
BenchChem. (2025). 3-Thienylboronic acid reaction workup and purification techniques.
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P.
-
The University of Glasgow. (n.d.). Theses Digitisation.
-
ResearchGate. (2025). Boronic Acids as Ligands for Affinity Chromatography.
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?.
-
Ambeed, Inc. (n.d.). (3-(tert-Butoxy)-3-oxopropyl)boronic acid.
-
National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed.
-
Biotime. (2022). The development of the boronate affinity chromatography and Biotime's success.
-
Sigma-Aldrich. (n.d.). (3-(tert-Butoxy)-3-oxopropyl)boronic acid.
-
Cytiva. (n.d.). Protein purification troubleshooting guide.
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
MilliporeSigma. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
-
MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
Sources
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. waters.com [waters.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. amphoteros.com [amphoteros.com]
- 12. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling & Troubleshooting Alkyl Boronic Acids
Welcome to the Advanced Reagent Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, mechanistic challenges researchers face when working with alkyl boronic acids. Unlike their aryl counterparts, alkyl boronic acids present unique handling difficulties due to the absence of stabilizing
This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols to ensure the integrity of your C(sp³)-cross-coupling workflows.
Part 1: Core Troubleshooting & FAQs
Q1: My alkyl boronic acid reagent has transformed into a sticky resin or crusty solid inside the vial. Is it ruined?
A1: No, it is likely not ruined, but it has undergone dehydration to form a boroxine. Alkyl boronic acids[R-B(OH)₂] exist in a dynamic, reversible equilibrium with their trimeric anhydride form, known as a boroxine[(R-BO)₃]. This structural transformation is accompanied by changes in the polarity and physical state of the molecule, often turning a free-flowing powder into a gummy resin[1].
The Causality: You might assume that forming a rigid, cyclic boroxine ring would be entropically unfavorable. However, the condensation of three boronic acid molecules releases three free water molecules into the bulk environment. The enthalpic cost of forming the boroxine is completely offset by this massive entropy gain, driving the reaction forward when moisture fluctuates[2]. Solution: This process is fully reversible. You can regenerate the active boronic acid monomer by adding a stoichiometric amount of water to your reaction mixture, though it is often more practical to convert the reagent into a stable ester (see Protocol 2)[1].
Q2: I am observing massive amounts of alcohol byproducts and poor cross-coupling yields. What is causing this?
A2: Your alkyl boronic acid is undergoing rapid oxidation due to air exposure. Aliphatic boronic acids are significantly more prone to oxidation than aryl or alkenyl boronic acids[3]. At physiological or basic pH, they are oxidized by reactive oxygen species at rates comparable to those of thiols[4].
The Causality: The degradation is driven by a stark thermodynamic reality: the B-C bond is relatively weak (323 kJ/mol), whereas the B-O bond is exceptionally strong (519 kJ/mol) due to partial double-bond character from
Q3: How should I store my alkyl boronic acids to maximize shelf life?
A3: Storage must strictly exclude moisture, oxygen, and thermal energy. Because boronic acids are mildly hygroscopic and oxygen-sensitive, improper storage leads to protodeboronation (cleavage of the C-B bond to form a C-H bond) or oxidation[6][7]. Solution: Store all aliphatic boronic acids in tightly sealed, PTFE-lined amber vials under a dry Argon atmosphere at 0–5 °C[7]. For highly sensitive compounds, storage inside an inert glovebox is mandatory[7].
Part 2: Mechanistic Workflows & Reagent Selection
To prevent degradation, it is critical to understand the pathways by which alkyl boronic acids fail, and how to select the right derivative for your workflow.
Fig 1: Primary degradation pathways of alkyl boronic acids in the presence of air and moisture.
Fig 2: Decision matrix for selecting the appropriate alkyl boron derivative based on stability.
Part 3: Quantitative Stability Data
When designing a synthetic route, selecting the correct boron species dictates the success of the coupling. The table below summarizes the stability profiles of various boron derivatives. By rehybridizing the boron atom from sp² to sp³ (as seen in MIDA boronates and Trifluoroborates), the empty p-orbital is removed, eliminating Lewis acidity and drastically increasing stability[3].
| Derivative Type | Boron Hybridization | Lewis Acidity | Air Stability (Oxidation) | Moisture Stability | Typical Shelf Life |
| Free Alkyl Boronic Acid | sp² | High | Poor | Poor (Forms Boroxines) | < 1 Month (if unsealed) |
| Boroxine Anhydride | sp² | High | Poor | Poor (Hydrolyzes) | < 1 Month |
| Pinacol Ester (Bpin) | sp² | Moderate | Moderate | Good | 6-12 Months |
| MIDA Boronate | sp³ | None | Excellent | Excellent | Indefinite |
| Trifluoroborate (BF₃K) | sp³ | None | Excellent | Excellent | Indefinite |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Safe Handling and Storage Preparation in a Glovebox
To prevent the rapid oxidation of sensitive alkyl boronic acids, all aliquoting must be performed in a controlled environment[7].
Step-by-Step Methodology:
-
Purge Cycle: Ensure the glovebox atmosphere (Argon or N₂) is at the required purity (< 1 ppm O₂ and H₂O).
-
Material Transfer: Bring the sealed boronic acid container, pre-dried PTFE-lined amber vials, and a static-free spatula into the antechamber. Cycle the antechamber vacuum/inert gas at least 3 times.
-
Aliquoting: Inside the main chamber, carefully weigh the required amounts of the alkyl boronic acid into the amber vials.
-
Sealing: Cap the vials tightly. Wrap the cap junction with Parafilm or Teflon tape to prevent gas exchange during transit.
-
Cold Storage: Remove the vials from the glovebox and immediately transfer them to a desiccator stored at 0–5 °C[7].
-
Self-Validation Step: To ensure your glovebox atmosphere was truly inert during handling, leave a small open vial of diethylzinc (highly pyrophoric) or an oxygen-indicator strip in the corner of the box. If the strip remains uncolored/the liquid does not fume, your handling environment was successfully maintained.
Protocol 2: In Situ Conversion of Unstable Alkyl Boronic Acids to MIDA Boronates
If your alkyl boronic acid is degrading too rapidly for reliable Suzuki-Miyaura coupling, convert it into a benchtop-stable N-Methyliminodiacetic acid (MIDA) ester.
Step-by-Step Methodology:
-
Reagent Mixing: In a round-bottom flask equipped with a Dean-Stark trap, combine the alkyl boronic acid (1.0 equiv) and MIDA (1.0 equiv).
-
Solvent Addition: Suspend the mixture in a 1:1 ratio of Toluene and DMSO (0.1 M concentration).
-
Reflux & Dehydration: Heat the mixture to reflux (approx. 110 °C). The Dean-Stark trap will azeotropically remove the water generated during the esterification, driving the reaction to completion.
-
Isolation: Once water ceases to collect (typically 2-4 hours), cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove Toluene.
-
Precipitation: Pour the remaining DMSO solution into a rapidly stirring volume of cold diethyl ether. The MIDA boronate will precipitate as a stable, free-flowing solid. Filter and dry under vacuum.
-
Self-Validation Step: Analyze an aliquot of the isolated solid via ¹¹B NMR. A successful conversion will show a distinct chemical shift from ~30 ppm (characteristic of an sp² hybridized free boronic acid) to ~10 ppm (characteristic of the sp³ hybridized MIDA boronate). If the peak remains at 30 ppm, the esterification failed and must be repeated.
References
-
Tokunaga, Y., et al. "FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION." CLOCKSS. Available at: [Link]
-
Tokunaga, Y., et al. "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." ResearchGate. Available at:[Link]
-
Lab Alley. "How to Store Boric Acid." Lab Alley. Available at: [Link]
-
ACS Symposium Series. "Boron Chemistry: An Overview." ACS Publications. Available at:[Link]
-
Digitell Inc. "Improving the oxidative stability of boronic acids through stereoelectronic effects." Digitell. Available at: [Link]
-
Graham, B., et al. "Boronic acid with high oxidative stability and utility in biological contexts." ChemRxiv / PNAS. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 6. laballey.com [laballey.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Boronic Acid Solubility in Aqueous Buffers
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing solubility bottlenecks with boronic acids in aqueous media. Whether you are formulating a boronic acid-based therapeutic or optimizing a fully aqueous Suzuki-Miyaura cross-coupling, this guide provides mechanistic insights, validated protocols, and troubleshooting workflows.
Section 1: Core Mechanisms of Boronic Acid Solubility
Q: Why does my boronic acid powder turn into a gooey, insoluble mass upon storage, and why won't it dissolve in neutral pH buffers?
A: The insolubility and physical degradation of boronic acids stem from two fundamental chemical properties: the boroxine equilibrium and their intrinsic pKa.
-
Boroxine Formation: In the solid state or in anhydrous conditions, boronic acids spontaneously dehydrate to form cyclic trimers known as 1[1]. This condensation is entropically driven. Boroxines are highly hydrophobic and exhibit significantly lower aqueous solubility than their monomeric counterparts.
-
High Intrinsic pKa: The boron atom is sp²-hybridized and electron-deficient (Lewis acid). In water, it accepts a hydroxyl ion to form a tetrahedral boronate anion. However, the pKa for most arylboronic acids is typically between 8.8 and 9.5. At physiological pH (7.4), the compound remains predominantly in its neutral, un-ionized, and poorly soluble trigonal planar form.
Thermodynamic equilibria of boronic acids demonstrating pathways to soluble and insoluble states.
Section 2: Chemical Strategies for Solubilization (Polyol Complexation)
Q: How can I increase the aqueous solubility of my boronic acid for biological assays without using harsh organic solvents like DMSO or DMF?
A: The most effective, biologically compatible method to solubilize boronic acids is through polyol complexation . By adding 1,2-diols or 1,3-diols (such as D-mannitol, fructose, or sorbitol) to your aqueous buffer, you induce the formation of a 2[2].
The Causality: The formation of this ester drastically alters the electronic environment of the boron center, lowering its apparent pKa by 2 to 3 units. Consequently, at a neutral pH of 7.4, the boronate ester exists predominantly as a negatively charged,3[3]. This principle was famously utilized in the formulation of the chemotherapeutic drug Velcade (bortezomib), which is lyophilized with mannitol to ensure rapid dissolution upon reconstitution.
Table 1: Effect of Polyol Complexation on Boronic Acid pKa
| Boronic Acid Species | Additive | Apparent pKa | Solubility at pH 7.4 |
| 4-Methoxybenzeneboronic acid (4-MBBA) | None | ~9.3 | Poor |
| 4-Methoxybenzeneboronic acid (4-MBBA) | D-Mannitol | ~6.5 | High (Anionic) |
| 4-Borono-L-phenylalanine (BPA) | None | ~8.3 | Poor |
| 4-Borono-L-phenylalanine (BPA) | Fructose | ~6.1 | High (Anionic) |
Protocol 1: Polyol-Mediated Solubilization of Boronic Acids
Self-Validating Mechanism: The successful formation of the boronate ester releases a proton. If the complexation is successful, you will observe a transient drop in the solution's pH before re-buffering, confirming target engagement.
-
Preparation: Weigh the required amount of boronic acid. Calculate the desired molarity.
-
Polyol Addition: Dissolve a 10-fold molar excess of D-mannitol or D-fructose in your target aqueous buffer (e.g., PBS, pH 7.4).
-
Mixing: Slowly add the boronic acid powder to the polyol-buffer solution under continuous magnetic stirring at room temperature.
-
Validation (pH Check): Monitor the pH. You should observe a slight acidic shift (due to proton release during esterification). Adjust the pH back to 7.4 using 0.1 M NaOH if necessary.
-
Filtration: Once the solution turns completely transparent, pass it through a 0.22 µm sterile filter to remove any residual boroxine aggregates.
Section 3: Troubleshooting Aqueous Suzuki-Miyaura Cross-Couplings
Q: My aqueous Suzuki coupling is failing. I observe a biphasic mixture, slow conversion, and unreacted boronic acid. How do I optimize this?
A: Slow reaction rates in aqueous or biphasic Suzuki-Miyaura couplings are almost always caused by 4[4] between the aqueous phase (containing the base and activated boronate anion) and the organic phase (containing the aryl halide and palladium catalyst).
To resolve this, you must bridge the phase gap. The addition of a Phase-Transfer Catalyst (PTC) , such as Tetrabutylammonium bromide (TBAB), 5[5] of the highly polar boronate anion into the organic phase, where it can undergo transmetalation with the Pd(II) complex.
Q: What if my boronic acid undergoes protodeboronation (degradation) in the basic aqueous conditions before it can react?
A: Protodeboronation is a base-catalyzed side reaction where the carbon-boron bond is cleaved. If your substrate is sensitive, you must lower the basicity of the aqueous phase. Switch from strong bases (NaOH, KOH) to milder inorganic bases (K₂CO₃, K₃PO₄) or use a fluoride source (CsF), which activates the boronic acid without requiring high pH. Alternatively, convert the boronic acid to a more stable derivative, such as a Potassium Trifluoroborate salt (R-BF₃K) or a MIDA boronate, which slowly hydrolyze in situ to provide a steady, low concentration of the active boronic acid, preventing degradation.
Decision tree for troubleshooting poor yields in aqueous Suzuki-Miyaura couplings.
Protocol 2: Biphasic Suzuki-Miyaura Coupling using TBAB
Self-Validating Mechanism: The use of TBAB creates a micro-emulsion. The disappearance of the distinct phase boundary under vigorous stirring validates that the mass-transfer barrier has been overcome.
-
Reagent Loading: To a Schlenk flask, add the aryl halide (1.0 equiv), arylboronic acid (1.2–1.5 equiv), Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and finely powdered K₂CO₃ (2.0 equiv).
-
PTC Addition: Add Tetrabutylammonium bromide (TBAB) at 10–20 mol% relative to the aryl halide.
-
Solvent Addition: Add a degassed mixture of Toluene/H₂O (typically 3:1 or 4:1 v/v).
-
Reaction Execution: Heat the mixture to 80°C under an inert atmosphere (N₂ or Argon) with vigorous magnetic stirring (≥ 800 rpm). The vigorous stirring combined with TBAB will turn the biphasic mixture into a cloudy emulsion.
-
Monitoring: Monitor via TLC or LC-MS. The reaction rate should be significantly accelerated compared to the PTC-free control.
References
- Title: Physical and Chemical Properties of Boronic Acids: Formulation Implications Source: KU ScholarWorks URL
- Title: The Boroxine–Boronic Acid Equilibrium Source: University of Edinburgh Research Explorer URL
- Title: Structure–Reactivity Relationships in Boronic Acid–Diol Complexation Source: ACS Omega URL
- Title: Managing solubility issues of reactants in Suzuki coupling Source: Benchchem URL
- Source: The Journal of Organic Chemistry (ACS Publications)
Sources
Technical Support: Minimizing Beta-Elimination in Alkyl-Suzuki Coupling
Case ID: SUZ-ALK-001
Status: Active
Priority: High (Yield Critical)
Subject: Suppression of
The Core Problem: The "Beta-Hydride Trap"
In standard Suzuki-Miyaura couplings involving aryl-aryl (
After transmetallation, the alkyl-palladium-aryl intermediate (Intermediate B in the diagram below) has two paths:
-
Reductive Elimination (Desired): Forms the C-C bond.[1]
-
-Hydride Elimination (Parasitic): The palladium strips a hydrogen from the
-position, ejecting an alkene and forming a Pd-H species. This Pd-H species often reduces the aryl halide, leading to hydrodehalogenation (replacing the halogen with hydrogen).
Mechanistic Divergence
Caption: The kinetic competition between productive coupling (
Diagnostic: Is Beta-Elimination Your Problem?
Before altering conditions, confirm the failure mode. Analyze your crude reaction mixture (GC-MS/NMR):
| Observation | Diagnosis |
| Product: Ar-H (Reduced Arene) | Confirmed |
| Product: Isomerized Alkyl Group | Reversible |
| Product: Homocoupling (Ar-Ar) | Transmetallation Failure. Not necessarily |
| Product: Alkene |
Strategic Solutions
Strategy A: Ligand Selection (The Kinetic Shield)
To win the kinetic race, you must accelerate reductive elimination. This is achieved using electron-rich and sterically bulky ligands.
-
Electron-Rich: Increases electron density on Pd, facilitating oxidative addition (crucial for alkyl halides) and stabilizing the Pd(II) species.
-
Sterically Bulky: Forces the two organic groups (Ar and Alkyl) together, lowering the energy barrier for reductive elimination.
Recommended Ligands:
- (Tricyclohexylphosphine): The "Greg Fu" standard. Excellent for primary alkyl bromides and 9-BBN derivatives.
-
: Exceptional for difficult substrates where
fails. -
RuPhos / SPhos (Buchwald Ligands): Highly effective for stabilizing the catalytic cycle and preventing elimination in secondary alkyl couplings.
-
CataCXium A (
): Specific for sterically demanding couplings.[2]
Strategy B: The Boron Source
Boronic acids with
-
Potassium Trifluoroborates (
): These release the active boronic acid slowly (reservoir effect), keeping the concentration of the active species low and preventing side reactions. -
9-BBN Derivatives: Alkyl-9-BBN reagents (formed via hydroboration of alkenes) are highly reactive and often couple at room temperature, which thermally suppresses
-elimination.
Validated Protocols
Protocol 1: The "Greg Fu" Condition (Alkyl Bromides + 9-BBN)
Best for: Primary alkyl groups, mild conditions.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Terminal Alkene (to form alkyl-9-BBN) (1.2 equiv)
-
9-BBN dimer (0.6 equiv)
- (4 mol%)[3]
- (8 mol%)[3]
- (3.0 equiv) [Critical: Must be the hydrate]
-
THF (0.15 M)
Workflow:
-
Hydroboration: In a vial, mix the alkene and 9-BBN dimer in THF. Stir at RT for 4 hours (or until clear) to generate the Alkyl-9-BBN species.
-
Catalyst Prep: In a separate Schlenk tube, add
, , aryl bromide, and . -
Coupling: Transfer the Alkyl-9-BBN solution to the Schlenk tube via syringe.
-
Reaction: Stir vigorously at Room Temperature for 16–24 hours.
-
Workup: Dilute with ether, wash with water/brine, dry over
.
Why this works: The bulky
Protocol 2: The "Molander" Condition (Secondary Alkyl Trifluoroborates)
Best for: Secondary alkyl groups (isopropyl, cyclopentyl, etc.) prone to isomerization.
Reagents:
-
Aryl Chloride/Bromide (1.0 equiv)
-
Potassium Alkyltrifluoroborate (
) (1.1 equiv)[4][5] - (2 mol%)[4][5]
-
Ligand: RuPhos (for primary) or
/ (for secondary to stop isomerization) (4 mol%) - (3.0 equiv)[4][5]
-
Solvent: Toluene/Water (3:1 ratio)
Workflow:
-
Combine Solids: Add
, Aryl Halide, , Ligand, and to a reaction vial. -
Degas: Seal and purge with Argon/Nitrogen (3 cycles).
-
Solvent: Add degassed Toluene/Water mixture.
-
Heat: Heat to 80–100°C for 18 hours.
-
Note: If isomerization (chain walking) is observed, switch ligand to
which is bulkier and faster.
Troubleshooting FAQ
Q: I am seeing the "reduction product" (Ar-H) instead of my coupled product.
A: This is the hallmark of
-
Fix 1: Lower the temperature. If you are at 100°C, try 60°C or RT (switch to 9-BBN if necessary).
-
Fix 2: Increase Ligand Bulk. Switch from
or dppf to or RuPhos.
Q: My alkyl group isomerized (e.g., isopropyl became n-propyl). A: This is "Chain Walking." The Pd eliminated to the alkene, rotated, and re-inserted at the terminal position.
-
Fix: You need a ligand that forces reductive elimination to happen faster than the re-insertion equilibrium. Use
or CataCXium A . These are specifically documented to retain secondary alkyl regiochemistry.
Q: Can I use
Q: I'm using an Alkyl Iodide and it's not working. A: Alkyl Iodides can poison Pd catalysts by forming stable Pd-iodide dimers. Add AgOTf or Ag2O to scavenge the iodide, or switch to Alkyl Bromides/Trifluoroborates.
Decision Tree
Caption: Workflow for selecting the correct protocol based on alkyl substitution and observed side reactions.
References
-
Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).[3][6] Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess
Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100. Link -
Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008).[2][7] Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. Link
-
Littke, A. F., & Fu, G. C. (2002).[3] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Context on Ligand Design for Reductive Elimination). Link
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides - Reaction Discovery Using Parallel Microscale Experimentation [organic-chemistry.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
Technical Support Center: Preventing Anhydride (Boroxine) Formation in Boronic Acids
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the storage, handling, and derivatization of boronic acids.
Core Concepts: The Causality of Boroxine Formation
Boronic acids [R-B(OH)₂] are ubiquitous building blocks in drug discovery, primarily known for their role in Suzuki-Miyaura cross-coupling reactions. However, a frequent issue encountered by researchers is the spontaneous self-condensation of these free acids into six-membered cyclotrimeric anhydrides known as boroxines [(R-BO)₃][1].
The Mechanism: Boron in a boronic acid is an sp²-hybridized, electron-deficient Lewis acid. During self-dehydration, the B(OH)₂ moieties couple threefold, releasing three equivalents of water[2]. The transition state is facilitated by an oxygen atom from one acid moiety binding to the tetravalent boron of another[2]. Because this dehydration reaction releases water, it is entropically driven and highly favored in in vacuo or strictly anhydrous environments[1].
The Practical Impact: While boroxines and free boronic acids are often functionally equivalent in aqueous cross-coupling reactions (since the basic aqueous conditions of a Suzuki coupling rapidly hydrolyze the boroxine back to the active free acid), the unquantified presence of boroxines drastically alters the molecular weight of your reagent[3]. This leads to severe stoichiometry errors, incomplete conversions, and reproducibility issues in sensitive assays.
Troubleshooting & FAQs
Q1: I stored my boronic acid in a desiccator to keep it dry, but it turned into an anhydride. Why? A1: This is the most common handling error. Because boroxine formation is a dehydration reaction, storing boronic acids in a desiccator (e.g., with Drierite or molecular sieves) actively strips water from the environment, shifting the thermodynamic equilibrium toward the trimeric anhydride[4]. To prevent this, commercial boronic acids are often supplied with a small percentage of water (1–5%) to maintain them in a slightly moist state, which stabilizes the free acid form[4].
Q2: What are the optimal environmental storage conditions to prevent dehydration and degradation? A2: Boronic acids should be stored in tightly sealed, airtight containers (such as PTFE-lined Schlenk flasks or amber glass vials) to prevent fluctuating moisture levels and photo-decomposition[5]. Store them at refrigerated temperatures (0–5 °C) to slow down both dehydration and potential atmospheric autoxidation (where boronic anhydrides can act as initiators for oxidation)[4],[5]. Do not store them under high vacuum for prolonged periods.
Q3: My boronic acid has already formed a boroxine. Can I still use it, or can I reverse the process? A3: Yes, you can still use it for most Suzuki couplings, but you must recalculate your stoichiometry based on the boroxine molecular weight (MW of trimer = 3 × MW of monomer - 3 × 18.02 g/mol )[3]. If your specific application (e.g., a non-aqueous biological assay or sensor development) strictly requires the free monomer, the process is fully reversible via controlled rehydration (see Protocol 1 below).
Q4: I am working with a highly unstable aliphatic boronic acid. How can I store it long-term without it degrading or trimerizing? A4: For highly sensitive compounds, derivatization into a "protected" boronic acid is the gold standard[3]. The three most reliable bench-stable forms are:
-
MIDA Boronates: Complexation with N-methyliminodiacetic acid (MIDA) rehybridizes the boron to sp³, rendering it indefinitely stable on the benchtop and compatible with silica gel chromatography[3],[6].
-
Pinacol Esters (BPin): Reversible formation of esters with diols yields air-stable compounds suitable for prolonged storage[3].
-
Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable, do not undergo trimerization, and are resistant to oxidative conditions[3].
Quantitative Data: Storage Forms Comparison
To optimize your inventory management, refer to the following stability matrix for boronic acid derivatives:
| Chemical Form | Structural Feature | Optimal Storage Conditions | Shelf-Life | Chromatography Stability |
| Free Boronic Acid | R-B(OH)₂ | 0–5 °C, tightly sealed, slightly moist[4],[5] | Moderate (Months) | Poor (Streaks/degrades on silica) |
| Boroxine (Anhydride) | (R-BO)₃ | Room Temp, dry environment | Long (Years) | Poor (Hydrolyzes on column) |
| MIDA Boronate | R-B(MIDA) | Room Temp, ambient air[3] | Indefinite | Excellent |
| Pinacol Ester | R-B(pin) | 0–5 °C or Room Temp[7] | Long (Years) | Excellent |
| Trifluoroborate Salt | R-BF₃K | Room Temp, ambient air[3] | Indefinite | Good (Requires specific eluents) |
Experimental Protocols
Protocol 1: Rehydration of Boroxines to Free Boronic Acids
Use this self-validating workflow to recover free boronic acids from dehydrated stocks.
-
Dissolution: Suspend the boroxine-contaminated sample in a water-miscible organic solvent (e.g., Tetrahydrofuran, THF) in a round-bottom flask.
-
Hydrolysis: Add a stoichiometric excess of deionized water (at least 5–10 equivalents per boron atom).
-
Equilibration: Stir the mixture vigorously at room temperature for 2–4 hours to ensure complete hydrolysis of the B-O-B anhydride bonds.
-
Concentration: Carefully remove the THF under reduced pressure using a rotary evaporator. Crucial Causality Step: Do not apply high heat or high vacuum to dry the residual water completely, as this will immediately re-trigger dehydration[4].
-
Recovery: Lyophilize the remaining aqueous suspension or gently air-dry the crystallized free boronic acid.
-
Self-Validation System: Verify the conversion via ¹H NMR in DMSO-d₆. The free boronic acid will display a distinct, broad singlet for the -B(OH)₂ protons (typically around 8.0 ppm, depending on the R-group), which is entirely absent in the boroxine form.
Protocol 2: Conversion to a Bench-Stable MIDA Boronate
Adapted from established methodologies for synthesizing complex boronic acid building blocks[6].
-
Setup: Charge a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser with the free boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.2 equiv)[6].
-
Solvent Addition: Add a 1:1 mixture of Toluene and Dimethyl Sulfoxide (DMSO).
-
Azeotropic Dehydration: Heat the mixture to 110 °C. Crucial Causality Step: The Dean-Stark trap continuously removes the water byproduct azeotropically. By Le Chatelier's principle, this drives the condensation reaction to completion, locking the boron in a stable sp³ configuration[6].
-
Isolation: Once water ceases to collect (typically 2–4 hours), cool the reaction to room temperature. Pour the mixture into a large volume of diethyl ether or water to precipitate the MIDA boronate.
-
Filtration: Collect the solid via vacuum filtration and wash with cold ether.
-
Self-Validation System: MIDA boronates are highly crystalline. Confirm success via TLC (they elute as tight, non-streaking spots unlike free boronic acids) and ¹H NMR (look for the characteristic MIDA N-CH₃ singlet at ~2.5–3.0 ppm).
Visualizing the Equilibrium and Protection Workflows
The following diagram maps the thermodynamic pathways of boronic acid degradation and the synthetic strategies used to lock the boron center into stable configurations.
Fig 1: Dehydration equilibrium of boronic acids to boroxines and stabilization via derivatization.
References
-
Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2: A Computational Investigation | PMC (NIH) | 1
-
Growth of boronic acid based two-dimensional covalent networks on a metal surface under ultrahigh vacuum | Chemical Communications (RSC Publishing) | 2
-
1 Structure, Properties, and Preparation Of Boronic Acid Derivatives | Wiley-VCH | 4
-
Technical Support Center: Handling and Storage of Air-Sensitive Boron Compounds | Benchchem | 5
-
Boronic Acids & Derivatives | Sigma-Aldrich | 3
-
Preparation of MIDA Anhydride and Reaction with Boronic Acids | Organic Syntheses |6
-
Storage and handling guidelines for organoboronic esters | Benchchem | 7
Sources
- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth of boronic acid based two-dimensional covalent networks on a metal surface under ultrahigh vacuum - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC02678K [pubs.rsc.org]
- 3. Boronic Acids & Derivatives [sigmaaldrich.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low conversion rates in alkyl boronic acid cross-coupling
Ticket Queue: Open | Status: Active | Agent: Senior Application Scientist [1]
Welcome to the High-Complexity Coupling Support Hub.
You have reached this guide because your Suzuki-Miyaura coupling—likely involving an alkyl boronic acid (
Unlike standard aryl-aryl couplings, introducing an alkyl group on the boron creates a "perfect storm" of mechanistic failure modes:
-
Slow Transmetallation: The
bond is more covalent and less nucleophilic than .[1] - -Hydride Elimination: Once the alkyl group is on the palladium, it isomerizes or eliminates faster than it couples.
-
Protodeboronation: Alkyl boronic acids are often unstable in the basic conditions required for the reaction.
Use the Diagnostic Triage Board below to identify your specific failure mode, then proceed to the relevant "Ticket" for the solution.
Part 1: The Diagnostic Triage Board
Before changing reagents, analyze your crude reaction mixture (LCMS/GCMS).
Figure 1: Diagnostic workflow for identifying the specific mechanistic failure in alkyl-Suzuki coupling.
Part 2: Troubleshooting Tickets (Solutions)
Ticket #1: The "Isomerization" Trap (
-Hydride Elimination)
Symptom: You observe the reduced aryl halide (Ar-H) and alkenes derived from your alkyl group.[1]
The Cause: After transmetallation, the resulting
Mechanistic Pathway:
Figure 2: The competition between productive coupling and destructive elimination.[1]
The Fix:
-
Switch Ligands: You need a ligand that is bulky (to accelerate reductive elimination via steric pressure) and electron-rich .[1]
-
Recommendation:RuPhos or XPhos (Buchwald Ligands) [1].[1] Alternatively,
or (Gregory Fu conditions) [2]. -
Why: These ligands increase the "cone angle," forcing the two organic groups on Pd together, favoring C-C bond formation over
-H elimination.
-
-
Increase Concentration: High concentration favors the bimolecular reductive elimination over the unimolecular
-elimination.
Ticket #2: The "Vanishing Boron" (Protodeboronation)
Symptom: The alkyl boronic acid disappears, but no coupled product forms.[1] You find the "hydrolyzed" alkane or alcohol. The Cause: Alkyl boronic acids are unstable in basic aqueous media. The base attacks the boron to form a boronate "ate" complex, which then hydrolyzes before it can find the palladium catalyst [3].
The Fix:
-
Use "Slow Release" Reagents: Stop using free boronic acids.
-
Potassium Alkyltrifluoroborates (
): These are air-stable solids.[1] They slowly hydrolyze in situ to release the active species, keeping the standing concentration low and preventing decomposition.-
Protocol: Use Molander Conditions (see SOP below) [4].
-
-
MIDA Boronates: These protect the boron atom until hydrolysis is triggered.
-
-
Water Control: If you must use the free acid, use a solvent mixture with less water (e.g., Toluene/Water 10:1 instead of 3:1) or add the base slowly.[1]
Ticket #3: The "Stalled" Reaction (Transmetallation Failure)
Symptom: Both starting materials remain untouched.[1] The catalyst is active (color change), but they refuse to couple.[1]
The Cause: The
The Fix:
-
The "Wet" Solvent Rule: Contrary to standard intuition, you need water . Anhydrous conditions often fail for alkyl boronic acids because the active transmetallating species is the trihydroxyboronate
.[1]-
Action: Ensure your solvent system contains at least 5-10% water (e.g., THF/H2O).[1]
-
-
Base Strength: Switch to a base that coordinates well with boron.
-
Recommendation:
or (Silver oxide facilitates transmetallation via a specific Ag-B interaction, though expensive).[1]
-
Part 3: Standard Operating Procedures (SOP)
Do not reinvent the wheel. Start with these two "Gold Standard" protocols.
Protocol A: The Molander Method (Best for Stability)
Use this if your alkyl boron is expensive or unstable.[1]
| Component | Reagent | Equivalents | Notes |
| Electrophile | Aryl Bromide/Chloride | 1.0 equiv | |
| Nucleophile | Potassium Alkyltrifluoroborate ( | 1.2 - 1.5 equiv | More stable than boronic acid.[1] |
| Catalyst | 0.05 equiv (5 mol%) | Robust, resists oxidation.[1] | |
| Base | 3.0 equiv | Cesium cation aids solubility.[1] | |
| Solvent | Toluene / Water (3:[1]1) | 0.1 M | Deoxygenated (Sparged with Ar). |
| Conditions | 80°C - 100°C | 12-24 hours | Sealed vial. |
Step-by-Step:
-
Add
, , , and to a vial. -
Seal and purge with Argon (3x vacuum/refill cycles).[1]
-
Inject degassed Toluene/Water mixture.
-
Heat vigorously. The biphasic mixture requires fast stirring.
Protocol B: The Buchwald/Fu Method (Best for Difficult/Secondary Alkyls)
Use this for secondary alkyl groups or sterically hindered partners.[1]
| Component | Reagent | Equivalents | Notes |
| Electrophile | Aryl Bromide | 1.0 equiv | |
| Nucleophile | Alkyl Boronic Acid | 1.5 equiv | Excess required due to instability. |
| Catalyst | 0.02 equiv | ||
| Ligand | RuPhos (or SPhos) | 0.04 equiv | 1:2 Pd:Ligand ratio.[1] |
| Base | 3.0 equiv | ||
| Solvent | Toluene / Water (10:[1]1) | 0.2 M | Higher concentration helps.[1] |
| Conditions | 80°C - 100°C | Overnight |
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use
Q: My reaction turns black immediately (Pd black precipitation). A: Your catalyst is dying before it enters the cycle.[1] This often happens if the alkyl boronic acid acts as a reducing agent towards Pd(II).[1] Fix: Ensure your ligand is mixed with the Pd source before adding the boronic acid, or switch to a pre-formed catalyst like XPhos Pd G3 .
Q: I see "Homocoupling" (R-R or Ar-Ar). A: Oxygen is the enemy.[1] Oxygen promotes the oxidation of boronic acids to peroxy-species which drive homocoupling. Fix: Spurge your solvents with Argon for at least 15 minutes.[2] Do not just "blanket" the reaction; bubble gas through the liquid.
References
-
RuPhos/XPhos Ligands
-
The "Fu Conditions" (Alkyl-Alkyl/Aryl Coupling)
-
Protodeboronation Mechanism
-
Molander BF3K Protocols
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
Technical Support Center: Deprotection of 3-Boronopropionate Pinacol Esters
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions concerning the removal of pinacol protecting groups from 3-boronopropionate esters. Our goal is to equip you with the knowledge to navigate the nuances of this critical chemical transformation, ensuring the integrity and success of your synthetic endeavors.
Troubleshooting Guide: Navigating Common Challenges
The deprotection of pinacol boronate esters, while a common procedure, can present several challenges ranging from incomplete reactions to product instability. This guide addresses the most frequently encountered issues in a question-and-answer format, providing not only solutions but also the underlying chemical principles to inform your experimental design.
Question 1: I'm observing incomplete deprotection of my 3-boronopropionate pinacol ester. What are the likely causes and how can I drive the reaction to completion?
Answer:
Incomplete deprotection is a common hurdle and can stem from several factors. The stability of the pinacol ester often makes its removal challenging and unpredictable.[1][2] Let's break down the potential causes and solutions:
-
Equilibrium Issues: The hydrolysis of a pinacol boronate ester to the corresponding boronic acid is a reversible reaction. The presence of the liberated pinacol in the reaction mixture can shift the equilibrium back towards the starting material.
-
Solution: Employ a method that actively removes the pinacol or drives the reaction forward.
-
Transesterification with a Sacrificial Diol: A highly effective strategy is a two-step procedure involving transesterification with diethanolamine (DEA).[1][2][3][4] The resulting DEA-boronate adduct is often insoluble in ethereal solvents and precipitates, driving the equilibrium forward. Subsequent acidic hydrolysis then yields the desired boronic acid.[1][2]
-
Use of a Scavenger Resin: A polystyrene-boronic acid resin can be used to transesterify with the pinacol ester. The resin effectively sequesters the pinacol, and the desired boronic acid can be isolated after filtration.[5]
-
-
-
Insufficiently Forcing Conditions: The chosen deprotection method may not be robust enough for your specific substrate.
-
Solution: Consider alternative, more potent deprotection methods.
-
Acid-Catalyzed Hydrolysis: While seemingly straightforward, simple acidic hydrolysis can be sluggish. Increasing the acid concentration or temperature may be necessary, but exercise caution with acid-sensitive functional groups.[1][2]
-
Conversion to Trifluoroborate Salts: Treatment with potassium hydrogen difluoride (KHF₂) to form the trifluoroborate salt, followed by hydrolysis, is a powerful two-step method. The hydrolysis of the fluorinated intermediate can be achieved with reagents like trimethylsilyl chloride (TMSCl) or lithium hydroxide (LiOH).[6][7][8]
-
-
The following workflow can guide your decision-making process for selecting a deprotection strategy:
Caption: Decision workflow for selecting a pinacol deprotection method.
Question 2: My deprotection reaction appears to be successful by TLC/LCMS, but I'm struggling with isolating the final boronic acid product. What are the best practices for workup and purification?
Answer:
Isolation of the free boronic acid can be challenging due to its polarity and potential instability.[1][2] Here are some key considerations and techniques:
-
Product Instability: Boronic acids are susceptible to decomposition, particularly in polar protic solvents, through pathways like protodeboronation, oxidation, and polymerization.[1][2]
-
Solution:
-
Minimize Exposure to Water and Protic Solvents: During workup, use minimal amounts of water and consider back-extracting with a non-polar solvent to remove pinacol before concentrating the aqueous layer.
-
Lyophilization: If your boronic acid is water-soluble, lyophilization (freeze-drying) can be an effective way to remove water without prolonged heating.
-
In-situ Trapping: If the boronic acid is known to be unstable, it can be trapped in situ as a more stable derivative, such as the pinacol ester, for characterization or future use.[1]
-
-
-
Purification Challenges: The high polarity of boronic acids can make them difficult to purify by standard silica gel chromatography.
-
Solution:
-
Precipitation/Crystallization: The diethanolamine (DEA) method is advantageous here, as the DEA-boronate intermediate often precipitates from the reaction mixture, allowing for simple filtration.[1][2][9] Subsequent hydrolysis can yield a relatively clean boronic acid that may precipitate or be extracted.
-
Reverse-Phase Chromatography: For highly polar boronic acids, reverse-phase (C18) chromatography can be a more suitable purification technique than normal-phase silica gel chromatography.
-
Acid-Washed Silica: If normal-phase chromatography is necessary, pre-treating the silica gel with an acid can sometimes improve the recovery of boronic acids.[10]
-
-
Question 3: I'm concerned about the stability of my 3-boronopropionate ester to the deprotection conditions, especially the ester functionality. Which methods are the most chemoselective?
Answer:
This is a critical consideration, as the ester group in your 3-boronopropionate is also susceptible to hydrolysis under acidic or basic conditions.[11][12]
-
Mild Deprotection Methods:
-
Transesterification with Diethanolamine (DEA): This method is generally considered mild and tolerant of various functional groups, including esters.[1][2][4] The initial transesterification is typically carried out under neutral conditions in an organic solvent, and the subsequent hydrolysis with dilute acid is brief.
-
KHF₂ followed by TMSCl Hydrolysis: The formation of the trifluoroborate salt and its subsequent hydrolysis with trimethylsilyl chloride (TMSCl) is another relatively mild, two-step procedure that can be compatible with ester functionalities.[7]
-
-
Methods to Approach with Caution:
-
Strongly Acidic or Basic Conditions: Prolonged exposure to strong acids or bases will likely lead to the hydrolysis of the propionate ester. If considering direct hydrolysis, carefully screen reaction times and temperatures.
-
Oxidative Cleavage: Reagents like sodium periodate are oxidative and may not be compatible with other sensitive functional groups in your molecule.[1][2]
-
The following table summarizes the compatibility of common deprotection methods with ester functionalities:
| Deprotection Method | Reagents | Compatibility with Esters | Key Considerations |
| Transesterification/Hydrolysis | 1. Diethanolamine (DEA)2. Dilute Acid (e.g., 0.1M HCl) | High | Generally mild and chemoselective.[1][2] |
| Trifluoroborate Formation/Hydrolysis | 1. KHF₂2. TMSCl or LiOH | Moderate to High | TMSCl workup is generally milder for esters than strong base.[7] |
| Direct Acidic Hydrolysis | Concentrated HCl, H₂SO₄, etc. | Low to Moderate | Risk of concomitant ester hydrolysis.[1][2] |
| Transesterification with Resin | Polystyrene-boronic acid | High | Mild conditions, but may require longer reaction times.[5] |
| Oxidative Cleavage | NaIO₄ | Variable | Depends on the overall functionality of the molecule.[1][2] |
Frequently Asked Questions (FAQs)
Q1: Why are pinacol esters used as protecting groups for boronic acids in the first place?
A1: Pinacol esters offer several advantages over free boronic acids. They are generally more stable, less polar, and easier to handle and purify by standard techniques like silica gel chromatography.[1][2][10] This stability makes them compatible with a wider range of reaction conditions that might otherwise degrade a free boronic acid.[1][2]
Q2: Can I monitor the progress of my deprotection reaction by ¹H NMR?
A2: Yes, ¹H NMR spectroscopy is an excellent tool for monitoring the reaction. You should observe the disappearance of the characteristic singlet for the twelve methyl protons of the pinacol group (typically around 1.2-1.3 ppm) and the appearance of new signals corresponding to the free boronic acid.
Q3: What is protodeboronation and how can I minimize it?
A3: Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, leading to the loss of your desired product.[13][14] This process can be accelerated by acidic or basic conditions and the presence of water.[13][15] To minimize protodeboronation, it is advisable to use the mildest effective deprotection conditions, limit the reaction time, and work up the reaction promptly.
Q4: Are there any alternatives to pinacol as a protecting group for boronic acids?
A4: Yes, several other diols and protecting groups are used, each with its own advantages for stability and ease of removal. Some common alternatives include N-methyliminodiacetic acid (MIDA) boronates, which are known for their high stability and specific deprotection conditions, as well as trifluoroborate salts.[1][2][16]
Q5: My HPLC analysis shows the presence of my desired boronic acid, but the peak shape is poor. What could be the cause?
A5: Poor peak shape for boronic acids during reverse-phase HPLC is often due to interactions with the silica-based column material. It has been reported that on-column hydrolysis of any remaining pinacol ester can also complicate the analysis.[17] Using a mobile phase with a suitable pH and potentially an additive like trifluoroacetic acid (TFA) can sometimes improve peak shape. Additionally, specialized columns designed for the analysis of polar compounds may be beneficial.
Experimental Protocols
Protocol 1: Two-Step Deprotection via Diethanolamine (DEA) Transesterification
This protocol is adapted from the work of Yao and coworkers.[1][2]
Step 1: Transesterification
-
Dissolve the 3-boronopropionate pinacol ester (1.0 equiv) in a suitable anhydrous solvent (e.g., diethyl ether or THF).
-
Add diethanolamine (1.1 equiv) to the solution at room temperature.
-
Stir the mixture for approximately 30 minutes. The diethanolamine-boronate adduct will often precipitate as a white solid.
-
Collect the solid by filtration and wash with the solvent to remove any unreacted starting material and pinacol.
Step 2: Hydrolysis
-
Suspend the collected DEA-boronate adduct in a biphasic mixture of an organic solvent (e.g., diethyl ether or hexanes) and dilute aqueous acid (e.g., 0.1 M HCl).
-
Stir vigorously for 20-30 minutes at room temperature.
-
Separate the layers. The desired boronic acid will typically be in the aqueous layer or may precipitate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) if the product is soluble.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the boronic acid. If the product is in the aqueous layer, it can be isolated by lyophilization.
Caption: Workflow for DEA-mediated deprotection.
References
-
Yao, X., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3571–3575. [Link]
-
Yuen, A. K. L., & Hutton, C. A. (2010). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. The Journal of Organic Chemistry, 75(2), 468–471. [Link]
-
Yao, X., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. [Link]
-
Yuen, A. K. L., & Hutton, C. A. (2009). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry, 75(2), 468-471. [Link]
-
Reddit discussion on boronic acid pinacol ester deprotection. (2020). r/chemistry. [Link]
-
Yao, X., et al. (2011). A method for the deprotection of alkylpinacolyl boronate esters. Semantic Scholar. [Link]
-
Fasano, V., & Ingleson, M. J. (2018). Conversion of aryl pinacol boronates to their boronic acid analogues... ResearchGate. [Link]
-
Pennington, T. E., et al. (2004). Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene—Boronic Acid. ResearchGate. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
Vedejs, E., & Chapman, R. W. (1994). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]
-
Yuen, A. K. L., & Hutton, C. A. (2010). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. PubMed. [Link]
-
Aggarwal, V. K., et al. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(25), 6353–6358. [Link]
- Miyaura, N., & Suzuki, A. (2004). Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of al. Tetrahedron, 60(17), 3971-3976.
- Achilli, S., et al. (2021). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Molecules, 26(11), 3298.
-
Hutton, C. A., & Yuen, A. K. L. (2005). Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. ResearchGate. [Link]
-
Hutton, C. A., & Pennington, T. E. (2004). Deprotection of pinacolyl boronate esters by transesterification with polystyrene-boronic acid. University of Melbourne. [Link]
-
Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of Pinacolyl Boronate Esters. Scribd. [Link]
-
Zard, S. Z., et al. (2019). A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters. ChemRxiv. [Link]
-
Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. [Link]
-
Aggarwal, V. K., & Leonori, D. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications, 53(32), 4435-4448. [Link]
-
Dickinson, D. J., & Chang, S. (2008). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. ResearchGate. [Link]
-
Yao, X., et al. (2011). A method for the deprotection of alkylpinacolyl boronate esters. PubMed. [Link]
- Wei, B., et al. (2012). An Efficient Approach for the Deprotection of Esters Using Ionic Liquid as Nucleophile. Asian Journal of Chemistry, 24(11), 5121-5123.
- Salomon, C. J., et al. (1993). Recent developments in chemical deprotection of ester functional group. Tetrahedron, 49(17), 3691-3728.
- Gryaznov, S. M., & Letsinger, R. L. (1993). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 21(6), 1403–1408.
Sources
- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A method for the deprotection of alkylpinacolyl boronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deprotection of pinacolyl boronate esters by transesterification with polystyrene-boronic acid : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 6. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. | Department of Chemistry [chem.web.ox.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02067E [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Theoretical Framework: The ¹¹B Nucleus & Hybridization Dynamics
11B NMR Shift Analysis: A Comparative Guide for Alkyl Boronic Acids vs. Esters
Boronic acids and their esterified derivatives (such as pinacol esters) are indispensable motifs in modern synthetic chemistry, chemical biology, and drug development. From serving as critical building blocks in Suzuki-Miyaura cross-couplings to functioning as covalent warheads in targeted therapeutics, understanding the structural dynamics of these compounds is paramount.
As a Senior Application Scientist, I frequently encounter researchers struggling to differentiate boronic species or trace reaction progress due to spectral artifacts. Boron-11 (¹¹B) Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical technique for this purpose, provided the experiment is designed with a deep understanding of boron's quantum mechanical behavior. This guide provides an objective, data-driven comparison of ¹¹B NMR chemical shifts between alkyl boronic acids and esters, alongside a self-validating experimental protocol designed to eliminate common analytical pitfalls.
Boron possesses two NMR-active isotopes: ¹⁰B (I = 3) and ¹¹B (I = 3/2). The ¹¹B nucleus is overwhelmingly preferred for routine analysis due to its higher natural abundance (80.1%), superior receptivity, and narrower line widths despite its quadrupolar nature[1].
The defining feature of ¹¹B NMR is its extreme sensitivity to the boron atom's hybridization state and electronic environment:
-
sp² Hybridized Boron (Trigonal Planar): Alkyl boronic acids and esters feature a vacant p-orbital perpendicular to the molecular plane. This electron deficiency severely deshields the nucleus, pushing resonances downfield into the +25 to +35 ppm range[2].
-
sp³ Hybridized Boron (Tetrahedral): When a Lewis base (e.g., hydroxide, amines) coordinates to the vacant p-orbital, or when a boronic acid undergoes diol condensation at an elevated pH, the boron center transitions to an sp³ geometry. The influx of electron density heavily shields the nucleus, shifting the resonance dramatically upfield to the +2 to +10 ppm range[1].
Reversible sp² to sp³ hybridization transition and its effect on 11B NMR chemical shifts.
Comparative Data Analysis: Alkyl Boronic Acids vs. Pinacol Esters
While the massive shift between sp² and sp³ states is easy to spot, differentiating an alkyl boronic acid from its corresponding alkyl boronic ester (both sp²) requires careful observation of subtle electronic and steric effects.
Boronic esters, particularly pinacol (pin) esters, often exhibit slightly more deshielded shifts than their parent boronic acids. This is primarily due to the constrained geometry of the five-membered dioxaborolane ring, which alters the efficiency of oxygen lone-pair donation into the boron p-orbital compared to the freely rotating hydroxyl groups of a boronic acid[2].
Table 1: Typical ¹¹B NMR Chemical Shifts for Alkyl Boronic Species
| Compound Class | Hybridization | Typical ¹¹B Shift (ppm) | Line Shape Characteristics |
| Alkyl Boronic Acids (R-B(OH)₂) | sp² | +30 to +33 | Broad (due to quadrupolar relaxation & rapid exchange) |
| Alkyl Boronic Pinacol Esters (R-Bpin) | sp² | +33 to +35 | Moderately broad; sharper than acids[3][4] |
| Boronate Anions (Tetrahedral adducts) | sp³ | +2 to +10 | Very sharp (highly symmetric electronic environment)[5] |
| Boric Acid (Common Impurity) | sp² | +19 to +20 | Broad singlet[2] |
| BF₃·OEt₂ (Reference Standard) | sp³ | 0.0 | Sharp singlet[6] |
Data summarized from empirical literature tracking aliphatic boronic species and their ate-complexes[3][4]. Note: Aromatic boronic acids/esters generally resonate slightly upfield (e.g., +27 to +31 ppm) compared to alkyl derivatives due to extended conjugation.
Causality in Experimental Choices: The "Why" Behind the "What"
A robust ¹¹B NMR protocol is not merely a sequence of steps; it is a self-validating system designed to mitigate specific physical and chemical interferences.
-
The Quartz Imperative: Standard NMR tubes are manufactured from borosilicate glass, which contains approximately 10-15% B₂O₃. When placed in the probe, this glass generates a massive, rolling background signal between +10 and +30 ppm. For dilute samples, this background will completely obscure the sp² boronic acid/ester signals. Quartz NMR tubes are strictly required to achieve a flat baseline.
-
Solvent Coordination: The choice of deuterated solvent dictates the observed chemical shift. Coordinating solvents (e.g., THF-d₈, Methanol-d₄, DMSO-d₆) can transiently donate electron density into the empty p-orbital of the sp² boron, causing an averaged, artificial upfield shift. To observe the "true" uncoordinated sp² chemical shift, non-coordinating solvents like CDCl₃ or CD₂Cl₂ must be used.
-
External Referencing: Unlike ¹H NMR which relies on internal TMS, ¹¹B NMR utilizes Boron trifluoride diethyl etherate (BF₃·OEt₂) as the universal external standard, defined at exactly 0.00 ppm[6]. Because BF₃·OEt₂ is highly reactive, moisture-sensitive, and can coordinate with the analyte, it must never be spiked directly into the sample. It should be sealed in a coaxial capillary insert.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, follow this step-by-step methodology for acquiring high-fidelity ¹¹B NMR spectra of alkyl boronic acids and esters.
Workflow for high-fidelity 11B NMR acquisition of boronic compounds.
Step 1: Sample Preparation Dissolve 15–25 mg of the alkyl boronic acid or ester in 0.6 mL of dry CDCl₃. Ensure the solution is entirely homogeneous. If analyzing a boronic acid, mild sonication may be required due to intermolecular hydrogen bonding (boroxine anhydride formation).
Step 2: Hardware Assembly Transfer the solution into a high-purity, 5 mm Quartz NMR tube. Carefully slide a sealed coaxial capillary containing 15% BF₃·OEt₂ in CDCl₃ into the tube.
Step 3: Probe Tuning & Matching Insert the sample into the spectrometer. Tune and match the broadband probe specifically to the ¹¹B resonance frequency (e.g., ~128.4 MHz on a 400 MHz instrument). Do not rely on automated tuning for quadrupolar nuclei; verify the tuning curve manually.
Step 4: Acquisition Parameters
-
Pulse Sequence: Utilize a single-pulse experiment with broadband proton decoupling (zgig or equivalent ¹¹B{¹H} sequence). Decoupling removes ¹J(B-H) and ²J(B-H) splitting, collapsing multiplets into singlets and significantly boosting the signal-to-noise ratio[7].
-
Relaxation Delay (d1): Because ¹¹B undergoes rapid quadrupolar relaxation (short T₁), long relaxation delays are unnecessary. Set d1 = 0.5 to 1.0 seconds.
-
Scans (ns): Acquire 128 to 256 scans.
Step 5: Processing & Validation Apply an exponential window function with a Line Broadening (LB) factor of 5 to 10 Hz prior to Fourier transformation. This suppresses baseline noise without detrimentally affecting the inherently broad sp² signals. Self-Validation Check: Verify that the BF₃·OEt₂ standard appears as a sharp singlet at exactly 0.00 ppm. Look for a broad peak at ~19.5 ppm; its presence indicates hydrolysis of your sample into boric acid[2].
References
1.2 - The Journal of Physical Chemistry A - ACS Publications 2.3 - Organic Syntheses 3.1 - The Journal of Organic Chemistry - ACS Publications 4.5 - National Institutes of Health (PMC) 5. 6 - The Royal Society of Chemistry
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgsyn.org [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
Mastering Boronic Acid Identification: A Comparative Guide to Direct vs. Derivatization-Enhanced LC-MS
Executive Summary
Boronic acids (
This guide compares two primary identification strategies: Direct ESI-MS Analysis (the conventional baseline) versus Diol-Derivatization Enhanced MS (the superior alternative). While direct analysis offers speed, derivatization provides the definitive spectral stability and sensitivity required for trace-level quantification and structural elucidation in drug development.
Part 1: The Technical Challenge (The "Why")
To analyze boronic acids, one must first understand why they fail in standard workflows. The root cause is the electrophilic nature of the boron center.
-
Boroxine Formation: Under ESI source conditions (heat/desolvation), three boronic acid molecules dehydrate to form a cyclic boroxine trimer (
). This splits the ion signal, reducing sensitivity and complicating molecular weight confirmation. -
Methanolysis Artifacts: Methanol is a standard LC mobile phase. However, boronic acids rapidly esterify with MeOH, creating a dynamic equilibrium of mono-methyl (
) and di-methyl ( ) esters. This results in broad, tailing peaks and "ghost" masses. -
Ionization Suppression: In positive mode ESI (
), neutral boronic acids ionize poorly unless they contain a basic nitrogen. Negative mode ( ) is better but suffers from corona discharge and lower sensitivity on many legacy platforms.
Visualizing the Problem
The following diagram illustrates the "Equilibrium Soup" that occurs during direct analysis, leading to signal dilution.
Figure 1: The dynamic instability of boronic acids during Direct LC-MS, showing signal loss pathways.
Part 2: Comparative Analysis
Method A: Direct ESI-MS (The Baseline)
-
Principle: Direct injection using high-pH mobile phases to force the boron into a charged boronate anion form
. -
Best Use Case: High-concentration purity checks where sensitivity is not critical.
-
Limitations:
-
Requires Ammonia/Ammonium Acetate buffers (pH > 8) to promote ionization.
-
Incompatible with Methanol (must use Acetonitrile).
-
Significant peak tailing due to silanol interactions.
-
Method B: Diol-Derivatization (The Recommended Solution)
-
Principle: Pre-column reaction with a 1,2-diol (e.g., Pinacol, 4-tert-butylcatechol) to "cap" the boron p-orbital. This locks the molecule into a stable, hydrophobic ester.
-
Best Use Case: Trace impurity analysis (genotoxic impurities), DMPK studies, and complex matrix quantification.
-
Advantages:
-
Signal Consolidation: Eliminates boroxine and solvent adducts; 100% of signal goes to the derivatized parent ion.
-
Enhanced Sensitivity: Increases hydrophobicity, improving desolvation and ionization efficiency (10-50x gain).
-
Chromatographic Symmetry: Eliminates silanol tailing.
-
Performance Comparison Table
| Feature | Direct Analysis (Negative Mode) | Derivatization (Pinacol/Diol) |
| Primary Ion Observed | ||
| Spectral Complexity | High (Trimers, solvent adducts) | Low (Single dominant peak) |
| LOD (Sensitivity) | ng/mL range (ppm) | pg/mL range (ppb) |
| Mobile Phase | Strictly ACN/Water (No MeOH) | Flexible (MeOH or ACN) |
| Linearity ( | 0.95 - 0.98 (Variable) | > 0.995 (Robust) |
| Throughput | Fast (No prep) | Medium (15-30 min prep) |
Part 3: Step-by-Step Protocol (Derivatization Strategy)
This protocol utilizes Pinacol (2,3-dimethyl-2,3-butanediol) as the derivatizing agent. It is chosen for its steric bulk, which stabilizes the ester, and its commercial availability.
Reagents Required[1][2]
-
Reagent: Pinacol (>99% purity).
-
Solvent: Acetonitrile (LC-MS grade).
-
Catalyst: Formic Acid (0.1%).[9]
The Workflow
-
Preparation of Derivatization Solution:
-
Dissolve Pinacol in Acetonitrile to a concentration of 10 mg/mL.
-
Expert Tip: Prepare fresh daily. Diols are hygroscopic; water competes with the reaction.
-
-
Sample Reaction:
-
Mix 100 µL of Sample (in ACN) with 100 µL of Pinacol Solution.
-
Add 10 µL of Formic Acid (acid catalysis speeds up esterification).
-
Incubation: Vortex for 30 seconds. Let stand at room temperature for 15 minutes.
-
Self-Validation Check: The solution should remain clear. If precipitation occurs, the sample concentration is too high.
-
-
LC-MS Acquisition:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent ZORBAX), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode (
). Note: The pinacol ester is hydrophobic enough to ionize well in positive mode, unlike the free acid.
-
Workflow Diagram
Figure 2: Optimized workflow for converting unstable boronic acids into detectable esters.
Part 4: Scientific Validation & Causality
Why Derivatization Works (The Mechanism)
The reaction relies on the thermodynamic stability of the 5-membered dioxaborolane ring formed between the boron and the pinacol.
Mass Shift Prediction
To validate your results, you must calculate the expected mass shift.
-
Formula:
-
For Pinacol:
-
Net Shift: Add +82.14 Da to your parent mass.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Peak Splitting | Incomplete derivatization | Increase reaction time or Pinacol concentration (ensure >50x molar excess). |
| Low Sensitivity | Ion suppression | Switch mobile phase modifiers. Ammonium Formate often works better than Formic Acid for esters. |
| Broad Peaks | Hydrolysis on column | Ensure mobile phase is acidic (pH 3-4). Neutral pH can reverse the esterification. |
References
-
Waters Corporation. (2023). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo TQ Absolute. Link
-
SCIEX. (2022).[5][10] Quantitation of boronic acids at pg/mL levels of sensitivity. Link
-
Journal of Chemical Education. (2010). Utilization of Negative Ion ESI-MS and Tandem Mass Spectrometry To Detect and Confirm the NADH-Boric Acid Complex. Link
-
Analytical Methods (RSC). (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Link
-
Rapid Communications in Mass Spectrometry. (2021). A boronic acid-modified C60 derivatization reagent for the rapid detection of 3-monochloropropane-1,2-diol. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. msacl.org [msacl.org]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. waters.com [waters.com]
- 8. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
Comparing reactivity of free boronic acid vs. pinacol ester derivatives
Mastering Suzuki-Miyaura Couplings: A Comparative Guide to Free Boronic Acids vs. Pinacol Esters
As a Senior Application Scientist, I frequently consult on process optimization for late-stage cross-coupling reactions. One of the most critical decision points in designing a robust Suzuki-Miyaura (SM) coupling is the selection of the boron reagent. While free boronic acids (R-B(OH)₂) and their pinacol esters (R-BPin) are often treated as interchangeable in literature, their distinct thermodynamic stabilities, speciation equilibria, and transmetalation kinetics drastically alter reaction outcomes.
This guide provides an objective, data-driven comparison of these two ubiquitous reagent classes, exploring the causality behind their reactivity and providing validated protocols to ensure reproducibility in your synthetic workflows.
Mechanistic Causality: Lewis Acidity and Transmetalation Kinetics
The fundamental difference between a free boronic acid and a BPin ester lies in the electronic environment of the boron atom.
-
Free Boronic Acids [R-B(OH)₂]: The hydroxyl groups provide minimal steric hindrance and only moderate electron donation. This renders the boron center highly Lewis acidic, allowing for rapid coordination with an exogenous base (e.g., OH⁻) to form a highly reactive, electron-rich tetrahedral "ate" complex ([R-B(OH)₃]⁻). This anionic complex undergoes rapid transmetalation with the Pd(II)-halide intermediate[1].
-
Pinacol Esters [R-BPin]: The sp²-hybridized oxygen atoms in the pinacol ring possess lone pairs that conjugate efficiently into the empty p-orbital of the boron center, significantly reducing its Lewis acidity[1]. Combined with the steric bulk of the four methyl groups, BPin esters are inherently less reactive toward direct transmetalation.
In most aqueous basic conditions, BPin esters act as "pro-drugs" for boronic acids. They undergo a pre-hydrolytic pathway where the ester is first hydrolyzed to the free boronic acid before forming the active boronate[2]. If hydrolysis is slow or conditions are strictly anhydrous, the direct transmetalation of BPin is sluggish, often leading to sigmoidal kinetic profiles and prolonged reaction times[3].
Transmetalation pathways of BPin esters vs. free boronic acids in Suzuki-Miyaura couplings.
Stability, Handling, and Protodeboronation
While boronic acids offer superior transmetalation kinetics, their physical properties can be problematic. They are highly polar, prone to spontaneous dehydration to form trimeric boroxines (anhydrides), and notoriously challenging to purify via standard silica gel chromatography[4]. Furthermore, electron-deficient or heteroaryl boronic acids (e.g., 2-pyridylboronic acid) undergo rapid protodeboronation (cleavage of the C-B bond) in basic media[1][5].
BPin esters solve many of these handling issues. They are lipophilic, easily purified by column chromatography, and exhibit greater stability against direct base-catalyzed protodeboronation. Kinetic studies demonstrate that pinacol boronates are up to two orders of magnitude more stable to direct protodeboronation than their trihydroxyboronate counterparts[2].
Quantitative Comparison of Reactivity and Stability
| Property / Metric | Free Boronic Acid (R-B(OH)₂) | Pinacol Ester (R-BPin) |
| Chromatographic Stability | Poor (streaking, highly polar) | Excellent (stable on silica gel)[4] |
| Oligomerization | High (readily forms boroxines) | None (sterically protected) |
| Transmetalation Rate | Fast (~1.2 h to completion in model studies)[3] | Slow (~5.5 h to completion for direct pathway)[3] |
| Protodeboronation Resistance | Low (rapid degradation at high pH)[2] | High (log k_rel PDB = 2.3 vs boronic acid)[2] |
| Optimal Reaction Conditions | Mild base, lower temperatures, shorter times | Stronger aqueous base, higher temperatures |
Validated Experimental Protocols
To demonstrate the practical implications of these mechanistic differences, I have detailed two self-validating protocols. The first utilizes a free boronic acid, leveraging its high reactivity under mild conditions. The second employs a BPin ester, requiring conditions that facilitate either in situ hydrolysis or elevated thermal activation.
Protocol A: Mild Suzuki-Miyaura Coupling using Free Boronic Acid
Objective: Achieve rapid coupling of a sensitive arylboronic acid while suppressing protodeboronation. Causality: Using a weak base (K₃PO₄) and a biphasic solvent system prevents the buildup of high hydroxide concentrations, minimizing both protodeboronation and homocoupling. The high Lewis acidity of the free boronic acid ensures rapid transmetalation even under these mild conditions.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), free arylboronic acid (1.1 equiv—the slight excess accounts for trace boroxine formation), and Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent Addition: Add degassed Toluene (0.2 M) and stir for 5 minutes at room temperature under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add a degassed aqueous solution of K₃PO₄ (2.0 M, 2.0 equiv). The biphasic nature limits the instantaneous concentration of base in the organic phase.
-
Reaction: Heat the biphasic mixture to 60 °C with vigorous stirring (1000 rpm) for 2–4 hours. Monitor via TLC or LC-MS.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: Robust Suzuki-Miyaura Coupling using BPin Ester
Objective: Couple a sterically hindered or highly lipophilic BPin ester. Causality: BPin esters require either pre-hydrolysis or significant thermal energy to transmetalate. Using a stronger base (e.g., Na₂CO₃) in a miscible aqueous-organic solvent system (Dioxane/H₂O) accelerates the hydrolysis of the pinacol ester to the active boronic acid[1][6].
Step-by-Step Methodology:
-
Preparation: In a sealed reaction vial, add the aryl halide (1.0 equiv), aryl-BPin ester (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.2 M). The presence of water is critical to drive the in situ hydrolysis of the pinacol group.
-
Base Addition: Add solid Na₂CO₃ (3.0 equiv).
-
Reaction: Seal the vial and heat to 90–100 °C for 12–18 hours. The elevated temperature overcomes the activation barrier for the sterically hindered transmetalation and accelerates ester hydrolysis.
-
Workup: Cool to room temperature, filter through a short pad of Celite to remove Pd black, partition between EtOAc and water, extract, dry, and purify via silica gel chromatography (BPin byproducts usually elute easily).
Strategic Recommendations
-
Choose Free Boronic Acids when dealing with sterically hindered aryl halides where transmetalation is the rate-limiting step, or when the substrate cannot tolerate high temperatures or strong aqueous bases.
-
Choose BPin Esters for multi-step syntheses where the boron moiety must be carried through several transformations, when isolation via silica gel is required, or when dealing with highly unstable motifs (like 2-pyridyl) where the BPin group provides a kinetic buffer against protodeboronation[2][5].
References
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).[Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.[Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (PMC).[Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters.[Link]
-
Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ETH Zurich Research Collection.[Link]
-
Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update.[Link]
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
A Comparative Guide to Infrared (IR) Spectroscopy for the Identification of Tert-butyl Ester and Boronic Acid Groups
In the landscape of modern drug development and organic synthesis, the precise characterization of molecular structures is paramount. Among the arsenal of analytical techniques available to researchers, Infrared (IR) spectroscopy stands out as a rapid, reliable, and non-destructive method for the identification of functional groups. This guide provides an in-depth comparative analysis of the characteristic IR spectral features of two critical functional groups in medicinal chemistry and materials science: the tert-butyl ester and the boronic acid.
Understanding the distinct vibrational signatures of these groups is crucial for reaction monitoring, purity assessment, and the structural elucidation of novel compounds. This document will delve into the theoretical underpinnings of their IR absorptions, provide clear, actionable experimental protocols, and present a direct comparison to aid scientists in distinguishing these moieties with confidence.
The Vibrational Fingerprints: Tert-butyl Esters
The tert-butyl ester is a common protecting group for carboxylic acids, valued for its stability under various conditions and its selective removal under acidic conditions. Its IR spectrum is dominated by the strong absorption of the carbonyl group (C=O) and the characteristic vibrations of the C-O bonds.
A key feature of a tert-butyl ester is the strong and sharp absorption band corresponding to the C=O stretching vibration , which typically appears in the range of 1735-1750 cm⁻¹ [1][2][3]. One study on tert-butyl esters of higher fatty acids reported this characteristic band at 1743 cm⁻¹[4]. This peak's intensity is a direct result of the large change in dipole moment during the stretching of the highly polar carbonyl bond.
Furthermore, esters exhibit characteristic C-O stretching vibrations . These typically appear as two or more bands in the region of 1300-1000 cm⁻¹ [2][5]. The specific positions of these bands can be influenced by the overall structure of the molecule. For instance, strong bands in the ~1100-1200 cm⁻¹ region are indicative of the C-O stretch in esters[6].
The Vibrational Fingerprints: Boronic Acids
Boronic acids (R-B(OH)₂) are versatile building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and are also investigated for their therapeutic potential. Their IR spectra are characterized by the vibrations of the O-H and B-O bonds.
The most prominent feature in the IR spectrum of a boronic acid is a broad O-H stretching band , which typically appears in the region of 3200-3600 cm⁻¹ [6]. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent boronic acid molecules, often forming dimeric or polymeric structures[1][7]. For example, in n-butylboronic acid, the maximum of the ν(O-H) vibration is found at 3306 cm⁻¹, which is typical for hydrogen-bonded hydroxyl groups[7]. Similarly, phenylboronic acid shows a very strong and broad band at 3280 cm⁻¹ assigned to the v(O-H) stretching vibration, suggesting intramolecular hydrogen bonding[8].
Another key diagnostic region for boronic acids is the B-O stretching vibrations . The asymmetric B-O stretching vibration gives rise to a strong and broad band typically found in the range of 1300-1450 cm⁻¹ [7][9]. In n-butylboronic acid, strong and broad bands with maxima at 1390, 1364, and 1339 cm⁻¹ are primarily due to the B-O asymmetric stretching vibrations, which may overlap with CH₂ and CH₃ deformation vibrations[7]. The symmetric B-O stretching vibration is generally weaker in the infrared spectrum but can be observed in the Raman spectrum[7]. For boric acid itself, a strong and broad infrared absorption band at 1428 cm⁻¹ is assigned to the doubly degenerate B-O stretching vibration[10].
Comparative Analysis: Distinguishing Tert-butyl Esters from Boronic Acids
While both functional groups have characteristic IR absorptions, their spectral features are distinct enough to allow for clear differentiation. The following table summarizes the key distinguishing peaks:
| Functional Group | Key Vibrational Mode | Wavenumber Range (cm⁻¹) | Peak Characteristics |
| Tert-butyl Ester | C=O Stretch | 1735-1750[1][2][3] | Strong, Sharp |
| C-O Stretch | 1300-1000[2][5] | Multiple bands, Strong to Medium | |
| Boronic Acid | O-H Stretch | 3200-3600[6] | Strong, Very Broad |
| B-O Asymmetric Stretch | 1300-1450[7][9] | Strong, Broad |
The most definitive way to distinguish between a tert-butyl ester and a boronic acid using IR spectroscopy is to look for the presence of a strong, sharp peak around 1740 cm⁻¹ (indicative of the ester's C=O group) versus a very broad absorption above 3200 cm⁻¹ (characteristic of the boronic acid's hydrogen-bonded O-H groups). While there can be some overlap in the 1300-1400 cm⁻¹ region, the shape and intensity of the peaks, along with the presence or absence of the other key bands, will provide a conclusive identification.
Experimental Protocol: Acquiring High-Quality FT-IR Spectra
To obtain reliable and reproducible FT-IR spectra for the identification of tert-butyl esters and boronic acids, the following standardized protocol using an Attenuated Total Reflectance (ATR) FT-IR spectrometer is recommended. ATR is a convenient technique for analyzing both liquid and solid organic compounds with minimal sample preparation[11][12].
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
For Solid Samples: Place a small amount of the solid powder (typically 1-2 mg) directly onto the center of the ATR crystal[13]. Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
For Liquid Samples: Place a single drop of the neat liquid sample onto the ATR crystal[14].
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio[11].
-
-
Data Analysis:
-
The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and their corresponding wavenumbers.
-
Compare the observed peaks with the reference values provided in this guide to identify the functional groups present.
-
-
Cleaning:
Visualizing the Key Vibrational Modes
To further clarify the origins of the characteristic IR peaks, the following diagrams illustrate the molecular structures and the key bond vibrations for a tert-butyl ester and a boronic acid.
Caption: Key IR vibrational modes for tert-butyl ester and boronic acid.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural characterization of organic molecules. The tert-butyl ester and boronic acid functional groups, while both common in modern chemical research, exhibit highly distinct and readily identifiable IR spectral features. By focusing on the sharp, strong C=O stretch of the ester versus the broad, prominent O-H stretch of the boronic acid, researchers can confidently and rapidly distinguish between these two important moieties. Adherence to proper experimental protocols will ensure the acquisition of high-quality data, further enhancing the reliability of this powerful analytical technique.
References
- A Comparative Guide to FT-IR Spectra of Esterification Reactions - Benchchem. (n.d.).
- Carboxylic Acid Ir Spectrum - Wax Studios. (n.d.).
- Sample preparation for FT-IR. (n.d.). Northern Illinois University.
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell.
- Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021, April 18). YouTube.
- Vibrational Spectra of Normal and Isotopically Labeled Boric Acid. (n.d.). AIP Publishing.
- FTIR spectrum of boric acid. (n.d.). ResearchGate.
- IR Spectra: Acids, Alcohols, Esters. (n.d.). Scribd.
- Interpreting IR Spectra. (2025, August 29). Chemistry Steps.
- Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. (2008, March 27). AIP Publishing.
- FT-IR spectrum of synthesized t-butyl esters of higher fatty acids... (n.d.). ResearchGate.
- 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts.
- Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO Inc.
- Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. (n.d.). Canadian Science Publishing.
- IR Spectroscopy Tutorial: Esters. (n.d.).
- Table of Characteristic IR Absorptions. (n.d.).
Sources
- 1. wax-studios.com [wax-studios.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Interpreting IR Spectra [chemistrysteps.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jascoinc.com [jascoinc.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. eng.uc.edu [eng.uc.edu]
A Comparative Guide to Catalytic Efficiency in Alkyl Boronate Suzuki-Miyaura Couplings: Pd(dppf)Cl₂ vs. Pd(PPh₃)₄
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. Its application in pharmaceutical and materials science is vast, with an increasing demand for the coupling of sp³-hybridized alkyl boronates to forge connections with sp²-hybridized centers. The success of these transformations is critically dependent on the choice of the palladium catalyst. This guide provides an in-depth comparison of two of the most prevalent palladium catalysts, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the context of their efficiency for coupling alkyl boronates.
At a Glance: Key Differences and Performance Summary
While both catalysts are workhorses in the field of cross-coupling, their performance with alkyl boronates can differ significantly. The choice between them often hinges on the nature of the alkyl boronate, particularly the presence of β-hydrogens, and the steric hindrance of the coupling partners.
| Feature | Pd(dppf)Cl₂ | Pd(PPh₃)₄ |
| Ligand Type | Bidentate (dppf) | Monodentate (PPh₃) |
| Typical Substrates | Primary & secondary alkyl boronates, including those with β-hydrogens. | Primarily primary alkyl boronates; can be less effective for secondary and β-hydrogen containing substrates. |
| General Efficiency | Often provides higher yields and faster reaction times, especially for challenging substrates.[1] | A reliable catalyst for simpler alkyl boronates, but may require more optimization.[2][3] |
| Key Advantage | The dppf ligand's large bite angle promotes reductive elimination and suppresses β-hydride elimination.[4] | Readily available and widely used, with a long history of successful applications.[3] |
| Potential Drawback | Higher cost compared to Pd(PPh₃)₄. | Can be prone to ligand dissociation, leading to catalyst deactivation and side reactions. |
Mechanistic Insights: The Decisive Role of the Ligand
The differing efficiencies of Pd(dppf)Cl₂ and Pd(PPh₃)₄ in alkyl boronate couplings can be rationalized by examining their behavior within the catalytic cycle. The C(sp³)-C(sp²) coupling is notoriously challenging due to the propensity of the alkyl-palladium intermediate to undergo β-hydride elimination, a detrimental side reaction that leads to the formation of an alkene and a palladium-hydride species, thereby terminating the desired cross-coupling pathway.[5][6]
The Pd(dppf)Cl₂ Advantage: A Favorable Bite Angle
The dppf ligand in Pd(dppf)Cl₂ is a bidentate phosphine that chelates to the palladium center. A key feature of dppf is its large "bite angle" – the P-Pd-P bond angle. This geometric constraint is believed to be crucial for its enhanced performance in alkyl boronate couplings.[4] A larger bite angle is thought to promote the desired reductive elimination step, where the C(sp³)-C(sp²) bond is formed, by making the transition state for this process more accessible.[7] Concurrently, this conformation disfavors the geometry required for β-hydride elimination, thus suppressing this unwanted side reaction.
The Pd(PPh₃)₄ Scenario: The Challenge of Monodentate Ligands
In contrast, Pd(PPh₃)₄ features four monodentate triphenylphosphine ligands. In solution, this complex is in equilibrium with coordinatively unsaturated species, such as Pd(PPh₃)₃ and Pd(PPh₃)₂, which are the catalytically active species.[5] While effective for many transformations, the lability of the PPh₃ ligands and the lack of a constrained geometry around the palladium center can make the alkyl-palladium intermediate more susceptible to β-hydride elimination, particularly with secondary alkyl boronates or those possessing accessible β-hydrogens.
Head-to-Head Performance: A Look at the Data
Table 1: Comparison of Catalytic Performance in Alkyl Boronate Suzuki-Miyaura Couplings
| Alkyl Boronate Type | Electrophile | Catalyst | Yield (%) | Reference |
| Primary Alkylborane | Aryl Iodide | PdCl₂(dppf) | High | [1] |
| Primary Alkylborane | Aryl Bromide | PdCl₂(dppf) | High | [1] |
| Benzylborane | Chloroenyne | Pd(PPh₃)₄ | Moderate to Good | [1] |
| Secondary Alkylboronic Acid | Aryl Halide | PdCl₂(dppf) | Good | |
| β-triflyl enones | Alkyl-9-BBN | Pd(dppf)Cl₂ | Good | |
| Halogenated pyridine | 9-BBN derivatives | Pd(PPh₃)₄ | Moderate | [1] |
Note: This table is a compilation from multiple sources and reaction conditions may vary. It is intended to illustrate general trends.
The data suggests that for more challenging substrates, such as secondary alkyl boronates and those prone to side reactions, Pd(dppf)Cl₂ is often the catalyst of choice, consistently providing good to excellent yields.[1] Pd(PPh₃)₄ demonstrates its utility, particularly with less sterically demanding primary alkyl boronates.[1]
Experimental Protocols: A Guide to Practice
The following are generalized, yet detailed, experimental protocols for conducting a Suzuki-Miyaura coupling with an alkyl boronate using both Pd(dppf)Cl₂ and Pd(PPh₃)₄. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
This protocol is generally applicable for the coupling of primary and secondary alkyl boronates with aryl or vinyl halides/triflates.
dot
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling using Pd(dppf)Cl₂.
Step-by-Step Methodology:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl or vinyl halide/triflate (1.0 equivalent), the alkyl boronate (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (1-5 mol%).
-
Solvent Addition: Add the degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or THF/H₂O 4:1) is commonly used.
-
Degassing: Seal the vessel and thoroughly degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-30 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is well-suited for the coupling of primary alkyl boronates with aryl or vinyl halides.
dot
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling using Pd(PPh₃)₄.
Step-by-Step Methodology:
-
Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, dissolve the aryl or vinyl halide (1.0 equivalent) and the alkyl boronate (1.1-1.3 equivalents) in a suitable organic solvent (e.g., toluene or DME).
-
Base Addition: Add an aqueous solution of the base (e.g., 2M Na₂CO₃ or K₂CO₃, 2.0 equivalents).
-
Catalyst Addition: Add Pd(PPh₃)₄ (2-5 mol%).
-
Degassing: Degas the biphasic mixture by bubbling nitrogen or argon through it for 15-30 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring for the required time (4-24 hours). Monitor the reaction progress by TLC or GC/LC-MS.
-
Workup: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizing the Catalytic Cycles
The following diagrams illustrate the key steps in the Suzuki-Miyaura catalytic cycle for both Pd(dppf)Cl₂ and Pd(PPh₃)₄, highlighting the role of the ligand.
dot
Sources
A Senior Application Scientist's Comparative Guide to Titration Methods for Boronic Acid Content
For researchers and professionals in drug development and chemical synthesis, the accurate quantification of boronic acids is a critical parameter for ensuring reaction stoichiometry, product purity, and overall quality control. While various analytical techniques exist, titration remains a cost-effective, reliable, and widely adopted method for assaying boronic acid content. However, the inherent nature of boronic acids—being weak Lewis acids—presents a challenge for direct aqueous acid-base titration, necessitating specialized approaches.
This guide provides an in-depth comparison of the primary titration methodologies for determining boronic acid content. We will delve into the chemical principles, provide field-proven protocols, and offer data-driven insights to help you select and implement the most suitable method for your specific application.
The Core Challenge: The Weak Acidity of Boronic Acids
Boronic acids (R-B(OH)₂) are not typical Brønsted-Lowry acids that donate a proton from a hydroxyl group. Instead, they act as Lewis acids, accepting a hydroxide ion (OH⁻) to form a tetrahedral boronate species (R-B(OH)₃⁻). This equilibrium lies far to the left in aqueous solution, corresponding to a high pKa (typically > 8), which results in a very shallow and indistinct endpoint in a direct titration with a strong base like sodium hydroxide (NaOH)[1][2].
To overcome this, the equilibrium must be shifted to favor the formation of the boronate species, thereby increasing the apparent acidity and producing a sharp, detectable inflection point at the equivalence point. This is achieved through complexation with polyhydroxy compounds (polyols).
Method 1: Potentiometric Titration with Polyol Complexation
This is the most common and widely accepted method for the assay of boronic acids. The addition of a polyol with cis-vicinal diol groups, such as D-Mannitol or D-Sorbitol, is the cornerstone of this technique[1][2][3].
Principle and Causality
Mannitol and other suitable polyols react reversibly with the boronate ion to form a stable cyclic ester complex.[3][4] This complexation is highly favorable and effectively removes the R-B(OH)₃⁻ species from the solution, pulling the initial Lewis acid equilibrium to the right. The resulting boronic acid-polyol complex is a significantly stronger acid than the uncomplexed boronic acid, with a pKa several units lower.[5] This dramatic increase in acid strength transforms the titration curve, yielding a large, sharp potential jump at the equivalence point that is easily detected with a pH electrode.
The stereochemistry of the polyol is critical. Cis-diols, where the hydroxyl groups are on the same side of the carbon chain, allow for the formation of a stable, five-membered ring with the boron atom. Mannitol and sorbitol are rich in these conformations, making them particularly effective.[1]
Diagram: Mechanism of Acidity Enhancement
The following diagram illustrates the chemical equilibria involved in the mannitol-assisted titration of a boronic acid.
Caption: Boronic acid equilibria with and without mannitol complexation.
Experimental Protocol: Potentiometric Titration of a Water-Soluble Boronic Acid
This protocol is self-validating through the initial standardization of the titrant against a primary standard.
1. Reagents and Equipment:
-
Standard 0.1 M Sodium Hydroxide (NaOH) volumetric solution.
-
Potassium Hydrogen Phthalate (KHP), primary standard grade, dried at 120 °C for 2 hours.
-
D-Mannitol.
-
Deionized (DI) water, CO₂-free (prepared by boiling and cooling).
-
Automatic titrator with a high-resolution pH electrode.
-
Analytical balance.
2. Standardization of 0.1 M NaOH Titrant:
-
Accurately weigh approximately 0.4 g of dried KHP into a 150 mL beaker.
-
Add 50 mL of CO₂-free DI water and stir to dissolve.
-
Titrate with the ~0.1 M NaOH solution to the potentiometric endpoint (the point of maximum inflection in the titration curve).
-
Calculate the exact molarity of the NaOH solution:
-
Molarity (NaOH) = (Mass of KHP) / (0.20422 g/mmol * Titration Volume in mL)
-
3. Assay of Boronic Acid:
-
Accurately weigh an amount of the boronic acid sample expected to consume 10-15 mL of the standardized NaOH titrant.
-
Dissolve the sample in 50-75 mL of CO₂-free DI water in a 150 mL beaker.
-
Add a significant excess of D-Mannitol (e.g., 5-10 g, typically a 10-20 fold molar excess over the boronic acid). Stir until fully dissolved.[2]
-
Titrate with the standardized 0.1 M NaOH solution to the potentiometric endpoint.
-
Record the volume of NaOH consumed (V_eq).
4. Calculation of Boronic Acid Content:
-
% Purity = (V_eq * M_NaOH * FW_BA) / (W_sample * 10)
-
V_eq = Volume of NaOH at equivalence point (mL)
-
M_NaOH = Molarity of standardized NaOH (mol/L)
-
FW_BA = Formula weight of the boronic acid ( g/mol )
-
W_sample = Weight of the boronic acid sample (mg)
-
Method 2: Two-Phase Potentiometric Titration
For boronic acids that are insoluble in water, a two-phase system can be employed. This method is an adaptation of established techniques for analyzing hydrophobic surfactants and other water-insoluble acidic compounds.
Principle and Causality
The hydrophobic boronic acid is dissolved in an immiscible organic solvent (e.g., a mixture of methyl isobutyl ketone (MIBK) and ethanol). This organic phase is layered with an aqueous phase. The standardized aqueous NaOH titrant is added to the stirred mixture. Vigorous stirring is essential to create a large interfacial area where the titration reaction can occur. The boronic acid reacts with the hydroxide ions at the phase boundary. The resulting boronate-mannitol complex (mannitol is added to the aqueous phase) is water-soluble and partitions into the aqueous phase, driving the reaction to completion. The pH is monitored in the aqueous phase, where the endpoint is detected.
Diagram: Two-Phase Titration Workflow
Caption: General workflow for a two-phase titration of a boronic acid.
Experimental Protocol: Two-Phase Titration
1. Reagents and Equipment:
-
All reagents from Method 1.
-
Methyl Isobutyl Ketone (MIBK).
-
Ethanol (denatured).
2. Standardization of Titrant:
-
Standardize the 0.1 M NaOH solution as described in Method 1.
3. Assay of Water-Insoluble Boronic Acid:
-
Accurately weigh the boronic acid sample into a 250 mL beaker.
-
Dissolve the sample in 50 mL of the 1:1 MIBK:Ethanol solvent mixture.
-
Add 50 mL of CO₂-free DI water and 5-10 g of D-Mannitol to the beaker.
-
Place the pH electrode in the beaker, ensuring it is submerged in the lower aqueous phase.
-
Begin vigorous stirring to ensure good mixing and a large interfacial area between the two phases.
-
Titrate with the standardized 0.1 M NaOH solution. Allow the phases to separate briefly before recording a stable pH reading, especially near the endpoint.
-
Continue to the potentiometric endpoint.
4. Calculation:
-
Calculate the purity using the same formula as in Method 1.
Method 3: Non-Aqueous Titration
For boronic acids that are not only water-insoluble but may also be incompatible with a two-phase system, a non-aqueous titration offers a powerful alternative. This method is particularly useful for very weak acids that do not sufficiently complex with mannitol.
Principle and Causality
This method leverages the "leveling effect" of certain organic solvents. Water can act as both a weak acid and a weak base, which "compresses" the titration window and masks the endpoints of very weak acids or bases. By replacing water with a suitable non-aqueous solvent (e.g., dimethylformamide (DMF) or pyridine), the intrinsic acidic properties of the boronic acid can be expressed more strongly.[4][8] A strong base in a non-aqueous medium, such as tetrabutylammonium hydroxide (TBAH), is used as the titrant.[9][10][11] The endpoint is detected potentiometrically, typically with a specialized electrode system suitable for non-aqueous environments.
Experimental Protocol: Non-Aqueous Titration
1. Reagents and Equipment:
-
Tetrabutylammonium hydroxide (TBAH), 0.1 M in a suitable solvent (e.g., Toluene/Methanol).
-
Benzoic acid, primary standard grade.
-
Dimethylformamide (DMF) or Pyridine, anhydrous grade.
-
Methanol, anhydrous grade.
-
Thymol blue indicator solution (0.3% w/v in methanol).[9][10]
-
Automatic titrator with a pH electrode suitable for non-aqueous solvents (e.g., a glass electrode with a sleeve diaphragm and LiCl in ethanol as the electrolyte).
2. Standardization of 0.1 M TBAH Titrant:
-
Accurately weigh approximately 60 mg of benzoic acid into a 100 mL beaker.
-
Dissolve in 20 mL of the chosen titration solvent (e.g., DMF).
-
Titrate potentiometrically with the ~0.1 M TBAH solution. It is crucial to protect the system from atmospheric CO₂ throughout the titration.
-
Calculate the exact molarity of the TBAH solution.
3. Assay of Boronic Acid:
-
Accurately weigh the boronic acid sample into a 100 mL beaker.
-
Dissolve the sample in 20-40 mL of the titration solvent (e.g., DMF).
-
Titrate with the standardized 0.1 M TBAH solution under a blanket of nitrogen to prevent CO₂ interference.
-
Record the volume of TBAH consumed at the potentiometric endpoint.
4. Calculation:
-
Calculate the purity using the same formula as in Method 1, substituting the molarity of TBAH and the formula weight of the boronic acid.
Comparative Analysis of Titration Methods
The choice of method depends critically on the properties of the boronic acid sample and the available laboratory equipment.
| Parameter | Method 1: Polyol Complexation | Method 2: Two-Phase Titration | Method 3: Non-Aqueous Titration |
| Principle | Increases apparent acidity of boronic acid through complexation with a cis-diol. | Partitioning of a hydrophobic acid into an organic phase, with reaction occurring at the aqueous-organic interface. | Utilizes the leveling effect of an organic solvent to enhance the acidity of a very weak acid. |
| Typical Sample | Water-soluble or slightly soluble boronic acids and their salts. | Water-insoluble, hydrophobic boronic acids. | Water-insoluble boronic acids; very weak boronic acids that do not complex well with polyols. |
| Advantages | - Robust, well-established, and widely documented.- Uses common, relatively safe reagents.- High accuracy and precision.[2] | - Directly analyzes water-insoluble samples without derivatization.- Can use aqueous titrants. | - Suitable for the widest range of boronic acid acidities.- Can resolve mixtures of acids with different strengths. |
| Limitations | - Not suitable for very hydrophobic boronic acids.- Requires a large excess of polyol. | - Slower titration times due to phase transfer.- Vigorous stirring can cause emulsions.- Endpoint detection can be less sharp. | - Requires specialized, anhydrous solvents and titrants.- Highly sensitive to atmospheric CO₂ and moisture.- Solvents are often toxic and require careful handling. |
| Relative Cost | Low | Low to Medium | High |
| Complexity | Low | Medium | High |
Conclusion and Recommendations
The accurate determination of boronic acid content by titration is a highly achievable goal with the appropriate methodology.
-
For water-soluble boronic acids , the Potentiometric Titration with Polyol Complexation is unequivocally the method of choice. It is simple, accurate, cost-effective, and based on decades of established chemical principles.
-
For water-insoluble (hydrophobic) boronic acids , the choice is between a Two-Phase and a Non-Aqueous titration. The Two-Phase method should be attempted first, as it is procedurally simpler and avoids the more hazardous reagents and stringent atmospheric controls required for non-aqueous methods.
-
A Non-Aqueous Titration should be reserved for boronic acids that are either insoluble in the two-phase system or are such weak acids that even polyol complexation fails to provide a distinct endpoint. While more complex, it is the most versatile method for challenging analytes.
By understanding the underlying principles and carefully selecting the method that aligns with the analyte's properties, researchers can ensure reliable and accurate quantification of boronic acid content, supporting robust drug development and chemical manufacturing processes.
References
-
Roy, R. S., & Connett, P. H. (1982). Potentiometric and Polarimetric Studies of the Reaction of Boric Acid and Tetrahydroxyborate Ion with Polyhydroxy Compounds. Journal of the Chemical Society, Dalton Transactions, (1), 125-130. Available at: [Link]
-
BrainKart. (2018). Assay by Non-Aqueous Titrations. Pharmaceutical Drug Analysis. Available at: [Link]
-
Saraswati Institute of Pharmaceutical Sciences. Non Aqueous Acid-Base Titration. Available at: [Link]
-
Marjanovic, N., & Milovanovic, G. A. (2015). COMPARATIVE ANALYSIS OF THE ANALYTICAL METHODS FOR ASSESSING THE PRECISION OF THE MEASURING SYSTEM. MJoM, 1(1), 31-35. Available at: [Link]
-
The International Pharmacopoeia. (2017). 2.6. Non-aqueous titration. Thirteenth Edition, 2025. Available at: [Link]
-
Pharmacy Study Material. (2016). Non-aqueous Titrations. Available at: [Link]
-
ASBASJSM College of Pharmacy. Non-Aqueous Titrations. Available at: [Link]
-
Maron, G. (n.d.). THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. Massachusetts Institute of Technology. Available at: [Link]
-
Marinaro, W. A., & Stella, V. J. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Department of Pharmaceutical Chemistry, The University of Kansas. Available at: [Link]
-
Marjanovic, N., & Milovanovic, G. A. (2015). COMPARATIVE ANALYSIS OF THE ANALYTICAL METHODS FOR ASSESSING THE PRECISION OF THE MEASURING SYSTEM. MJoM, 1(1), 31-35. Available at: [Link]
-
Scribd. Non Aqueous Titration Overview. Available at: [Link]
-
Pharmaguideline. (2022). Theory Involved in Titrations of Strong, Weak, and Very Weak Acids and Bases and Neutralization Curves. Available at: [Link]
-
Scribd. Potentiometric Titration of Weak Acids. Available at: [Link]
-
Maron, G. (n.d.). THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. Massachusetts Institute of Technology. Available at: [Link]
-
Roy, R. S., & Connett, P. H. (1982). Potentiometric and Polarimetric Studies of the Reaction of Boric Acid and Tetrahydroxyborate Ion with Polyhydroxy Compounds. Journal of the Chemical Society, Dalton Transactions, (1), 125-130. Available at: [Link]
-
ASBASJSM College of Pharmacy. Non-Aqueous Titrations. Available at: [Link]
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- 1. Adsorptive separation of saccharides and polyols over materials functionalized with boronate groups - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04049F [pubs.rsc.org]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. digicollections.net [digicollections.net]
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- 6. researchgate.net [researchgate.net]
- 7. metrohm.com [metrohm.com]
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- 11. High-Precision Coulometric Titrations of Boric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to (3-(tert-Butoxy)-3-oxopropyl)boronic acid and Other C3 Linkers in Bioconjugate Development
Introduction: The Linker as the Linchpin of Targeted Therapeutics
In the landscape of modern drug development, targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) have emerged as powerful modalities.[1] While the targeting moiety (e.g., an antibody) and the functional payload (e.g., a cytotoxin or an E3 ligase ligand) often take center stage, the chemical linker connecting them is a critical determinant of the conjugate's overall success.[2][3] The linker is far from a passive spacer; it profoundly influences the stability, solubility, pharmacokinetics, and mechanism of action of the entire construct.[4] An ideal linker must be stable in systemic circulation to prevent premature payload release and its associated off-target toxicity, yet facilitate efficient payload liberation at the intended site of action.[][6]
This guide provides a detailed, head-to-head comparison of (3-(tert-Butoxy)-3-oxopropyl)boronic acid against a panel of other commonly employed three-carbon (C3) linkers. We will delve into the mechanistic nuances, comparative performance data, and the strategic rationale behind selecting a specific linker for your research needs. This analysis is designed for researchers, chemists, and drug development professionals seeking to optimize the design and performance of their next-generation bioconjugates.
The Subject in Focus: (3-(tert-Butoxy)-3-oxopropyl)boronic acid
(3-(tert-Butoxy)-3-oxopropyl)boronic acid is a heterobifunctional linker that possesses two key features: a protected carboxylic acid and a boronic acid moiety. The tert-butoxy group serves as a protecting group for the carboxylic acid, which can be deprotected to reveal a handle for conjugation, typically via amide bond formation with an amine on a payload or targeting ligand.
The defining characteristic of this linker is the boronic acid group. Aryl boronic acids are known to be sensitive to reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are often found at elevated levels in the tumor microenvironment.[7][8] This property positions the linker as a potentially "cleavable" system, designed to release its payload in response to the specific oxidative stress characteristic of cancer cells.[7] This mechanism involves the oxidation of the carbon-boron bond to a hydroxyl group, which can trigger a self-immolative cascade to release the attached drug.[9]
The Comparators: A Survey of Prevalent C3 Linkers
To establish a comprehensive benchmark, we will compare (3-(tert-Butoxy)-3-oxopropyl)boronic acid against three other C3 linkers, each representing a distinct and widely used conjugation strategy.
-
Propanoic Acid-Based Linker (e.g., 3-Bromopropanoic acid): This represents a simple, non-cleavable alkyl spacer. Conjugation occurs via nucleophilic substitution, where the bromo group reacts with a thiol (e.g., from a cysteine residue), forming a stable thioether bond. It serves as a baseline for evaluating the impact of a simple, stable C3 tether.
-
Maleimido-Propanoic Acid: This is one of the most common thiol-reactive linkers in bioconjugation.[10] The maleimide group undergoes a rapid Michael addition reaction with a thiol to form a thioether bond. While widely used, the stability of the resulting succinimide ring can be a concern, as it is susceptible to hydrolysis and retro-Michael reactions, potentially leading to premature drug release.[11][12]
-
Azido-Propanoic Acid (Click Chemistry Linker): This linker is designed for use in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[13][14] These reactions are known for their high efficiency, specificity, and biocompatibility, forming a highly stable triazole ring.[]
Comparative Analysis: Key Performance Metrics
The selection of a linker is a multi-parameter optimization problem. We will assess the four linkers based on conjugation efficiency, stability of the resulting conjugate, and, where applicable, the mechanism of payload release.
Metric 1: Conjugation Efficiency and Reaction Conditions
The efficiency and mildness of the conjugation reaction are paramount to preserving the integrity of complex biologics.
| Linker Type | Target Residue | Reaction Type | Conditions | Typical Efficiency | Merits & Demerits |
| (3-carboxypropyl)boronic acid | Amine (after activation) | Amide Coupling | EDC/NHS or similar activators, aq. buffer pH 7.5-8.5 | High (>90%) | Merits: Forms stable amide bond. Demerits: Requires pre-activation; can react with multiple lysine residues, leading to heterogeneity. |
| 3-Bromopropanoic acid | Thiol (Cysteine) | Alkylation | aq. buffer, pH 7-8, RT | Moderate-High | Merits: Forms stable thioether bond. Demerits: Slower kinetics than maleimide; potential for side reactions. |
| Maleimido-Propanoic Acid | Thiol (Cysteine) | Michael Addition | aq. buffer, pH 6.5-7.5, RT | Very High (>95%) | Merits: Fast, highly specific reaction. Demerits: Resulting bond has stability issues in vivo.[12] |
| Azido-Propanoic Acid | Alkyne-modified protein | CuAAC / SPAAC | CuAAC: Cu(I) catalyst, aq. buffer. SPAAC: No catalyst. | Very High (>95%) | Merits: Bioorthogonal, highly efficient, forms very stable triazole linkage.[] Demerits: Requires genetic engineering or pre-modification of the protein to introduce the alkyne handle. |
Causality Behind Experimental Choices: The choice of pH for maleimide reactions (6.5-7.5) is a critical compromise. It needs to be high enough to deprotonate the thiol for reactivity but low enough to minimize hydrolysis of the maleimide ring itself. For amide coupling, a slightly basic pH (7.5-8.5) ensures the target amine is deprotonated and nucleophilic.
Metric 2: In Vitro Plasma Stability
A critical attribute for any ADC linker is its ability to remain intact in circulation until it reaches the target tissue. Premature payload release leads to systemic toxicity and a reduced therapeutic window.[4][16]
| Linker-Protein Bond | Stability Mechanism | Typical Half-Life (in plasma) | Key Findings |
| Amide Bond (Boronic Acid Linker) | Hydrolytically stable | Very High (>150 hours) | The primary linkage is exceptionally stable. The C-B bond is stable in the absence of high ROS levels.[7] |
| Thioether (from Bromo-propanoic) | Covalent, stable | Very High (>150 hours) | Considered a non-cleavable and highly stable linkage. |
| Thiosuccinimide (from Maleimide) | Susceptible to retro-Michael reaction & hydrolysis | Variable (24-100 hours) | Can undergo payload transfer to other thiols (e.g., albumin), leading to off-target toxicity.[10][11] |
| Triazole (from Click Chemistry) | Covalent, highly stable | Very High (>200 hours) | Considered one of the most stable bioorthogonal linkages available.[14] |
Self-Validating System: A robust plasma stability assay must include multiple time points and utilize orthogonal analytical methods, such as ELISA and LC-MS, to quantify both the intact ADC and the released free payload.[17]
Metric 3: Payload Release Mechanism
For cleavable linkers, the efficiency and specificity of the cleavage mechanism are paramount.
-
(3-(tert-Butoxy)-3-oxopropyl)boronic acid: The key feature is its ROS-mediated cleavage. In the high-ROS environment of a tumor, the boronic acid is oxidized, initiating a cleavage cascade that releases the payload. This provides a tumor-specific release mechanism that is independent of cellular internalization and lysosomal enzymes.[7][8]
-
Other Linkers: The propanoic acid, maleimide, and click chemistry linkers are considered non-cleavable under this context. Payload release from conjugates made with these linkers typically requires the full degradation of the antibody backbone after internalization into the target cell's lysosome.[6] This can be a slower process and may not be effective for targeting the tumor microenvironment directly.
Experimental Protocols
Protocol 1: General Protein Conjugation
This protocol provides a general framework. Molar equivalents and buffer conditions should be optimized for each specific protein and linker.
-
Protein Preparation: Dialyze the antibody or protein into a suitable reaction buffer (e.g., PBS, pH 7.4). For thiol-reactive linkers, the protein may first need to be treated with a reducing agent like TCEP to expose cysteine residues.
-
Linker Preparation: Dissolve the linker-payload construct in a compatible organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Conjugation Reaction: Add the desired molar excess (e.g., 5-10 fold) of the linker-payload stock solution to the protein solution. Incubate at room temperature or 4°C for a specified time (e.g., 1-4 hours for maleimide, 12-24 hours for others).
-
Purification: Remove unreacted linker-payload and other impurities. Size-Exclusion Chromatography (SEC) is a common and effective method.[18]
-
Characterization: Determine the drug-to-antibody ratio (DAR) and purity using methods like Hydrophobic Interaction Chromatography (HIC), Reverse-Phase HPLC, or Mass Spectrometry.
Protocol 2: In Vitro Plasma Stability Assay
This assay is crucial for predicting the in vivo behavior of a bioconjugate.[16]
-
Preparation: Prepare the purified bioconjugate at a known concentration (e.g., 1 mg/mL).
-
Incubation: Add the bioconjugate to fresh human or mouse plasma at a 1:10 ratio (v/v). Incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours). Immediately quench the reaction by freezing at -80°C.
-
Sample Processing & Analysis:
-
For Intact Conjugate (ELISA): Use a sandwich ELISA to capture the antibody and detect the payload, quantifying the amount of intact conjugate remaining over time.
-
For Free Payload (LC-MS/MS): Precipitate the proteins from the plasma samples (e.g., with acetonitrile). Centrifuge and analyze the supernatant using a validated LC-MS/MS method to quantify the amount of prematurely released payload.[17]
-
Protocol 3: ROS-Mediated Cleavage Assay for Boronic Acid Linker
This assay validates the specific cleavage mechanism of the boronic acid linker.
-
Reaction Setup: Prepare three sets of the boronic acid-linked conjugate in PBS, pH 7.4.
-
Set A: Conjugate only (Negative Control).
-
Set B: Conjugate + Hydrogen Peroxide (H₂O₂) (e.g., 100 µM final concentration).
-
Set C: Conjugate + H₂O₂ + Catalase (an H₂O₂ scavenger) (Specificity Control).
-
-
Incubation: Incubate all samples at 37°C.
-
Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots and analyze by RP-HPLC or LC-MS to quantify the amount of released payload.
-
Expected Outcome: Significant payload release should be observed only in Set B. Sets A and C should show minimal to no release, confirming that the cleavage is specifically mediated by H₂O₂.
Visualizations
Caption: Comparison of primary payload release mechanisms.
Discussion and Strategic Synthesis
The choice of a C3 linker is not a one-size-fits-all decision and must be aligned with the intended therapeutic strategy.
-
(3-(tert-Butoxy)-3-oxopropyl)boronic acid emerges as a sophisticated, stimuli-responsive linker. Its key advantage is the potential for targeted payload release within the tumor microenvironment, independent of cellular uptake. [7]This could be particularly valuable for killing bystander tumor cells that may not express the target antigen or for applications where the payload's target is extracellular. However, the reliance on ROS levels means its efficacy could vary depending on the specific tumor's metabolic state.
-
Maleimido-Propanoic Acid offers the fastest and most straightforward conjugation chemistry to native or engineered cysteines. This is a significant advantage in process development. However, the well-documented instability of the thiosuccinimide bond is a major liability for in vivo applications, making it a higher-risk choice where long-term stability is critical. [12]
-
Propanoic Acid-Based (Bromo) and Azido-Propanoic (Click) linkers represent the most stable options. They are ideal for constructing non-cleavable ADCs where the therapeutic paradigm relies on internalization and lysosomal degradation. [6]The click chemistry approach offers superior efficiency and bioorthogonality but requires pre-introduction of a compatible reaction handle onto the protein. The simple bromo-propanoic linker is robust but may have slower reaction kinetics compared to the maleimide linker.
Conclusion
(3-(tert-Butoxy)-3-oxopropyl)boronic acid is a compelling addition to the linker toolbox, offering a unique, ROS-triggered cleavage mechanism that contrasts sharply with traditional non-cleavable and enzymatically-cleavable linkers. Our comparative analysis demonstrates that while it provides a sophisticated, tumor-microenvironment-sensitive release strategy, its performance must be weighed against the unparalleled stability of click chemistry linkers and the kinetic advantages of maleimide chemistry. The optimal choice will ultimately depend on the specific biological target, the payload's mechanism of action, and the desired pharmacokinetic profile of the therapeutic conjugate. As linker technology continues to evolve, such head-to-head comparisons are essential for rationally designing the next generation of highly effective and safe targeted therapies.
References
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Jordan, A., & Greally, J. (n.d.). Linker Technologies in ADCs: How They Impact Efficacy & Stability. Sygnature Discovery. [Link]
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Su, Z., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. [Link]
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Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]
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AxisPharm. (2024, November 18). How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs). [Link]
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Ross, J., et al. (2021). Peroxide-cleavable linkers for antibody–drug conjugates. Chemical Communications. [Link]
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António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. [Link]
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Patterson, A. W., et al. (2021). The medicinal chemistry evolution of antibody–drug conjugates. RSC Medicinal Chemistry. [Link]
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Gao, J., et al. (2021). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science. [Link]
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Maji, R., & Sreejayan, N. (2022). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. MedChemComm. [Link]
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Springer Nature Experiments. (n.d.). In Vivo Testing of Drug-Linker Stability. [Link]
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Wu, H., et al. (2020). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle. Bioconjugate Chemistry. [Link]
-
Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. [Link]
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Tokyo University of Science. (2025, January 7). Innovative Click Chemistry Method Revolutionizes Drug Development. Science Light. [Link]
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António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. [Link]
-
Semantic Scholar. (2019, July 7). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. [Link]
-
Wang, H., et al. (2021). Boronic Acid Pairs for Sequential Bioconjugation. Organic Letters. [Link]
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ACS Publications. (2025, September 4). Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates. ACS Omega. [Link]
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ResearchGate. (n.d.). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. [Link]
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van der Vlag, R., et al. (2020). Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site. Pharmaceuticals. [Link]
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RSC Publishing. (2024, October 30). Boron enabled bioconjugation chemistries. Chemical Society Reviews. [Link]
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Storz, U. (2017). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Molecules. [Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]
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Kim, D. W., et al. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design. [Link]
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Frontiers. (2021, July 5). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Link]
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ResearchGate. (2025, December 12). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. [Link]
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Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences. [Link]
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Pan, L., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]
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Safety Operating Guide
Navigating the Disposal of (3-(tert-Butoxy)-3-oxopropyl)boronic Acid: A Guide for Laboratory Professionals
A comprehensive, step-by-step guide for the safe and compliant disposal of (3-(tert-Butoxy)-3-oxopropyl)boronic acid, prioritizing safety, and environmental responsibility for researchers, scientists, and drug development professionals.
The meticulous management and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of (3-(tert-Butoxy)-3-oxopropyl)boronic acid, a compound requiring careful handling due to its potential health hazards.
Immediate Safety and Hazard Information
All handling and disposal procedures must be conducted while wearing appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure the following PPE is worn:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for signs of degradation or puncture before use.[2]
-
Protective Clothing: A lab coat or a chemical-resistant apron to prevent skin contact.[2]
-
Respiratory Protection: When handling the solid form or if there is a risk of generating dust, a NIOSH-approved respirator is recommended.[2]
All operations should be performed within a certified chemical fume hood to minimize the risk of inhalation.[2] An emergency eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Protocol
The standard and most prudent method for the disposal of (3-(tert-Butoxy)-3-oxopropyl)boronic acid is to treat it as hazardous chemical waste. On-site chemical neutralization is not recommended without a specific, validated procedure and explicit approval from your institution's Environmental Health and Safety (EHS) department, due to the potential for unknown and hazardous reactions.[2][3]
Step 1: Waste Segregation and Collection
-
Do Not Mix: Do not mix (3-(tert-Butoxy)-3-oxopropyl)boronic acid waste with other waste streams, particularly strong oxidizing agents or strong acids, to prevent unintended chemical reactions.[2] Boronic acid waste should be collected in a designated, properly labeled, and sealed container.[3]
-
Solid Waste: Carefully collect any solid (3-(tert-Butoxy)-3-oxopropyl)boronic acid waste, including residues from containers and contaminated items, and place it in a designated hazardous waste container.[2]
-
Liquid Waste: For solutions containing (3-(tert-Butoxy)-3-oxopropyl)boronic acid, pour the liquid into a designated, compatible waste container. Use a funnel to prevent spills.[2]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as contaminated gloves, pipette tips, and absorbent pads, must also be disposed of as hazardous waste in the same designated container.[2]
Step 2: Container Management
-
Container Selection: Use a chemically compatible container, such as high-density polyethylene (HDPE) or glass, with a secure, tightly-fitting lid.[2] All waste must be packaged in containers that are compatible with the material being packaged.[4]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "(3-(tert-Butoxy)-3-oxopropyl)boronic acid," and any relevant hazard symbols (e.g., "Irritant").[2] For solutions, also indicate the solvent and the approximate concentration.[2][3]
-
Storage: Keep the hazardous waste container closed at all times, except when adding waste. Store the container in a designated and secure hazardous waste accumulation area, away from general laboratory traffic and incompatible materials.[2]
Step 3: Professional Disposal
-
Consult Institutional Guidelines: Before arranging for disposal, consult your institution's EHS department or refer to your laboratory's Chemical Hygiene Plan.[3] Local regulations and institutional policies will dictate the specific procedures for hazardous waste pickup and disposal.
-
Professional Collection: Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company.[2] Do not attempt to dispose of (3-(tert-Butoxy)-3-oxopropyl)boronic acid down the drain or in regular trash.[3] While some simple boronic acids in small, dilute quantities may be approved for drain disposal by local authorities, this is not a recommended general practice and should only be done with explicit permission.[3]
Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Alert: If the spill is large, evacuate the immediate area and alert your supervisor and your institution's EHS department.[2]
-
Containment: Prevent the spilled material from entering drains or waterways.[2]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
-
Reporting: Report the spill to your supervisor and your institution's EHS department.[2]
Disposal Decision Workflow
Caption: Disposal Decision Workflow for (3-(tert-Butoxy)-3-oxopropyl)boronic acid.
References
-
Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid. [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. [Link]
-
Chemtalk. (2022, April 29). Boric acid. [Link]
-
(2022, August 16). Safety Data Sheet: reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
Ereztech LLC. (2025, October 3). B7949 Safety Data Sheet. [Link]
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A Senior Application Scientist's Guide to Handling (3-(tert-Butoxy)-3-oxopropyl)boronic Acid
This guide provides essential safety and handling protocols for (3-(tert-Butoxy)-3-oxopropyl)boronic acid, tailored for professionals in research and drug development. Moving beyond a simple checklist, we delve into the rationale behind each safety measure, ensuring a comprehensive understanding that fosters a culture of safety and scientific integrity in your laboratory.
Hazard Assessment: The Foundation of Safe Handling
Understanding the specific risks associated with (3-(tert-Butoxy)-3-oxopropyl)boronic acid is the critical first step in developing a robust safety plan. The Globally Harmonized System (GHS) classifications for this compound dictate the necessary precautions.[1]
-
H302: Harmful if swallowed: Ingestion can lead to adverse health effects. This underscores the importance of preventing any hand-to-mouth contact and strictly prohibiting eating or drinking in the laboratory.[1]
-
H315: Causes skin irritation: Direct contact with the skin can cause redness, itching, or inflammation. This necessitates the use of appropriate gloves and protective clothing to create a reliable barrier.[1][2]
-
H319: Causes serious eye irritation: This is a significant risk, as exposure to the eyes can result in substantial and potentially lasting damage. The use of chemical safety goggles is non-negotiable.[1][2]
-
May cause respiratory irritation: Like many boronic acids, this compound, particularly in its solid, dusty form, can irritate the respiratory tract if inhaled.[3][4]
These classifications are not merely regulatory labels; they are directives that inform every aspect of the handling, storage, and disposal process.
Core Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE is your primary defense against the hazards outlined above. Each component is chosen to mitigate a specific risk, creating an overlapping and self-validating system of protection.
| PPE Component | Specification | Rationale and Best Practices |
| Eye & Face Protection | Chemical safety goggles or a face shield.[3][5][6] | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and airborne solid particles. A face shield offers an additional layer of protection and should be used when handling larger quantities. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile).[3][7] | Always inspect gloves for tears or punctures before use. Use proper removal techniques to avoid contaminating your skin.[4] Dispose of contaminated gloves immediately as hazardous waste. |
| Body Protection | Laboratory coat or chemical-resistant apron.[3][5][7] | This prevents contamination of personal clothing and minimizes skin contact from accidental spills. For larger-scale operations, a full chemical suit may be warranted.[4] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher).[3][4][8] | Required when handling the solid compound outside of a fume hood or when there is a potential for dust or aerosol generation. Engineering controls like fume hoods are the preferred primary control measure. |
Operational Workflow: A Step-by-Step Protocol for Safe Handling
This workflow is designed to minimize exposure at every stage of the process, from initial preparation to final disposal. Adherence to this sequence is crucial for ensuring operator safety and environmental protection.
Step 1: Preparation and Engineering Controls
-
Designate a Work Area: All handling of (3-(tert-Butoxy)-3-oxopropyl)boronic acid should occur in a designated area, preferably within a certified chemical fume hood to control airborne particles.[7]
-
Verify Emergency Equipment: Before starting, confirm that a safety shower and eyewash station are unobstructed and operational.[3]
-
Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weighing paper, solvents, and a designated, clearly labeled hazardous waste container.[6]
-
Don PPE: Put on all required PPE as detailed in the table above.
Step 2: Handling the Compound
-
Container Handling: Keep the container tightly closed when not in use.[3][7] If the compound is stored under an inert atmosphere, allow it to reach room temperature before opening to prevent moisture condensation.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust. Avoid generating dust by handling the material gently.[4]
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing.
Step 3: Post-Handling and Cleanup
-
Decontamination: Thoroughly clean all surfaces, glassware, and equipment that came into contact with the chemical.
-
Hand Washing: After removing your gloves, wash your hands thoroughly with soap and water.[4]
-
PPE Removal: Remove PPE in a manner that avoids cross-contamination, typically removing gloves last.
Caption: Safe handling workflow for (3-(tert-Butoxy)-3-oxopropyl)boronic acid.
Emergency and Disposal Plans
Immediate Response to Exposures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][9]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[3][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Spill Management
-
Containment: For small spills, carefully sweep or vacuum the solid material and place it into a suitable, closed container for disposal. Avoid generating dust.[3][9]
-
Ventilation: Ensure the area is well-ventilated.
-
Decontamination: Clean the spill area thoroughly. All materials used for cleanup should be treated as hazardous waste.
Waste Disposal Protocol
All waste, including residual chemical, contaminated consumables (e.g., gloves, weighing paper), and cleanup materials, must be treated as hazardous waste.
-
Collection: Collect all waste in a clearly labeled, sealed container.[4][6] The label should include "Hazardous Waste" and the full chemical name.[6]
-
Storage: Store the waste container in a designated, safe area away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service, adhering to all local, state, and federal regulations.[4][10] Never dispose of this chemical down the drain.[4][7][10]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
